molecular formula C48H86O2 B15601101 Cholesteryl Heneicosanoate

Cholesteryl Heneicosanoate

Número de catálogo: B15601101
Peso molecular: 695.2 g/mol
Clave InChI: VKIWHVZSAQORAL-GTXAFVNESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cholesteryl Heneicosanoate is a useful research compound. Its molecular formula is C48H86O2 and its molecular weight is 695.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C48H86O2

Peso molecular

695.2 g/mol

Nombre IUPAC

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] henicosanoate

InChI

InChI=1S/C48H86O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-46(49)50-41-33-35-47(5)40(37-41)29-30-42-44-32-31-43(39(4)27-25-26-38(2)3)48(44,6)36-34-45(42)47/h29,38-39,41-45H,7-28,30-37H2,1-6H3/t39-,41+,42+,43-,44+,45+,47+,48-/m1/s1

Clave InChI

VKIWHVZSAQORAL-GTXAFVNESA-N

Origen del producto

United States

Foundational & Exploratory

Cholesteryl Heneicosanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl heneicosanoate is a cholesteryl ester, a class of lipids crucial for the transport and storage of cholesterol in biological systems. While less common than other cholesteryl esters, its properties as a long-chain saturated fatty acid ester of cholesterol make it a valuable tool in various research applications, including its use as an internal standard in analytical chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis protocol, and its role in biochemical pathways.

Chemical and Physical Properties

PropertyValue (Estimated)Reference Compounds
Molecular Formula C48H86O2-
Molecular Weight 699.2 g/mol -
CAS Number Not assignedCholesteryl Eicosanoate (C20): 2573-03-7[1], Cholesteryl Behenate (C22): 61510-09-6
Physical State Solid at room temperature[1]
Melting Point (°C) ~85-90Based on Cholesteryl Eicosanoate (85 °C)[1] and trends in long-chain esters.
Solubility Soluble in nonpolar organic solvents (e.g., chloroform, hexane); Insoluble in water.General property of cholesteryl esters.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of long-chain cholesteryl esters involves the esterification of cholesterol with the corresponding fatty acid. The following protocol is adapted from established methods for similar compounds.

Materials:

Procedure:

  • Preparation of Heneicosanoyl Chloride (if starting from the acid):

    • In a round-bottom flask, dissolve heneicosanoic acid in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain heneicosanoyl chloride.

  • Esterification:

    • Dissolve cholesterol and a slight molar excess of heneicosanoyl chloride in anhydrous pyridine or a mixture of an anhydrous nonpolar solvent and a base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature overnight.

    • Alternatively, for an acid-catalyzed reaction, cholesterol and heneicosanoic acid can be heated in toluene with a catalytic amount of triphenylphosphine-sulfur trioxide adduct.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Extract the product with a nonpolar solvent (e.g., diethyl ether or hexane).

    • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This compound can be used as an internal standard for the quantification of other lipids. A general workflow for its analysis is as follows:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Lipid_Extraction Lipid Extraction (e.g., Folch method) Internal_Standard Addition of Cholesteryl Heneicosanoate (Internal Standard) Lipid_Extraction->Internal_Standard Derivatization Derivatization (optional, e.g., silylation) Internal_Standard->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification relative to Internal Standard Peak_Integration->Quantification

Caption: General workflow for the analysis of lipids using this compound as an internal standard by GC-MS.

Signaling Pathways and Biological Relevance

Cholesteryl esters are central to lipid metabolism. They are synthesized from cholesterol and fatty acids and are the primary form for cholesterol storage within cells and for its transport in lipoproteins.

Cholesterol Esterification and Transport

The esterification of cholesterol is a key step in preventing its cytotoxicity and in managing its cellular levels.

Cholesterol_Metabolism cluster_cell Intracellular cluster_blood Bloodstream Cholesterol Free Cholesterol ACAT ACAT Cholesterol->ACAT HDL HDL Cholesterol->HDL Efflux Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Ester->Lipid_Droplet Storage Lipid_Droplet->Cholesterol Hydrolysis (CEH) LCAT LCAT HDL->LCAT CE_HDL Cholesteryl Ester (in HDL) LCAT->CE_HDL VLDL_LDL VLDL/LDL CE_HDL->VLDL_LDL CETP-mediated transfer cluster_cell cluster_cell VLDL_LDL->cluster_cell Uptake by tissues

Caption: Simplified pathway of cholesterol esterification and transport.

Key Enzymes and Proteins:

  • ACAT (Acyl-CoA:cholesterol acyltransferase): An intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA.

  • LCAT (Lecithin-cholesterol acyltransferase): An enzyme in the bloodstream, associated with high-density lipoprotein (HDL), that esterifies cholesterol.

  • CETP (Cholesteryl ester transfer protein): Facilitates the transfer of cholesteryl esters from HDL to other lipoproteins like very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).

  • CEH (Cholesteryl ester hydrolase): Catalyzes the hydrolysis of cholesteryl esters back to free cholesterol and fatty acids.

The use of specific cholesteryl esters like this compound in research, for instance as internal standards in lipidomics, is critical for accurately quantifying changes in lipid profiles, which can be indicative of various metabolic states and diseases.

References

Cholesteryl Heneicosanoate: A Detailed Examination of its Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of compounds like Cholesteryl Heneicosanoate is fundamental. This technical guide provides a focused analysis of its molecular weight, derived from its constituent components.

Molecular Composition and Weight

This compound is an ester formed from the condensation of cholesterol and heneicosanoic acid. This reaction involves the elimination of a water molecule. The molecular formulas of the precursor molecules are crucial for determining the final molecular weight.

ComponentMolecular Formula
CholesterolC₂₇H₄₆O[1][2][3][4]
Heneicosanoic AcidC₂₁H₄₂O₂[5][6][7][8]

The resulting molecular formula for this compound is C₄₈H₈₆O₂ [9].

To ascertain the molecular weight, the atomic weights of the constituent elements are utilized.

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
OxygenO15.999

The molecular weight is calculated as follows:

(Number of Carbon atoms × Atomic Weight of Carbon) + (Number of Hydrogen atoms × Atomic Weight of Hydrogen) + (Number of Oxygen atoms × Atomic Weight of Oxygen)

(48 × 12.011) + (86 × 1.008) + (2 × 15.999) = 695.19 g/mol

Summary of Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )
CholesterolC₂₇H₄₆O386.65
Heneicosanoic AcidC₂₁H₄₂O₂326.56
This compound C₄₈H₈₆O₂ 695.19

References

Cholesteryl Heneicosanoate synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Cholesteryl Heneicosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of this compound, a cholesteryl ester formed from the esterification of cholesterol with heneicosanoic acid. While specific literature detailing the synthesis of this particular long-chain cholesteryl ester is not abundant, established methods for the synthesis of similar cholesteryl esters can be readily adapted. This document outlines a feasible synthesis pathway, experimental protocols, and relevant data based on analogous reactions.

Core Synthesis Pathway: Esterification

The primary method for synthesizing this compound is the direct esterification of cholesterol with heneicosanoic acid. This reaction involves the formation of an ester bond between the hydroxyl group of cholesterol and the carboxyl group of heneicosanoic acid, with the elimination of a water molecule. The use of a catalyst is often necessary to drive the reaction to completion and improve yields.

A general representation of the reaction is as follows:

Cholesterol + Heneicosanoic Acid → this compound + H₂O

Several catalytic systems can be employed for this esterification, including:

  • Acid Catalysis: Using strong acids like sulfuric acid or p-toluenesulfonic acid.

  • Organocatalysis: A notable example is the use of a triphenylphosphine-sulfur trioxide (Ph₃P·SO₃) adduct, which has been shown to be effective for the esterification of cholesterol with long-chain fatty acids.[1]

  • Transesterification: An alternative route involves the reaction of a more reactive derivative of the fatty acid, such as its methyl ester (methyl heneicosanoate), with cholesterol in the presence of a catalyst like sodium ethylate.[2]

This guide will focus on a direct esterification method, which is a common and straightforward approach.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of various long-chain cholesteryl esters, which can be considered indicative of the expected outcomes for the synthesis of this compound.

Cholesteryl EsterFatty AcidCatalyst/MethodSolventReaction Temperature (°C)Yield (%)Reference
Homologous Cholesteryl EstersLong-chain saturated monocarboxylic acidsPh₃P·SO₃Toluene110Good to Excellent[1]
Cholesteryl OleateOleic AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Various Cholesteryl EstersAroyl ChloridesPdCl₂(dᵗbpf) complex1,4-dioxane100 (Microwave)56 - 100[3][4]

Experimental Protocols

This section details a plausible experimental protocol for the synthesis of this compound via direct esterification, adapted from general procedures for cholesteryl ester synthesis.

Protocol 1: Acid-Catalyzed Esterification of Cholesterol with Heneicosanoic Acid

Materials:

  • Cholesterol (1 equivalent)

  • Heneicosanoic Acid (1.1 equivalents)

  • Toluene (solvent)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.05 equivalents)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cholesterol (1 eq) and heneicosanoic acid (1.1 eq) in a sufficient volume of toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Characterize the final product by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Cholesterol + Heneicosanoic Acid Reaction Reaction (Reflux with Dean-Stark) Reactants->Reaction Solvent_Catalyst Toluene + p-Toluenesulfonic Acid Solvent_Catalyst->Reaction Workup Aqueous Work-up (NaHCO3, H2O, Brine) Reaction->Workup Cooling Drying Drying and Concentration Workup->Drying Purification Column Chromatography Drying->Purification Product Cholesteryl Heneicosanoate Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Synthesis and Significance

In biological systems, cholesteryl esters are synthesized through the action of enzymes.[5] The primary enzyme responsible for this in many cells is acyl-CoA:cholesterol acyltransferase (ACAT).[5] This enzyme catalyzes the transfer of a fatty acyl group from an acyl-CoA molecule to cholesterol.[5] In the bloodstream, lecithin-cholesterol acyltransferase (LCAT) plays a similar role within high-density lipoproteins (HDLs).

Cholesteryl esters, being more hydrophobic than free cholesterol, are the primary form in which cholesterol is stored within cells in lipid droplets and transported in lipoproteins in the plasma.[1][6] This esterification is a crucial step in cellular cholesterol homeostasis and reverse cholesterol transport.

The synthesis pathway of cholesterol itself is a complex, multi-step process known as the mevalonate (B85504) pathway, which starts from acetyl-CoA.[7][8][9]

The following diagram illustrates the general principle of biological cholesterol esterification.

Biological_Esterification Cholesterol Cholesterol ACAT ACAT Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester CoA CoA-SH ACAT->CoA

Caption: Enzymatic esterification of cholesterol by ACAT.

References

Cholesteryl Heneicosanoate: A Technical Whitepaper on its Putative Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cholesteryl heneicosanoate is a specific cholesteryl ester distinguished by its 21-carbon saturated fatty acid tail, heneicosanoic acid. While direct research on the precise biological functions of this compound is limited, this technical guide synthesizes the current understanding of its constituent components—cholesterol and odd-chain fatty acids—to postulate its potential roles in cellular biology and disease. This document outlines the established functions of cholesteryl esters in cholesterol transport and storage, delves into the unique metabolism of odd-chain fatty acids, and details the analytical methodologies required for its study. By integrating these concepts, we provide a foundational framework for future research into the significance of this and other odd-chain cholesteryl esters.

Introduction: The Context of Cholesteryl Esters

Cholesteryl esters are neutral, hydrophobic lipids that play a central role in the transport and storage of cholesterol in the body. They are formed through the esterification of a fatty acid to the hydroxyl group of cholesterol. This conversion, catalyzed by specific enzymes, renders cholesterol even more hydrophobic, facilitating its packaging into the core of lipoproteins for transport through the aqueous environment of the bloodstream and its storage within intracellular lipid droplets. This process is crucial for maintaining cellular cholesterol homeostasis and preventing the cytotoxic effects of excess free cholesterol.

This compound is a cholesteryl ester of heneicosanoic acid, a 21-carbon saturated odd-chain fatty acid. While less abundant than their even-chain counterparts, odd-chain fatty acids are increasingly recognized for their unique metabolic pathways and potential physiological significance.

The Dual Nature of this compound: Cholesterol and an Odd-Chain Fatty Acid

To understand the potential biological role of this compound, it is essential to consider the functions of its two constituent parts.

The Role of the Cholesterol Moiety

As a cholesteryl ester, this compound is intrinsically involved in the broader pathways of cholesterol metabolism. The primary functions of cholesteryl esters include:

  • Cholesterol Transport: Cholesteryl esters are the primary form in which cholesterol is transported in plasma lipoproteins. They are key components of Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL), facilitating the movement of cholesterol between the liver and peripheral tissues.

  • Intracellular Cholesterol Storage: Cells store excess cholesterol as cholesteryl esters within lipid droplets. This serves as a protective mechanism to buffer cells from high levels of free cholesterol, which can be toxic. These stored esters can be hydrolyzed to release free cholesterol when needed for membrane synthesis or steroid hormone production.

  • Precursor for Steroid Hormones: The hydrolysis of stored cholesteryl esters provides the cholesterol backbone for the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones.

The Significance of the Heneicosanoate Moiety (C21:0)

Heneicosanoic acid is a long-chain, saturated, odd-chain fatty acid. The metabolism of odd-chain fatty acids differs significantly from that of even-chain fatty acids.

  • Metabolism to Propionyl-CoA: Beta-oxidation of odd-chain fatty acids proceeds in the same manner as for even-chain fatty acids until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle. This provides an anaplerotic entry point into central carbon metabolism and a potential substrate for gluconeogenesis.

  • Potential Health Implications: Some epidemiological studies have suggested an inverse correlation between the levels of circulating odd-chain fatty acids (such as pentadecanoic acid, C15:0, and heptadecanoic acid, C17:0) and the risk of developing metabolic diseases like type 2 diabetes and cardiovascular disease. The mechanisms underlying these associations are still under investigation.

Putative Biological Roles of this compound

Based on the functions of its components, several potential biological roles for this compound can be proposed:

  • A Specialized Cholesterol Storage Form: this compound may represent a specific pool of stored cholesterol that, upon hydrolysis, releases not only cholesterol but also heneicosanoic acid. The subsequent metabolism of heneicosanoic acid to propionyl-CoA could provide a unique metabolic signal or substrate within the cell.

  • Biomarker of Odd-Chain Fatty Acid Metabolism: The presence and concentration of this compound in plasma or tissues could serve as a biomarker reflecting the intake and metabolism of odd-chain fatty acids from dietary sources or endogenous synthesis.

  • Modulator of Lipoprotein Metabolism: The specific fatty acid composition of cholesteryl esters can influence the structure and function of lipoproteins. This compound may impart specific properties to LDL or HDL particles, affecting their interaction with enzymes and receptors.

  • Component of Specific Lipid Structures: While not extensively documented, it is plausible that this compound could be a component of specialized lipid structures in certain tissues. For example, studies have identified cholesteryl esters with very long-chain fatty acids in human meibum, suggesting tissue-specific roles for these lipids.

Quantitative Data on Cholesteryl Esters

Cholesteryl Ester SpeciesFatty AcidTypical Percentage in Human Plasma
Cholesteryl LinoleateC18:240-50%
Cholesteryl OleateC18:120-25%
Cholesteryl PalmitateC16:010-12%
Cholesteryl StearateC18:01-2%
Cholesteryl ArachidonateC20:45-10%

Note: These values are approximate and can vary based on diet, age, and health status.

Experimental Protocols

The analysis of specific cholesteryl esters like this compound requires sophisticated analytical techniques. Below are detailed methodologies for the key steps in this process.

Lipid Extraction

A robust lipid extraction is the foundational step for accurate analysis. The Folch and Bligh & Dyer methods are the most commonly employed.

Folch Method:

  • Homogenization: Homogenize the tissue or cell sample in a chloroform (B151607):methanol (2:1, v/v) solution.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to facilitate phase separation.

  • Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent for downstream analysis.

Bligh & Dyer Method:

  • Homogenization: Homogenize the sample in a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.

  • Phase Separation: Add an additional volume of chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water) and vortex.

  • Centrifugation: Centrifuge to separate the phases.

  • Collection: Collect the lower organic phase.

  • Drying and Reconstitution: Proceed as in the Folch method.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of total fatty acids from cholesteryl esters after hydrolysis and derivatization.

  • Hydrolysis: The extracted cholesteryl esters are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids.

  • Derivatization: The free fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., BF3-methanol).

  • Extraction of FAMEs: The FAMEs are extracted into an organic solvent like hexane.

  • GC-MS Analysis: The FAMEs are separated on a GC column and detected by a mass spectrometer. Identification is based on retention time and mass spectra compared to known standards (including a heneicosanoic acid methyl ester standard).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the analysis of intact cholesteryl esters, providing information on the specific fatty acid esterified to cholesterol.

  • Chromatographic Separation: The lipid extract is injected onto a reverse-phase liquid chromatography column to separate the different cholesteryl ester species based on their hydrophobicity.

  • Ionization: The separated lipids are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) with an appropriate modifier.

  • Mass Spectrometry: The ionized cholesteryl esters are detected by the mass spectrometer.

  • Tandem MS (MS/MS): For structural confirmation, precursor ions corresponding to specific cholesteryl esters are fragmented, and the resulting product ions are analyzed. A characteristic product ion for cholesteryl esters is the cholesterol backbone fragment (m/z 369.3).

Signaling Pathways and Workflows

Cholesteryl Ester Metabolism

The synthesis and hydrolysis of cholesteryl esters are tightly regulated processes central to cholesterol homeostasis.

CholesterylEsterMetabolism cluster_synthesis Synthesis cluster_transport Transport cluster_hydrolysis Hydrolysis Free_Cholesterol Free_Cholesterol ACAT ACAT Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty_Acyl_CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Ester_Storage Cholesteryl Ester (Intracellular Storage) ACAT->Cholesteryl_Ester_Storage nCEH_aCEH nCEH / aCEH Cholesteryl_Ester_Storage->nCEH_aCEH LCAT LCAT Cholesteryl_Ester_Transport Cholesteryl Ester (Plasma Transport) LCAT->Cholesteryl_Ester_Transport HDL HDL HDL->LCAT LDL_VLDL LDL/VLDL CETP CETP LDL_VLDL->CETP CETP->LDL_VLDL Cholesteryl_Ester_Transport->CETP Free_Cholesterol_Released Free Cholesterol nCEH_aCEH->Free_Cholesterol_Released Fatty_Acid_Released Fatty Acid nCEH_aCEH->Fatty_Acid_Released

Caption: Overview of Cholesteryl Ester Metabolism.

Experimental Workflow for Cholesteryl Ester Analysis

A typical workflow for the analysis of cholesteryl esters from a biological sample is depicted below.

ExperimentalWorkflow Sample_Collection Biological Sample (Tissue, Cells, Plasma) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Sample_Collection->Lipid_Extraction Fractionation Optional: Fractionation (e.g., SPE) Lipid_Extraction->Fractionation Analysis Analytical Method Fractionation->Analysis GCMS GC-MS (for Fatty Acid Profile) Analysis->GCMS LCMS LC-MS/MS (for Intact Cholesteryl Esters) Analysis->LCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis LCMS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: Workflow for Cholesteryl Ester Analysis.

Conclusion and Future Directions

While this compound remains an understudied molecule, its constituent parts suggest a role at the intersection of cholesterol homeostasis and odd-chain fatty acid metabolism. The framework presented in this whitepaper provides a basis for its potential biological significance. Future research should focus on targeted lipidomics studies to quantify this compound in various biological matrices and to explore its association with metabolic health and disease. Elucidating the specific enzymes that preferentially utilize heneicosanoic acid for cholesterol esterification and the functional consequences of its incorporation into lipoproteins will be critical next steps in understanding the definitive biological role of this unique lipid species.

The Endogenous Presence of Cholesteryl Heneicosanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters are crucial components of cellular lipid metabolism, serving as a storage and transport form of cholesterol. While much research has focused on cholesteryl esters of common even-chain fatty acids, the endogenous presence and biological significance of those with odd-chain fatty acids, such as heneicosanoic acid (C21:0), remain less characterized. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of very long-chain and odd-chain cholesteryl esters, with a specific focus on the methodologies for the detection and quantification of Cholesteryl Heneicosanoate. This document outlines detailed experimental protocols, presents available quantitative data for related compounds, and describes the putative metabolic pathways involved in the biosynthesis of odd-chain fatty acid cholesteryl esters.

Introduction

Cholesteryl esters are synthesized intracellularly through the action of acyl-CoA:cholesterol acyltransferase (ACAT) or in the plasma by lecithin-cholesterol acyltransferase (LCAT). These enzymes catalyze the esterification of cholesterol with a fatty acyl-CoA or a fatty acid from phosphatidylcholine, respectively. The resulting cholesteryl esters are more hydrophobic than free cholesterol and are stored in lipid droplets or packaged into lipoproteins for transport.

The fatty acid composition of cholesteryl esters is diverse and reflects the availability of different fatty acids in the cell. While esters of oleic, linoleic, and palmitic acid are the most abundant, the existence of very long-chain and odd-chain fatty acid esters suggests specific biological roles or metabolic states. Heneicosanoic acid (C21:0) is a saturated odd-chain fatty acid that can be of dietary origin or synthesized endogenously. Its incorporation into cholesteryl esters to form this compound is plausible, though its endogenous presence and concentration are not well-documented in the scientific literature.

This guide aims to provide researchers with the necessary background and methodologies to investigate the endogenous presence and potential roles of this compound.

Quantitative Data on Very Long-Chain and Odd-Chain Cholesteryl Esters

Direct quantitative data for the endogenous presence of this compound (CE 21:0) in various tissues is currently scarce in the published literature. However, lipidomics studies have identified and quantified a range of other very long-chain and odd-chain cholesteryl esters in human samples. The following tables summarize representative data from human meibum and plasma, which can serve as a reference for the expected range of concentrations and the relative abundance of similar lipid species.

Table 1: Relative Abundance of Prominent Cholesteryl Esters in Human Meibum

Cholesteryl Ester SpeciesFatty Acid ChainTypeRelative Abundance (Peak Area %)
CE 18:1C18:1MonounsaturatedMajor
CE 20:0C20:0SaturatedProminent
CE 22:1C22:1MonounsaturatedProminent
CE 22:0C22:0SaturatedProminent
CE 24:1C24:1MonounsaturatedProminent
CE 24:0C24:0SaturatedProminent
CE 25:0C25:0Saturated (Odd-chain)Prominent
CE 26:1C26:1MonounsaturatedProminent
CE 26:0C26:0SaturatedProminent
CE 28:1C28:1MonounsaturatedProminent
CE 28:0C28:0SaturatedProminent
CE 30:1C30:1MonounsaturatedProminent

Data adapted from a study on human meibomian gland secretions, where cholesteryl esters comprise approximately 31% of the total lipid pool by weight.[1] The fatty acid residues of these esters range from C18 to C34.[1][2]

Table 2: Association of Long-Chain Cholesteryl Esters in Human Plasma with Alzheimer's Disease

Cholesteryl Ester SpeciesFatty Acid ChainAssociation with Alzheimer's Disease
CE 32:0C32:0Reduced levels in AD patients
CE 34:0C34:0Reduced levels in AD patients
CE 32:4C32:4Reduced levels in AD patients
CE 33:6C33:6Reduced levels in AD patients
CE 34:6C34:6Reduced levels in AD patients

This table summarizes findings from a plasma lipidomics analysis where levels of several long-chain cholesteryl esters were found to be significantly reduced in individuals with Alzheimer's disease (AD) compared to controls.[3]

Experimental Protocols

The detection and quantification of this compound require sensitive and specific analytical techniques. The following are detailed methodologies for the analysis of cholesteryl esters from biological samples.

Lipid Extraction from Biological Samples

A modified Bligh and Dyer method is commonly used for the extraction of total lipids, including cholesteryl esters, from tissues and cells.[4][5]

Materials:

  • Biological sample (e.g., tissue homogenate, cell pellet, plasma)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Internal standard (e.g., d7-cholesteryl oleate (B1233923) or other non-endogenous cholesteryl ester)

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Protocol:

  • To a glass centrifuge tube containing the sample, add the internal standard.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final solvent to sample ratio should be sufficient to ensure a single-phase system (typically 20:1, v/v).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Add chloroform and deionized water to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v), which will induce phase separation.

  • Vortex the mixture again for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent for the subsequent analysis (e.g., isopropanol:acetonitrile for LC-MS or hexane (B92381) for GC-MS).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and specific quantification of individual cholesteryl ester species.[6][7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Conditions:

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic cholesteryl esters.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.6 mL/min for a standard analytical column).

  • Column Temperature: 40-50°C.

MS/MS Conditions:

  • Ionization Mode: Positive ion mode is typically used for cholesteryl esters, which readily form [M+NH4]+ or [M+H]+ adducts.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

    • Precursor Ion: The m/z of the [M+NH4]+ or [M+H]+ adduct of this compound.

    • Product Ion: A characteristic fragment ion of the cholesterol backbone, typically m/z 369.3, which corresponds to the dehydrated cholesterol cation [cholesterol - H2O + H]+.[1]

  • Calibration Curve: A calibration curve is generated using synthetic this compound standards of known concentrations, spiked with the internal standard.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust method for the analysis of cholesteryl esters, often requiring derivatization.[4][9][10]

Protocol:

  • Saponification and Derivatization:

    • The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., KOH in ethanol) to release the fatty acids and cholesterol.

    • The fatty acids are then esterified to their methyl esters (FAMEs) using a reagent like BF3-methanol.

    • The cholesterol is silylated to form a trimethylsilyl (B98337) (TMS) ether using a reagent like BSTFA.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An oven temperature gradient is used to separate the FAMEs and TMS-cholesterol based on their boiling points.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic fragment ions of the heneicosanoic acid methyl ester and TMS-cholesterol.

  • Quantification: The amount of this compound is determined by quantifying the heneicosanoic acid methyl ester and relating it back to the initial sample amount, using an internal standard.

Putative Metabolic and Signaling Pathways

While no specific signaling pathway for this compound has been identified, its metabolism can be inferred from the known pathways of odd-chain fatty acid biosynthesis and cholesterol esterification.

Biosynthesis of Heneicosanoic Acid (C21:0)

Odd-chain fatty acids are synthesized using propionyl-CoA as the initial primer, in contrast to the acetyl-CoA used for even-chain fatty acids.[11]

Biosynthesis_of_Heneicosanoic_Acid Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Heneicosanoyl_CoA Heneicosanoyl-CoA (C21:0-CoA) FAS->Heneicosanoyl_CoA Elongation Cycles Heneicosanoic_Acid Heneicosanoic Acid (C21:0) Heneicosanoyl_CoA->Heneicosanoic_Acid ACSL Acyl-CoA Synthetase ACSL->Heneicosanoyl_CoA Heneicosanoic_Acid->ACSL

Caption: Putative biosynthesis of heneicosanoyl-CoA.

Esterification to this compound

Heneicosanoyl-CoA can then be esterified to cholesterol by ACAT within the cell.

Esterification_of_Cholesterol Heneicosanoyl_CoA Heneicosanoyl-CoA ACAT ACAT Heneicosanoyl_CoA->ACAT Cholesterol Cholesterol Cholesterol->ACAT Cholesteryl_Heneicosanoate This compound ACAT->Cholesteryl_Heneicosanoate CoASH CoASH ACAT->CoASH

Caption: Intracellular synthesis of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

Experimental_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Internal_Standard Add Internal Standard Sample->Internal_Standard Extraction Lipid Extraction (Bligh & Dyer) Dry_Extract Dry Lipid Extract Extraction->Dry_Extract Internal_Standard->Extraction Resuspend Resuspend in Solvent Dry_Extract->Resuspend LC_MS LC-MS/MS Analysis Resuspend->LC_MS Derivatization Saponification & Derivatization Resuspend->Derivatization Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis GC_MS GC-MS Analysis GC_MS->Data_Analysis Derivatization->GC_MS

Caption: Workflow for Cholesteryl Ester Analysis.

Conclusion

The endogenous presence of this compound represents an understudied area of lipid metabolism. While direct quantitative data remains to be established, the analytical methodologies outlined in this guide provide a clear path for its investigation. The study of odd-chain cholesteryl esters may reveal novel biological functions and their potential as biomarkers for various physiological and pathological states. Further research in this area is warranted to fully understand the diversity and roles of cholesteryl esters in health and disease.

References

Cholesteryl Heneicosanoate: A Technical Guide for its Analysis as a Potential Lipid Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters (CEs) are critical components of cellular lipid metabolism and transport, and their dysregulation has been implicated in a variety of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. As such, specific CE species are of increasing interest as potential biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. This technical guide focuses on Cholesteryl Heneicosanoate (CE 21:0), a cholesteryl ester of heneicosanoic acid, as a case study for the analytical methodologies required to investigate novel CE biomarkers. While endogenous this compound has not yet been established as a definitive biomarker for a specific disease, this document provides a comprehensive overview of its chemical properties, the rationale for investigating CEs as biomarkers, and detailed protocols for its quantification in biological matrices. Furthermore, it outlines the broader context of CE metabolism and signaling, offering a framework for the discovery and validation of new lipid-based biomarkers.

Introduction to Cholesteryl Esters as Biomarkers

Cholesterol, an essential structural component of animal cell membranes, is esterified with fatty acids to form cholesteryl esters. This conversion, primarily catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT) in cells and lecithin-cholesterol acyltransferase (LCAT) in plasma, renders cholesterol more hydrophobic, facilitating its storage in lipid droplets and transport within lipoproteins. The fatty acid composition of CEs can vary significantly and is influenced by diet and endogenous lipid metabolism. Alterations in the profiles of specific CE species have been observed in various pathological states, suggesting their potential as disease biomarkers. For instance, changes in CE levels have been associated with atherosclerosis, Alzheimer's disease, and various cancers.

This compound is a cholesteryl ester containing a 21-carbon saturated fatty acid (heneicosanoic acid). While odd-chain fatty acids are less common than their even-chained counterparts, they are present in biological systems and can originate from diet or endogenous synthesis. The study of specific CEs like this compound is crucial for a detailed understanding of lipid dysregulation in disease.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a target analyte is fundamental for the development of robust analytical methods.

PropertyValueReference
Molecular Formula C₄₈H₈₆O₂N/A
Molecular Weight 700.2 g/mol N/A
IUPAC Name [(3S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heneicosanoateN/A
Physical Description SolidN/A
Melting Point Not availableN/A
Solubility Soluble in non-polar organic solvents (e.g., hexane (B92381), chloroform)N/A

Rationale for Investigating this compound as a Potential Biomarker

While direct evidence linking endogenous this compound to a specific disease is currently limited, the rationale for its investigation as a potential biomarker is based on the broader significance of cholesteryl esters in pathology:

  • Indicators of Altered Lipid Metabolism: The levels and composition of CEs can reflect changes in the activity of enzymes involved in lipid synthesis, storage, and transport, which are often dysregulated in metabolic diseases.

  • Components of Lipoproteins: CEs are major components of low-density lipoprotein (LDL) and high-density lipoprotein (HDL), and alterations in their composition can affect lipoprotein function and contribute to cardiovascular disease.

  • Role in Foam Cell Formation: The accumulation of CEs in macrophages is a hallmark of atherosclerosis, leading to the formation of foam cells and the development of atherosclerotic plaques.

  • Energy and Building Block Source for Cancer Cells: Cancer cells often exhibit altered lipid metabolism, including increased uptake and storage of CEs, which can be used as a source of energy and building blocks for rapid proliferation.

Experimental Protocols for the Analysis of this compound

The accurate and precise quantification of this compound in biological samples is essential for its evaluation as a potential biomarker. The following protocols describe established methods for the analysis of cholesteryl esters.

Sample Preparation: Lipid Extraction from Plasma/Serum

This protocol is a standard method for extracting total lipids from plasma or serum.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS): Cholesteryl Heptadecanoate (CE 17:0) or a deuterated analog of this compound

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma or serum.

  • Add a known amount of the internal standard (e.g., 10 µL of a 1 mg/mL solution of Cholesteryl Heptadecanoate in chloroform). The IS is crucial for correcting for sample loss during extraction and for variations in instrument response.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried lipid extract in a suitable solvent for the chosen analytical method (e.g., 100 µL of isopropanol (B130326) for LC-MS).

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids derived from cholesteryl esters after hydrolysis and derivatization.

Materials:

  • Dried lipid extract from 4.1

  • Methanolic HCl (1.25 M)

  • Hexane

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Transesterification: To the dried lipid extract, add 1 mL of 1.25 M methanolic HCl. Cap the tube tightly and heat at 85°C for 1 hour to convert the heneicosanoic acid from this compound into its fatty acid methyl ester (FAME).

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract under a nitrogen stream.

  • Derivatization (for cholesterol): The remaining cholesterol can be derivatized for GC-MS analysis. Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried FAMEs (and cholesterol). Heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of cholesterol.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Injector Temperature: 280°C

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity. The characteristic ions for the heneicosanoate methyl ester and the cholesterol-TMS derivative should be monitored.

  • Quantification: Create a calibration curve using known concentrations of a this compound standard that has undergone the same sample preparation procedure. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of intact this compound, providing higher specificity and throughput compared to GC-MS.

Materials:

  • Reconstituted lipid extract from 4.1

  • LC-MS/MS system with a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

Procedure:

  • LC Separation:

    • Column Temperature: 50°C

    • Flow Rate: 0.4 mL/min

    • Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound: The precursor ion will be the ammoniated adduct [M+NH₄]⁺. The product ion will be the cholesterol fragment (m/z 369.3).

    • MRM Transition for Internal Standard (CE 17:0): Monitor the corresponding [M+NH₄]⁺ precursor and m/z 369.3 product ion.

  • Quantification: Prepare a calibration curve by analyzing a series of dilutions of a this compound standard. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and structured format to allow for easy comparison across different sample groups.

Table 1: Hypothetical Concentration of this compound in Plasma of Control and Disease Group

Sample GroupnThis compound (µg/mL)p-value
Control 500.85 ± 0.21<0.05
Disease X 501.52 ± 0.45

Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to visualize experimental workflows and the metabolic context of cholesteryl esters.

Experimental Workflow for this compound Analysis

experimental_workflow sample Biological Sample (Plasma/Serum) is_addition Internal Standard (CE 17:0) sample->is_addition Spike extraction Lipid Extraction (Folch Method) analysis Analysis extraction->analysis is_addition->extraction lcms LC-MS/MS (Intact CE) analysis->lcms Direct gcms GC-MS (FAMEs) analysis->gcms After Derivatization data Data Analysis & Quantification lcms->data gcms->data

Caption: Workflow for the analysis of this compound.

Simplified Cholesteryl Ester Metabolism Pathway

ce_metabolism cholesterol Cholesterol acat ACAT cholesterol->acat fatty_acyl_coa Fatty Acyl-CoA fatty_acyl_coa->acat ce Cholesteryl Ester (e.g., this compound) acat->ce lipid_droplet Lipid Droplet (Storage) ce->lipid_droplet lipoprotein Lipoprotein Assembly (e.g., VLDL) ce->lipoprotein ceh CE Hydrolase lipid_droplet->ceh ceh->cholesterol

Caption: Simplified intracellular cholesteryl ester metabolism.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the analysis of this compound as a representative of the cholesteryl ester class of potential lipid biomarkers. The detailed experimental protocols for lipid extraction, GC-MS, and LC-MS/MS analysis offer robust methods for the quantification of this and other CEs in biological samples. While the specific role of endogenous this compound as a disease biomarker remains to be elucidated, the methodologies and conceptual framework presented here are broadly applicable to the field of lipidomics and biomarker discovery.

Future research should focus on targeted and untargeted lipidomic studies in large, well-characterized patient cohorts to identify and validate novel CE biomarkers, including this compound. Such studies, combined with functional investigations into the metabolic pathways that are altered in disease, will be crucial for translating findings from the laboratory to clinical applications, ultimately improving patient diagnosis and treatment.

Cholesteryl Heneicosanoate: A Deep Dive into its Emerging Role in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl heneicosanoate, a lesser-known cholesteryl ester containing a 21-carbon odd-chain fatty acid, is emerging from the shadow of its even-chain counterparts as a molecule of interest in the complex landscape of metabolic diseases. While research has historically focused on the roles of even-chain fatty acid cholesteryl esters in conditions such as atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance, recent advancements in lipidomics are beginning to shed light on the unique biology of odd-chain fatty acid esters. This technical guide synthesizes the current, albeit limited, understanding of this compound, providing a foundational resource for researchers and drug development professionals.

The Landscape of Cholesteryl Esters in Metabolic Disease

Cholesteryl esters are the primary form for cholesterol storage and transport within the body. The dysregulation of their metabolism is a well-established hallmark of numerous metabolic disorders. In atherosclerotic plaques, the accumulation of cholesteryl esters within macrophages leads to the formation of foam cells, a critical early event in disease progression. Similarly, in NAFLD, an imbalance in hepatic lipid metabolism results in the abnormal accumulation of lipids, including cholesteryl esters, within hepatocytes. Furthermore, alterations in the plasma profile of cholesteryl esters are often observed in individuals with insulin resistance and type 2 diabetes.

This compound: An Odd-Chain Enigma

This compound distinguishes itself by its heneicosanoic acid moiety, an odd-chain saturated fatty acid. While the biological significance of odd-chain fatty acids is not as extensively studied as that of even-chain fatty acids, emerging evidence suggests they may have distinct metabolic fates and physiological effects. Higher circulating levels of certain odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been associated with a lower risk of metabolic diseases. This raises the intriguing possibility that cholesteryl esters of these fatty acids, including this compound, could also play a role in metabolic health and disease.

Currently, direct evidence linking this compound to specific metabolic disease pathways is scarce. However, its use as a commercially available internal standard in lipidomics and fatty acid analysis indicates its presence and relevance in biological systems. The primary challenge lies in the fact that it is often not individually reported in broad lipidomics studies, which tend to focus on more abundant even-chain species.

Potential Mechanisms and Signaling Pathways

While specific signaling pathways involving this compound have yet to be elucidated, we can hypothesize its potential involvement based on the known biology of cholesterol esters and odd-chain fatty acids.

1. Macrophage Cholesterol Metabolism and Foam Cell Formation:

The uptake of modified lipoproteins by macrophages and the subsequent esterification of cholesterol are central to foam cell formation. The specific fatty acid esterified to cholesterol can influence the physical properties and metabolic fate of the resulting cholesteryl ester. It is plausible that the odd-chain nature of heneicosanoic acid could affect its processing by neutral cholesteryl ester hydrolase (nCEH), the enzyme responsible for hydrolyzing stored cholesteryl esters, thereby influencing the cholesterol efflux capacity of the macrophage.

Foam_Cell_Formation LDL Modified LDL Macrophage Macrophage LDL->Macrophage Uptake Cholesterol Free Cholesterol Macrophage->Cholesterol ACAT1 ACAT1 Cholesterol->ACAT1 Esterification Efflux Cholesterol Efflux (to HDL) Cholesterol->Efflux CE Cholesteryl Esters (including this compound) ACAT1->CE LipidDroplets Lipid Droplets CE->LipidDroplets Storage nCEH nCEH LipidDroplets->nCEH Hydrolysis FoamCell Foam Cell Formation LipidDroplets->FoamCell nCEH->Cholesterol

Macrophage cholesterol metabolism and foam cell formation.

2. Hepatic Lipid Metabolism and NAFLD:

The liver is the central hub for lipid metabolism. The balance between fatty acid synthesis, uptake, oxidation, and esterification determines hepatic lipid content. The presence of odd-chain fatty acids like heneicosanoic acid could influence these pathways. For instance, the metabolism of odd-chain fatty acids can produce propionyl-CoA, which can enter the Krebs cycle, potentially altering cellular energy status and influencing de novo lipogenesis and cholesterol synthesis.

Hepatic_Lipid_Metabolism FattyAcids Fatty Acids (including Heneicosanoic Acid) Hepatocyte Hepatocyte FattyAcids->Hepatocyte Uptake PropionylCoA Propionyl-CoA FattyAcids->PropionylCoA Metabolism of Odd-Chain FAs ACAT2 ACAT2 Hepatocyte->ACAT2 CE Cholesteryl Esters (including this compound) ACAT2->CE VLDL VLDL Assembly & Secretion CE->VLDL NAFLD NAFLD Progression CE->NAFLD Accumulation Krebs Krebs Cycle PropionylCoA->Krebs

Hepatic lipid metabolism and the potential role of odd-chain fatty acids.

Quantitative Data

As of the latest literature review, there is a significant lack of specific quantitative data on this compound levels in various metabolic diseases. Most lipidomics studies report on broader categories of cholesteryl esters or focus on those with more abundant even-chain fatty acids. The tables below are presented as templates for future research, highlighting the data that is critically needed to advance our understanding.

Table 1: Hypothetical Plasma this compound Levels in Metabolic Diseases (Template)

GroupNPlasma this compound (µg/mL)p-value vs. Healthy Controls
Healthy Controls---
Obesity---
Type 2 Diabetes---
NAFLD---
Atherosclerosis---

Table 2: Hypothetical this compound Content in Atherosclerotic Plaques (Template)

Plaque ComponentNThis compound (% of total cholesteryl esters)p-value vs. Non-diseased Artery
Non-diseased Artery---
Fatty Streak---
Fibrous Plaque---
Necrotic Core---

Experimental Protocols

The analysis of specific cholesteryl esters like this compound requires sensitive and specific analytical techniques. The following section outlines a general workflow and key considerations for its quantification in biological samples.

Workflow for this compound Quantification

Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Separation Chromatographic Separation (LC or GC) Extraction->Separation Detection Mass Spectrometry (e.g., ESI-MS/MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

The Core Functions of Long-Chain Cholesteryl Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 12, 2025

Abstract

Long-chain cholesteryl esters (CEs) are critical neutral lipids that play a central role in cholesterol homeostasis, cellular storage, and transport. As the primary form for storing and transporting cholesterol in a less toxic, esterified state, CEs are integral to a multitude of physiological and pathophysiological processes. Their accumulation is a hallmark of diseases such as atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and has been implicated in neurodegenerative conditions like Alzheimer's disease. This in-depth technical guide provides a comprehensive overview of the core functions of long-chain cholesteryl esters, detailing their metabolism, transport, and involvement in cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate a deeper understanding of CE biology and to aid in the development of novel therapeutic strategies.

Introduction: The Central Role of Cholesteryl Esterification

Cholesterol, an essential component of mammalian cell membranes, is a tightly regulated molecule. Its free, unesterified form can be cytotoxic at high concentrations. To mitigate this toxicity and to facilitate efficient storage and transport, cholesterol is esterified with long-chain fatty acids to form cholesteryl esters. This reaction is catalyzed by two key enzymes: acyl-CoA:cholesterol acyltransferase (ACAT) in the intracellular environment and lecithin:cholesterol acyltransferase (LCAT) in the plasma.[1][2] The resulting CEs are highly hydrophobic and are sequestered in the core of lipoproteins for transport through the bloodstream or stored within cytosolic lipid droplets.[3][4] The dynamic balance between CE synthesis, hydrolysis, and transport is crucial for maintaining cellular and systemic cholesterol homeostasis. Dysregulation of these processes is a key contributor to the pathogenesis of numerous metabolic and cardiovascular diseases.

Core Functions of Long-Chain Cholesteryl Esters

Cholesterol Storage in Lipid Droplets

The primary function of long-chain CEs is the storage of excess cholesterol within cells in organelles called lipid droplets (LDs).[3][4] These dynamic organelles consist of a neutral lipid core, primarily composed of triacylglycerols (TAGs) and CEs, surrounded by a phospholipid monolayer and associated proteins.[1][5] The composition of LDs varies depending on the cell type; for instance, adipocytes primarily store TAGs, while steroidogenic cells and macrophages accumulate CEs.[6]

The formation of CE-rich LDs is a protective mechanism to buffer cells against the toxic effects of free cholesterol. When intracellular free cholesterol levels rise, ACAT is activated to esterify the excess cholesterol, which is then incorporated into nascent LDs budding from the endoplasmic reticulum.[5] These stored CEs can be mobilized when the cell requires free cholesterol for various processes, such as membrane synthesis or steroid hormone production.[7]

Lipoprotein Transport and Metabolism

Long-chain CEs are essential for the transport of cholesterol throughout the body via lipoproteins. In the plasma, LCAT esterifies free cholesterol on the surface of high-density lipoprotein (HDL) particles, allowing the newly formed CEs to move into the hydrophobic core of the lipoprotein.[1][8] This process is a crucial step in reverse cholesterol transport, the pathway by which excess cholesterol from peripheral tissues is returned to the liver for excretion.

Cholesteryl ester transfer protein (CETP) facilitates the transfer of CEs from HDL to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[9][10] LDL particles, enriched in CEs, are the primary carriers of cholesterol to peripheral tissues, delivering it via the LDL receptor (LDLR)-mediated endocytosis pathway.[11]

Precursor for Steroid Hormone Synthesis

In steroidogenic tissues such as the adrenal glands, ovaries, and testes, large amounts of CEs are stored in lipid droplets to serve as a readily available pool of cholesterol for the synthesis of steroid hormones.[7][12] Upon hormonal stimulation (e.g., by adrenocorticotropic hormone [ACTH]), hormone-sensitive lipase (B570770) (HSL) and other neutral cholesteryl ester hydrolases (NCEHs) are activated to hydrolyze the stored CEs, releasing free cholesterol.[7][13] This free cholesterol is then transported to the mitochondria, where it serves as the substrate for the first and rate-limiting step of steroidogenesis, the conversion to pregnenolone (B344588) by the enzyme CYP11A1.[8][13]

Role in Pathophysiology

The accumulation of CE-laden macrophage foam cells in the arterial intima is a hallmark of atherosclerosis.[3][14] Macrophages in the subendothelial space take up modified LDL particles (e.g., oxidized LDL) via scavenger receptors.[3][8] The CEs from the internalized LDL are hydrolyzed in lysosomes, and the resulting free cholesterol is then re-esterified by ACAT1 in the endoplasmic reticulum.[12][15] This newly synthesized CE is stored in lipid droplets, leading to the characteristic foamy appearance of these cells. The continuous cycle of CE hydrolysis and re-esterification within foam cells is a critical determinant of atherosclerotic plaque progression.[16][17]

In NAFLD, there is an accumulation of lipids, including free cholesterol and triglycerides, in the liver. While triglyceride accumulation is the defining feature, an increase in the free cholesterol to cholesteryl ester ratio is associated with disease severity and progression to non-alcoholic steatohepatitis (NASH).[18][19] This is due to a dysregulation of cholesterol metabolism, including increased cholesterol synthesis and uptake, and impaired esterification and export.[18][20]

Recent lipidomic studies have implicated altered CE metabolism in the pathogenesis of Alzheimer's disease.[21] Specifically, a reduction in the levels of several long-chain CEs has been observed in the plasma of Alzheimer's patients.[21][22] While the precise mechanisms are still under investigation, these findings suggest that dysregulation of cholesterol transport and metabolism may contribute to the neurodegenerative process.

Quantitative Data on Long-Chain Cholesteryl Esters

A comprehensive understanding of the role of long-chain CEs requires quantitative data on their distribution and the kinetics of the enzymes involved in their metabolism. The following tables summarize key quantitative findings from the literature.

ParameterValueTissue/LipoproteinReference
CE Composition of Human Lipoproteins
CE % of Total Lipids (LDL)~40-50%Human LDL[23]
CE % of Total Lipids (HDL)~15-25%Human HDL[23]
Fatty Acid Composition of CEs in Macrophage Foam Cells
Oleate (B1233923) (18:1)PredominantRAW 264.7 Macrophages[24]
Palmitate (16:0)SignificantRAW 264.7 Macrophages[24]
Linoleate (18:2)SignificantRAW 264.7 Macrophages[24]
Enzyme Kinetics
ACAT1 Substrate PreferenceOleoyl-CoA > Stearoyl-CoARecombinant ACAT1[2]
LCAT Activity (in plasma)Varies with HDL particle sizeHuman Plasma[17]
CE Concentration in Atherosclerotic Plaques
Total CholesterolVariableHuman Atherosclerotic Plaques[23]
Free CholesterolVariableHuman Atherosclerotic Plaques[23]
Cholesteryl PalmitateVariableHuman Atherosclerotic Plaques[23]
Cholesteryl OleateVariableHuman Atherosclerotic Plaques[23]
Cholesteryl LinoleateVariableHuman Atherosclerotic Plaques[23]

Table 1: Quantitative Data on Long-Chain Cholesteryl Esters and Related Parameters. This table provides a summary of quantitative data related to the composition and metabolism of long-chain cholesteryl esters in various biological contexts.

Key Signaling Pathways

The metabolism of long-chain CEs is tightly regulated by complex signaling networks that respond to cellular cholesterol levels and other metabolic cues.

SREBP Pathway in Cholesterol Homeostasis

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol and fatty acid synthesis.[11][14] When cellular sterol levels are low, SREBP-2 is proteolytically cleaved in the Golgi apparatus, releasing its N-terminal domain, which translocates to the nucleus.[11][25] In the nucleus, nSREBP-2 acts as a transcription factor, upregulating the expression of genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).[14][25] Conversely, when cellular sterol levels are high, the processing of SREBP-2 is inhibited, thus reducing cholesterol synthesis and uptake.[26] This feedback mechanism ensures that cellular cholesterol levels are maintained within a narrow range.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex S1P S1P SREBP_SCAP->S1P cleavage INSIG INSIG INSIG->SREBP_SCAP retains in ER S2P S2P S1P->S2P further cleavage nSREBP nSREBP-2 S2P->nSREBP release SRE Sterol Regulatory Element (SRE) nSREBP->SRE binds Cholesterol_Genes Cholesterol Synthesis & Uptake Genes (e.g., LDLR) SRE->Cholesterol_Genes activates transcription Low_Sterols Low Cellular Sterols Low_Sterols->SREBP_SCAP allows transport High_Sterols High Cellular Sterols High_Sterols->INSIG activates

Figure 1: SREBP Pathway for Cholesterol Homeostasis. This diagram illustrates the regulation of cholesterol synthesis and uptake by the SREBP-2 pathway in response to cellular sterol levels.

Signaling in Macrophage Foam Cell Formation

The formation of macrophage foam cells is a complex process involving multiple signaling pathways that regulate lipid uptake, esterification, and efflux.[3][8] The uptake of modified LDL is mediated by scavenger receptors like CD36 and SR-A, whose expression is regulated by transcription factors such as PPARγ and LXRα.[3][8] Intracellularly, the activation of ACAT1 leads to the esterification of cholesterol and the formation of CE-rich lipid droplets. Conversely, the hydrolysis of these CEs by NCEH promotes cholesterol efflux, a process mediated by transporters like ABCA1 and ABCG1.[3] Inflammatory signaling pathways, such as the TLR4-NF-κB and NLRP3 inflammasome pathways, also play a crucial role in promoting lipid accumulation and foam cell formation.[8][27]

Foam_Cell_Formation cluster_Macrophage Macrophage cluster_Uptake Uptake cluster_Metabolism Metabolism cluster_Efflux Efflux cluster_Signaling Inflammatory Signaling modLDL Modified LDL SR Scavenger Receptors (CD36, SR-A) modLDL->SR binds Inflammation TLR4-NF-κB NLRP3 Inflammasome modLDL->Inflammation activates Lysosome Lysosome SR->Lysosome internalization Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol hydrolysis ACAT1 ACAT1 Free_Cholesterol->ACAT1 esterification Efflux_Transporters Efflux Transporters (ABCA1, ABCG1) Free_Cholesterol->Efflux_Transporters efflux CE Cholesteryl Esters ACAT1->CE LD Lipid Droplet CE->LD storage NCEH NCEH CE->NCEH hydrolysis LD->CE NCEH->Free_Cholesterol HDL HDL Efflux_Transporters->HDL Inflammation->ACAT1 promotes Inflammation->Efflux_Transporters inhibits

Figure 2: Signaling Pathways in Macrophage Foam Cell Formation. This diagram outlines the key processes of lipid uptake, metabolism, and efflux in macrophages, leading to the formation of foam cells, a critical event in atherosclerosis.

Experimental Protocols

Extraction of Cholesteryl Esters from Tissues

This protocol describes a modified Folch method for the extraction of total lipids, including cholesteryl esters, from mammalian tissues.[28][29]

Materials:

  • Tissue sample (10-20 mg)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS)

  • Glass homogenizer

  • Centrifuge

  • Nitrogen gas stream

  • Glass vials

Procedure:

  • Weigh approximately 10-20 mg of frozen tissue and place it in a glass homogenizer.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the homogenizer.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.5 mL of PBS to the tube, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for subsequent analysis. Store at -80°C under nitrogen.

Analysis of Cholesteryl Esters by HPLC-MS

This protocol provides a general method for the separation and quantification of different long-chain cholesteryl ester species using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[18][28][30]

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source

Reagents:

  • Solvent A: Water/Methanol (60/40, v/v) with 10 mM ammonium (B1175870) acetate

  • Solvent B: Methanol/Chloroform (3/1, v/v) with 10 mM ammonium acetate

  • Internal standards (e.g., d7-cholesteryl oleate)

Procedure:

  • Sample Preparation: Dilute the lipid extract (from Protocol 5.1) in the initial mobile phase conditions and add a known amount of internal standard.

  • HPLC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution program to separate the different CE species. A typical gradient might start with a lower percentage of Solvent B, gradually increasing to a high percentage to elute the hydrophobic CEs. For example:

      • 0-5 min: 35% B

      • 5-20 min: 35-100% B (linear gradient)

      • 20-25 min: 100% B

      • 25-30 min: Re-equilibration to 35% B

    • Maintain a constant flow rate (e.g., 0.3 mL/min) and column temperature (e.g., 40°C).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of specific CE species. The precursor ion for CEs is typically the [M+NH4]+ adduct, and a characteristic product ion is m/z 369.3, corresponding to the cholestadiene fragment.[31]

    • Acquire full scan data to identify unknown CE species.

  • Data Analysis:

    • Identify CE species based on their retention times and mass-to-charge ratios.

    • Quantify the amount of each CE species by comparing its peak area to that of the internal standard.

Assay for Neutral Cholesteryl Ester Hydrolase (NCEH) Activity

This protocol describes a radiometric assay to measure the activity of NCEH in cell lysates.[16][32][33]

Materials:

  • Cell lysate

  • [1-14C]Cholesteryl oleate substrate

  • Bovine serum albumin (BSA)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Hexane (B92381)/Isopropanol/Sulfuric acid (300:200:1, v/v/v) stop solution

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Substrate Preparation: Prepare a stock solution of [1-14C]cholesteryl oleate in a suitable solvent (e.g., acetone). Evaporate the solvent and resuspend the substrate in the assay buffer containing BSA by sonication to form micelles.

  • Enzyme Reaction:

    • In a microfuge tube, add a specific amount of cell lysate protein (e.g., 50-100 µg) to the pre-warmed assay buffer.

    • Initiate the reaction by adding the [1-14C]cholesteryl oleate substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding the hexane/isopropanol/sulfuric acid stop solution.

    • Add water and vortex to separate the phases.

    • Centrifuge briefly to clarify the phases.

  • Quantification:

    • Transfer an aliquot of the upper hexane phase (containing the released [14C]oleic acid) to a scintillation vial.

    • Add scintillation fluid and count the radioactivity using a liquid scintillation counter.

    • Calculate the NCEH activity as the amount of released fatty acid per unit time per amount of protein.

Conclusion

Long-chain cholesteryl esters are indispensable molecules in lipid biology, serving as the primary means of cholesterol storage and transport. Their metabolism is intricately linked to cellular and systemic cholesterol homeostasis, and its dysregulation is a cornerstone of prevalent human diseases, including atherosclerosis and NAFLD. The experimental protocols and quantitative data presented in this guide offer a practical framework for researchers to investigate the multifaceted roles of CEs. A deeper understanding of the signaling pathways that govern CE metabolism will be paramount in the development of novel therapeutic interventions aimed at mitigating the pathological consequences of aberrant cholesterol accumulation. Future research should focus on elucidating the precise molecular mechanisms that regulate the dynamic interplay between CE synthesis, storage in lipid droplets, and hydrolysis, as this will undoubtedly unveil new targets for the treatment of metabolic and cardiovascular disorders.

References

Cholesteryl Esters in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, the esterified form of cholesterol, are fundamental lipids in cellular biology.[1] While primarily known for their role in cholesterol transport and storage, emerging evidence indicates their significant involvement in the modulation of cellular signaling pathways.[2][3] This guide provides an in-depth overview of the role of cholesteryl esters in cell signaling, with a focus on their impact on membrane microdomains, key signaling cascades, and their metabolism as a regulatory mechanism.

It is important to note that while a vast body of research exists for the broader class of cholesteryl esters, information on the specific signaling roles of Cholesteryl Heneicosanoate is scarce in current scientific literature. This molecule is predominantly utilized as an internal standard in mass spectrometry-based lipidomics due to its synthetic nature and clear mass distinction from endogenous lipids.[4] Therefore, this guide will focus on the established and emerging roles of cholesteryl esters as a class in cell signaling, with this compound serving as a relevant example in the context of analytical methodologies.

The Role of Cholesteryl Esters in Modulating Cell Signaling

Cholesteryl esters are not merely inert storage molecules; they are active participants in the dynamic regulation of cellular signaling. Their influence is primarily exerted through the modulation of membrane structure and the direct or indirect interaction with signaling proteins.

Influence on Lipid Rafts and Membrane Microdomains

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins that serve as platforms for the assembly and activation of signaling complexes.[2] The accumulation of cholesteryl esters within these rafts modulates their stability and dynamics, thereby affecting the recruitment and activation of a host of membrane-associated signaling proteins, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2][5] By influencing the fluidity and organization of these microdomains, cholesteryl esters can either facilitate or inhibit the formation of active signaling complexes.[2]

The Cholesterol Esterification Cycle as a Signaling Pathway

The metabolic cycle of cholesterol esterification and hydrolysis is increasingly recognized as a regulated signaling process.

  • Esterification by ACAT: Acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoAs.[2] This process is not only for storage but also represents a signaling pathway. For instance, activation of the G-protein coupled cholecystokinin (B1591339) 2 receptor (CCK2R) has been shown to increase ACAT activity and cholesteryl ester formation, which in turn promotes cell proliferation and invasion through the PKCζ/ERK1/2 pathway.[6] Inhibition of ACAT has been demonstrated to suppress cancer cell proliferation and migration, highlighting the therapeutic potential of targeting this pathway.[7]

  • Hydrolysis by Cholesteryl Ester Hydrolases (CEH): The hydrolysis of stored cholesteryl esters by neutral and acid cholesteryl ester hydrolases releases free cholesterol.[2] This process is crucial for making cholesterol available for membrane synthesis, steroidogenesis, or efflux. The activity of these hydrolases is regulated by hormonal signals, indicating a dynamic control over the cellular free cholesterol pool that can impact signaling.[2] In macrophages, the hydrolysis of cholesteryl esters is tightly coupled to cholesterol efflux, a key process in preventing the formation of foam cells in atherosclerosis.[8] Furthermore, the cholesterol ester cycle has been shown to regulate the formation and dispersal of amyloid-β-induced signaling platforms at synapses, implicating it in the pathology of Alzheimer's disease.[9]

G1 cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR (e.g., CCK2R) ACAT ACAT GPCR->ACAT Activates CholesterylEster Cholesteryl Ester ACAT->CholesterylEster Produces PKC_ERK PKCζ / ERK1/2 Pathway ACAT->PKC_ERK Activates FreeCholesterol Free Cholesterol FreeCholesterol->ACAT Substrate Proliferation Cell Proliferation & Invasion PKC_ERK->Proliferation Promotes

Caption: Signaling through ACAT/cholesterol esterification.

Quantitative Data

While direct quantitative data on the binding affinities of specific cholesteryl esters to signaling proteins are limited, studies have quantified the concentrations of various cholesteryl ester species in different mammalian cell lines and tissues. This information is crucial for understanding the context in which these lipids may exert their signaling functions.

Cell Line/TissueDominant Cholesteryl Ester Species (Fatty Acyl Chain)Reference(s)
HEK293T CellsMonounsaturated and Polyunsaturated variants[10]
Neuro2A CellsMonounsaturated and Polyunsaturated variants[10]
RAW264.7 MacrophagesMonounsaturated and Polyunsaturated variants[10]
Mouse LiverMonounsaturated and Polyunsaturated variants[11]
Mouse BloodMonounsaturated and Polyunsaturated variants[11]
Human Plasma (AD)Reduced levels of long-chain cholesteryl esters[12]

This table summarizes general findings. For specific concentrations, please refer to the cited literature.

Experimental Protocols: Analysis of Cholesteryl Esters

The analysis of cholesteryl esters in a cellular context typically involves lipid extraction followed by chromatographic separation and mass spectrometric detection.

Lipid Extraction from Cultured Cells

This protocol is adapted from established lipidomics methodologies.[10][13]

  • Cell Harvesting: Aspirate the culture medium and wash the cells (e.g., a 10 cm dish of confluent cells) twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction: Add 1 mL of ice-cold methanol (B129727) to the plate and scrape the cells. Transfer the cell suspension to a glass tube. Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 1 hour at 4°C.

  • Phase Separation: Add 500 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.

  • Collection of Organic Phase: Carefully collect the upper organic phase, which contains the lipids, into a new glass tube.

  • Internal Standard Spiking: Add an appropriate amount of an internal standard, such as this compound or d7-cholesterol, to the extracted lipids for accurate quantification.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen gas. Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., 2:1 v/v chloroform:methanol).[13]

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a generalized protocol for the analysis of cholesteryl esters.[10][11][14]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute the hydrophobic cholesteryl esters.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 55°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

    • Analysis Mode: Tandem mass spectrometry (MS/MS) is employed for specific detection. Cholesteryl esters characteristically produce a neutral loss of the fatty acyl chain and a fragment ion corresponding to the cholesterol backbone (m/z 369.35).[3][15]

    • Data Acquisition: Data can be acquired in selected reaction monitoring (SRM) mode for targeted quantification of known cholesteryl esters or in a data-dependent acquisition mode for untargeted profiling.

G2 start Cultured Cells wash Wash with PBS start->wash extract Lipid Extraction (Methanol/MTBE/Water) wash->extract centrifuge Phase Separation (Centrifugation) extract->centrifuge collect Collect Organic Phase centrifuge->collect add_is Spike Internal Standard (e.g., this compound) collect->add_is dry Dry under Nitrogen add_is->dry reconstitute Reconstitute in Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis lcms->data

Caption: Experimental workflow for cholesteryl ester analysis.

Conclusion

While this compound itself is not established as a direct signaling molecule, the broader class of cholesteryl esters plays a significant and complex role in cell signaling. Their influence on the structure and function of membrane signaling platforms, coupled with the emerging understanding of their metabolic pathways as regulated signaling events, opens new avenues for research and therapeutic intervention. The methodologies outlined in this guide provide a robust framework for researchers to explore the intricate roles of these lipids in health and disease. Future studies are warranted to dissect the specific functions of individual cholesteryl ester species and their direct interactions with signaling proteins.

References

Unveiling the Presence of Cholesteryl Heneicosanoate in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical methodologies and biological context surrounding Cholesteryl Heneicosanoate, a very-long-chain cholesteryl ester, in biological tissues. While a singular "discovery" paper for this specific lipid is not prominent in the literature, its identification and quantification fall under the broader, well-established field of lipidomics. This document details the experimental protocols necessary for its detection, summarizes the quantitative approaches for the analysis of cholesteryl esters, and visualizes the relevant workflows and metabolic pathways.

Quantitative Analysis of Cholesteryl Esters in Tissues

The quantification of specific cholesteryl esters like this compound is typically achieved through chromatographic separation coupled with mass spectrometry. This compound is often utilized as an internal standard in such analyses due to its rarity in most biological systems, which allows for precise quantification of other more common cholesteryl esters. The following table summarizes the analytical methods used for the quantification of the broader class of cholesteryl esters in various tissues, which are applicable to this compound.

Tissue/Sample TypePredominant Cholesteryl Esters IdentifiedAnalytical MethodKey Findings
Mammalian Cells & Tissues Monounsaturated and Polyunsaturated VariantsReverse-Phase Liquid Chromatography-Mass Spectrometry (LC-MS)Cholesterol and cholesteryl ester concentrations vary significantly across different cell lines and tissues.[1][2][3]
Human Serum, Cultured Cells, Mouse Liver Various species depending on diet and metabolic stateDirect Flow Injection Analysis-Electrospray Ionization High-Resolution Mass Spectrometry (FIA-ESI-HRMS)Different cholesteryl ester species exhibit varied analytical responses, necessitating species-specific response factors for accurate quantification.[4]
Human Meibomian Gland Epithelial Cells Saturated, Monounsaturated, and Polyunsaturated CEs (C14 to C34)Liquid Chromatography-Mass Spectrometry (LC-MS)Very-long-chain and ultra-long-chain cholesteryl esters comprise a significant portion of the total cholesteryl ester pool in these specialized cells.[5]
Human Aortic Lesions Anisotropic and Isotropic formsPolarizing Light MicroscopyCholesteryl esters are the major lipid component in atherosclerotic lesions.[6]
Human Serum Palmitic, Stearic, Oleic, and Linoleic acid estersGas-Liquid ChromatographyThe fatty acid composition of cholesteryl esters can vary with serum lipid concentrations.[7]

Experimental Protocols for the Analysis of this compound

The following protocol outlines a standard workflow for the extraction, identification, and quantification of this compound and other cholesteryl esters from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Tissue Homogenization
  • Objective: To disrupt the tissue structure and release cellular components, including lipids.

  • Procedure:

    • Excise the tissue of interest and wash with ice-cold phosphate-buffered saline (PBS) to remove any contaminants.

    • Weigh the tissue sample (typically 10-50 mg).

    • Place the tissue in a tube containing ceramic beads and an appropriate volume of a suitable homogenization solvent (e.g., methanol (B129727) or a water/methanol mixture).

    • Homogenize the tissue using a bead-based homogenizer until a uniform suspension is achieved.

Lipid Extraction
  • Objective: To separate lipids from other cellular components. The Folch or Bligh-Dyer methods are commonly employed.

  • Procedure (Modified Folch Extraction):

    • To the tissue homogenate, add a mixture of chloroform (B151607) and methanol (typically in a 2:1 v/v ratio).

    • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

    • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

    • Centrifuge the sample to separate the aqueous and organic layers. The lower organic layer contains the lipids.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

Sample Preparation for LC-MS/MS
  • Objective: To prepare the lipid extract for injection into the LC-MS/MS system.

  • Procedure:

    • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., a mixture of isopropanol (B130326), acetonitrile, and water).

    • Spike the sample with an internal standard, such as a deuterated cholesteryl ester or a cholesteryl ester with an odd-chain fatty acid like Cholesteryl Heptadecanoate, for accurate quantification. This compound itself can be used as an internal standard if it is not expected to be endogenously present in the sample.[8][9]

    • Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Objective: To separate the different cholesteryl ester species and detect them with high sensitivity and specificity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

  • Liquid Chromatography:

    • Column: A reverse-phase column (e.g., C18) is typically used for the separation of hydrophobic molecules like cholesteryl esters.

    • Mobile Phase: A gradient of two or more solvents is used to elute the cholesteryl esters from the column. A common mobile phase system consists of a mixture of water, acetonitrile, and isopropanol with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: For targeted quantification of this compound, Multiple Reaction Monitoring (MRM) can be used. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion that is generated upon fragmentation in the mass spectrometer. A characteristic fragment for all cholesteryl esters is the dehydrated cholesterol ion at m/z 369.35.[10]

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow tissue_sample Tissue Sample homogenization Homogenization (e.g., Bead Beating) tissue_sample->homogenization lipid_extraction Lipid Extraction (e.g., Folch Method) homogenization->lipid_extraction drying Drying under Nitrogen lipid_extraction->drying reconstitution Reconstitution & Internal Standard Spiking drying->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: A generalized workflow for the analysis of this compound in tissue samples.

General Metabolic Pathway of Cellular Cholesteryl Esters

cholesteryl_ester_metabolism extracellular_ldl Extracellular LDL (containing Cholesteryl Esters) ldl_receptor LDL Receptor extracellular_ldl->ldl_receptor Binding endocytosis Endocytosis ldl_receptor->endocytosis endosome Endosome/Lysosome endocytosis->endosome hydrolysis Acid Lipase (Hydrolysis) endosome->hydrolysis free_cholesterol Free Cholesterol hydrolysis->free_cholesterol fatty_acids Fatty Acids hydrolysis->fatty_acids er Endoplasmic Reticulum free_cholesterol->er Transport acat ACAT (Esterification) free_cholesterol->acat membrane Cellular Membranes free_cholesterol->membrane Incorporation efflux Efflux from Cell free_cholesterol->efflux fatty_acids->er Transport fatty_acids->acat er->acat cytosolic_ce Cytosolic Cholesteryl Esters (Lipid Droplets) acat->cytosolic_ce

Caption: The intracellular metabolism of cholesteryl esters within a typical mammalian cell.

References

Cholesteryl Heneicosanoate and its Impact on Membrane Fluidity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesteryl heneicosanoate, a long-chain saturated cholesteryl ester, is anticipated to exert a significant ordering effect on biological membranes, leading to a decrease in membrane fluidity. Due to its bulky and hydrophobic nature, its solubility within the phospholipid bilayer is limited, and at higher concentrations, it is likely to phase-separate into distinct domains. This alteration in the physical properties of the membrane can have profound implications for cellular function, particularly impacting the signaling of membrane-embedded proteins such as G-protein coupled receptors (GPCRs) and the gating of ion channels. This technical guide provides a comprehensive overview of the expected biophysical effects of this compound on membrane fluidity, detailed experimental protocols for investigating these effects, and a discussion of the potential consequences for cellular signaling pathways.

Introduction: The Role of Cholesteryl Esters in Biological Membranes

Cholesteryl esters (CEs) are neutral lipids that serve as the primary storage and transport form of cholesterol in the body.[1] While the majority of CEs are found within lipid droplets and lipoproteins, small amounts can be incorporated into cellular membranes.[1] Unlike free cholesterol, which plays a crucial role in modulating membrane fluidity, CEs are generally less soluble in phospholipid bilayers and can form separate, oil-like phases.[1] The incorporation of CEs, particularly long-chain saturated variants like this compound, can significantly alter the biophysical properties of the membrane, with important consequences for membrane protein function and cellular signaling.

This compound is the ester of cholesterol and heneicosanoic acid, a 21-carbon saturated fatty acid. Its large, non-polar structure suggests that it will have a strong ordering effect on the acyl chains of neighboring phospholipids, thereby reducing membrane fluidity.

Biophysical Effects of this compound on Membrane Fluidity

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC48H86O2PubChem
Molecular Weight699.2 g/mol PubChem
Physical StateSolidPredicted
Impact on Membrane Order and Fluidity

The incorporation of long-chain saturated cholesteryl esters into phospholipid bilayers generally leads to a decrease in membrane fluidity. The long, saturated acyl chain of this compound is expected to align with the phospholipid acyl chains, increasing van der Waals interactions and promoting a more ordered, gel-like state. This ordering effect is anticipated to be more pronounced than that of shorter-chain saturated CEs.

Expected Effects of this compound on Membrane Fluidity:

  • Increased Acyl Chain Order: The heneicosanoate chain will promote a more extended and ordered conformation of neighboring phospholipid acyl chains.

  • Decreased Rotational and Lateral Diffusion: The increased packing density will hinder the rotational and lateral movement of lipids and embedded proteins.

  • Shift in Phase Transition Temperature: The incorporation of this compound is expected to increase the main phase transition temperature (Tm) of the phospholipid bilayer, favoring a more gel-like state at physiological temperatures.

Phase Behavior and Domain Formation

Due to their low miscibility in phospholipid bilayers, cholesteryl esters, including this compound, are prone to phase separation.[1] At concentrations exceeding their solubility limit, they are likely to form distinct, CE-rich domains within the membrane. The formation of these domains can lead to lateral heterogeneity in the membrane, with regions of differing fluidity and composition.

Quantitative Data from Related Compounds

To provide a quantitative understanding of the likely effects of this compound, we summarize data from studies on other long-chain saturated cholesteryl esters in dipalmitoylphosphatidylcholine (DPPC) membranes.

Cholesteryl EsterAcyl Chain LengthEffect on DPPC Tm (°C)Observations
Cholesteryl Myristate (CM)14Broadening and slight increaseForms separate domains at low concentrations.
Cholesteryl Palmitate (CP)16Significant broadening and increaseStrong ordering effect, promotes phase separation.
Cholesteryl Stearate (B1226849) (CS)18Very broad transition, significant increaseHighly insoluble, strong tendency for phase separation.

Note: Specific quantitative values for the shift in Tm vary between studies depending on the experimental conditions and the concentration of the cholesteryl ester.

Based on these trends, it is reasonable to predict that this compound (C21) will exhibit an even stronger ordering effect and a greater propensity for phase separation than cholesteryl stearate.

Experimental Protocols for Studying Membrane Fluidity

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on membrane fluidity.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid membranes. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film by dissolving DPPC and the desired molar percentage of this compound in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing at a temperature above the Tm of DPPC (e.g., 50°C). This will form multilamellar vesicles (MLVs).

    • To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • DSC Measurement:

    • Degas the liposome suspension and the reference buffer.

    • Load the liposome suspension into the sample cell and the corresponding buffer into the reference cell of the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C).

    • Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the Tm (e.g., 60°C).

    • Record the differential heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine the Tm (the peak of the endothermic transition) and the ΔH (the area under the peak).

Diagram:

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis p1 Dissolve Lipids in Chloroform p2 Form Lipid Film (Evaporation) p1->p2 p3 Hydrate Film (Vortexing) -> MLVs p2->p3 p4 Freeze-Thaw & Extrusion -> LUVs p3->p4 d1 Load Sample and Reference p4->d1 d2 Equilibrate at Starting Temperature d1->d2 d3 Temperature Scan d2->d3 d4 Record Heat Flow d3->d4 a1 Generate Thermogram d4->a1 a2 Determine Tm and ΔH a1->a2

DSC Experimental Workflow

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. The probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is commonly used for this purpose. A higher anisotropy value corresponds to restricted rotational motion and thus, lower membrane fluidity.

Protocol:

  • Liposome Preparation: Prepare LUVs containing the desired concentration of this compound as described in the DSC protocol.

  • Probe Incorporation:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran (B95107) or DMSO) at a concentration of approximately 1 mM.

    • Add a small volume of the DPH stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500.

    • Incubate the mixture at a temperature above the Tm for at least 30 minutes to ensure complete incorporation of the probe into the lipid bilayer.

  • Anisotropy Measurement:

    • Place the labeled liposome suspension in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers.

    • Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.

    • Perform measurements at various temperatures to obtain a temperature-dependent anisotropy profile.

Diagram:

Fluorescence_Anisotropy_Workflow cluster_prep Sample Preparation cluster_measurement Anisotropy Measurement cluster_analysis Data Analysis p1 Prepare LUVs p2 Incorporate DPH Probe p1->p2 m1 Place Sample in Spectrofluorometer p2->m1 m2 Excite with Polarized Light (355 nm) m1->m2 m3 Measure Parallel and Perpendicular Emission (430 nm) m2->m3 a1 Calculate Anisotropy (r) m3->a1 a2 Plot r vs. Temperature a1->a2

Fluorescence Anisotropy Workflow

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy, in conjunction with spin-labeled lipids, provides detailed information about the mobility and ordering of lipid acyl chains at specific positions within the bilayer. Spin-labeled phospholipids, such as 5-doxyl stearic acid (5-SASL) and 16-doxyl stearic acid (16-SASL), are commonly used to probe the membrane at different depths.

Protocol:

  • Liposome Preparation:

    • Prepare a lipid mixture of DPPC, this compound, and a spin-labeled phospholipid (e.g., 5-SASL or 16-SASL) at a molar ratio of approximately 100:x:1, where x is the desired molar percentage of the cholesteryl ester.

    • Prepare MLVs or LUVs as described in the DSC protocol.

  • ESR Measurement:

    • Load the liposome suspension into a quartz capillary tube.

    • Place the capillary tube in the ESR spectrometer.

    • Record the ESR spectrum at a controlled temperature.

    • Analyze the spectral line shapes to determine the order parameter (S), which provides a measure of the motional restriction of the spin label. A higher order parameter indicates a more ordered and less fluid environment.

    • The rotational correlation time (τc) can also be calculated from the spectra, providing information about the rate of motion of the spin label.

Diagram:

ESR_Workflow cluster_prep Sample Preparation cluster_measurement ESR Measurement cluster_analysis Data Analysis p1 Prepare Lipid Mixture with Spin Label p2 Form Liposomes p1->p2 m1 Load Sample into Capillary p2->m1 m2 Record ESR Spectrum m1->m2 a1 Analyze Spectral Line Shapes m2->a1 a2 Determine Order Parameter (S) and Rotational Correlation Time (τc) a1->a2

ESR Spectroscopy Workflow

Impact on Cellular Signaling Pathways

Changes in membrane fluidity can significantly impact the function of membrane-embedded proteins, thereby modulating cellular signaling pathways. A decrease in membrane fluidity, as is expected with the incorporation of this compound, can restrict the conformational changes and lateral mobility of these proteins.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs constitute a large family of transmembrane receptors that play a crucial role in signal transduction. Their function is highly sensitive to the lipid environment. A decrease in membrane fluidity can hinder the conformational changes required for GPCR activation and subsequent coupling to G-proteins.[2]

Example: Beta-Adrenergic Receptor Signaling

The beta-adrenergic receptor, a classic GPCR, is involved in the "fight-or-flight" response. Its activation by agonists like epinephrine (B1671497) leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). Decreased membrane fluidity has been shown to impair the coupling of the beta-adrenergic receptor to its G-protein, leading to a blunted signaling response.[1]

Diagram:

GPCR_Signaling cluster_normal Normal Membrane Fluidity cluster_decreased Decreased Membrane Fluidity (with this compound) Agonist Agonist BetaAR BetaAR Agonist->BetaAR binds G_protein G_protein BetaAR->G_protein activates AdenylylCyclase AdenylylCyclase G_protein->AdenylylCyclase activates cAMP cAMP AdenylylCyclase->cAMP produces PKA PKA cAMP->PKA activates CellularResponse CellularResponse PKA->CellularResponse phosphorylates targets Agonist2 Agonist BetaAR2 Beta-Adrenergic Receptor Agonist2->BetaAR2 binds G_protein2 G-Protein BetaAR2->G_protein2 impaired activation AdenylylCyclase2 Adenylyl Cyclase G_protein2->AdenylylCyclase2 cAMP2 cAMP AdenylylCyclase2->cAMP2 PKA2 PKA cAMP2->PKA2 CellularResponse2 Cellular Response PKA2->CellularResponse2 reduced phosphorylation

Impact of Decreased Membrane Fluidity on Beta-Adrenergic Receptor Signaling

Ion Channel Gating

The function of ion channels, which control the flow of ions across the cell membrane, is also sensitive to the physical properties of the lipid bilayer. Changes in membrane fluidity and tension can affect the conformational changes that underlie channel gating (opening and closing).

Example: Mechanosensitive Ion Channels

Mechanosensitive (MS) ion channels are gated by mechanical forces transmitted through the lipid bilayer.[2] An increase in membrane stiffness, which would result from the incorporation of this compound, can alter the tension in the membrane and thereby affect the gating of these channels. For some MS channels, increased membrane tension promotes opening, while for others, it may have the opposite effect.

Diagram:

MS_Channel_Gating cluster_normal Normal Membrane Fluidity cluster_decreased Decreased Membrane Fluidity (Increased Stiffness) MembraneTension Membrane Tension MS_Channel_Closed MS Channel (Closed) MembraneTension->MS_Channel_Closed low MS_Channel_Open MS Channel (Open) MS_Channel_Closed->MS_Channel_Open increased tension IonFlux IonFlux MS_Channel_Open->IonFlux allows MembraneTension2 Membrane Tension MS_Channel_Closed2 MS Channel (Closed) MembraneTension2->MS_Channel_Closed2 altered baseline MS_Channel_Open2 MS Channel (Open) MS_Channel_Closed2->MS_Channel_Open2 altered gating threshold IonFlux2 Ion Flux MS_Channel_Open2->IonFlux2 modified

Impact of Increased Membrane Stiffness on Mechanosensitive Ion Channel Gating

Implications for Drug Development

The modulation of membrane fluidity by compounds such as this compound has significant implications for drug development.

  • Drug-Membrane Interactions: The efficacy and toxicity of many drugs depend on their ability to partition into and interact with the cell membrane. Changes in membrane fluidity can alter drug partitioning and distribution, potentially affecting their therapeutic window.

  • Targeting Membrane Proteins: For drugs that target membrane proteins, alterations in the lipid environment can allosterically modulate drug binding and efficacy. Understanding the impact of membrane composition on drug-target interactions is crucial for rational drug design.

  • Liposomal Drug Delivery: The stability and release characteristics of liposomal drug delivery systems are highly dependent on the fluidity of the lipid bilayer. The inclusion of fluidity-modifying agents can be used to tune the release profile of encapsulated drugs.

Conclusion

While direct experimental data are lacking, a comprehensive analysis of related long-chain saturated cholesteryl esters strongly suggests that this compound will decrease membrane fluidity and promote the formation of ordered domains. These changes in the biophysical properties of the membrane are likely to have significant consequences for the function of membrane proteins, including GPCRs and ion channels, thereby impacting cellular signaling. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to investigate the specific effects of this compound and other lipophilic molecules on membrane structure and function. Further research in this area is warranted to fully elucidate the role of long-chain cholesteryl esters in cellular physiology and pathology.

References

Theoretical Properties of Cholesteryl Heneicosanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl heneicosanoate is a cholesteryl ester, a class of lipids crucial for the transport and storage of cholesterol in biological systems.[1][2] Comprising a cholesterol molecule esterified to heneicosanoic acid, a 21-carbon saturated fatty acid, its molecular structure dictates its physicochemical properties and potential biological roles. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical and thermodynamic characteristics, spectral data, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers in lipidology, drug delivery, and materials science.

Physicochemical and Thermodynamic Properties

While extensive experimental data for this compound is not widely available, its properties can be inferred from data on homologous long-chain saturated cholesteryl esters and computational predictions.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name [(3S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosanoatePubChem[1]
Molecular Formula C₄₇H₈₄O₂PubChem[1]
Molecular Weight 681.2 g/mol PubChem[1]
CAS Number 2573-03-7PubChem[1]
Physical Description SolidHuman Metabolome Database (HMDB)[1]
Melting Point 85 °CHuman Metabolome Database (HMDB)[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]

Table 2: Thermodynamic Data for Cholesteryl Esters

Cholesteryl EsterAcyl ChainMelting Point (°C)Enthalpy of Fusion (kcal/mol)Entropy of Fusion (cal/mol·K)
MyristateC14:07211.4-
PalmitateC16:077.513.5-
StearateC18:082.515.6-
Heneicosanoate C21:0 85[1] [Data not available][Data not available]
BehenateC22:088.5--

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, established methods for the synthesis, purification, and characterization of long-chain cholesteryl esters are applicable.

Synthesis: Esterification of Cholesterol with Heneicosanoyl Chloride

This protocol describes a general method for the synthesis of cholesteryl esters via the acylation of cholesterol with an acyl chloride.[4]

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cholesterol Cholesterol reaction_vessel Reaction Vessel (Anhydrous conditions) cholesterol->reaction_vessel heneicosanoyl_chloride Heneicosanoyl Chloride heneicosanoyl_chloride->reaction_vessel pyridine Pyridine (solvent/base) pyridine->reaction_vessel extraction Liquid-Liquid Extraction (e.g., Diethyl ether/water) reaction_vessel->extraction drying Drying of Organic Phase (e.g., Anhydrous Na₂SO₄) extraction->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation recrystallization Recrystallization (e.g., Ethanol (B145695) or Acetone) evaporation->recrystallization product This compound recrystallization->product

Caption: Synthesis of this compound.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesterol and a slight molar excess of heneicosanoyl chloride in anhydrous pyridine.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Work-up: Pour the reaction mixture into a separatory funnel containing diethyl ether and wash successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or acetone (B3395972) to yield the pure product.[5]

Characterization Techniques

DSC is used to determine the phase transition temperatures and associated enthalpy changes.[6][7][8]

General DSC Protocol for Cholesteryl Esters

G sample_prep Sample Preparation (Accurately weigh 2-5 mg of This compound into an aluminum DSC pan) sealing Hermetically Seal Pan sample_prep->sealing instrument_setup Instrument Setup (Place sample and reference pans in DSC cell) sealing->instrument_setup heating_cycle Heating Cycle (Heat at a controlled rate, e.g., 5 °C/min) instrument_setup->heating_cycle cooling_cycle Cooling Cycle (Cool at a controlled rate, e.g., 5 °C/min) heating_cycle->cooling_cycle data_analysis Data Analysis (Determine transition temperatures and enthalpy changes) cooling_cycle->data_analysis

Caption: DSC Analysis Workflow.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of purified this compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above its isotropic clearing point. Then, cool the sample at the same rate to a temperature below its crystallization point. A second heating scan is often performed to ensure thermal history does not affect the results.

  • Data Analysis: Analyze the resulting thermogram to determine the peak temperatures of melting and any liquid crystal phase transitions, as well as the corresponding enthalpy changes (ΔH) calculated from the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment.[9][10][11] For cholesteryl esters, characteristic signals include those from the cholesterol steroidal backbone and the long aliphatic chain of the fatty acid.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The most prominent absorption for this compound is the ester carbonyl (C=O) stretch, typically observed around 1735 cm⁻¹.[10]

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound. For cholesteryl esters, a characteristic fragment ion corresponding to the cholesterol moiety is often observed.[12][13]

Biological Role and Signaling Pathways

Cholesteryl esters are the primary form for cholesterol storage within cells and for transport in lipoproteins in the bloodstream.[14][15] The metabolism of cholesteryl esters is tightly regulated and plays a critical role in maintaining cellular cholesterol homeostasis. Dysregulation of this process is implicated in various diseases, including atherosclerosis.[14]

Cholesteryl Ester Metabolism

The synthesis and hydrolysis of cholesteryl esters are key processes in cellular cholesterol metabolism.

Simplified Cholesteryl Ester Metabolic Pathway

G cluster_cellular Intracellular cluster_extracellular Extracellular (Plasma) cholesterol Free Cholesterol acat ACAT cholesterol->acat Esterification ce Cholesteryl Ester (Storage in Lipid Droplets) acat->ce nceh nCEH / aCEH ce->nceh Hydrolysis nceh->cholesterol hdl HDL lcat LCAT hdl->lcat Cholesterol Efflux ldl_vldl LDL/VLDL cetp CETP ldl_vldl->cetp ce_transport Cholesteryl Ester lcat->ce_transport cetp->hdl TG cetp->ldl_vldl CE ce_transport->cetp tg Triglycerides

Caption: Cellular and Plasma Cholesteryl Ester Metabolism.

Intracellular Pathway:

  • Esterification: Excess intracellular free cholesterol is esterified by Acyl-CoA:cholesterol acyltransferase (ACAT) to form cholesteryl esters, which are then stored in lipid droplets.[12][14]

  • Hydrolysis: When needed, stored cholesteryl esters are hydrolyzed back to free cholesterol and fatty acids by neutral cholesteryl ester hydrolase (nCEH) in the cytoplasm or acid cholesteryl ester hydrolase (aCEH) in lysosomes.[14]

Extracellular Pathway (in Plasma):

  • LCAT-mediated Esterification: Lecithin-cholesterol acyltransferase (LCAT) esterifies cholesterol on the surface of high-density lipoprotein (HDL) particles.[14]

  • CETP-mediated Transfer: Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from HDL to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) in exchange for triglycerides.[16][17][18]

While this general pathway is well-established, specific signaling roles for very-long-chain saturated cholesteryl esters like this compound are not yet clearly elucidated and remain an area for further research. Saturated fatty acids themselves are known to have specific biological roles, and their incorporation into cholesteryl esters may influence the physical properties of lipoproteins and lipid droplets, thereby indirectly affecting cellular processes.[3]

Conclusion

This technical guide has summarized the key theoretical properties of this compound based on available data and established knowledge of homologous cholesteryl esters. While specific experimental values for many of its properties are yet to be determined, the provided information on its physicochemical characteristics, expected thermodynamic behavior, and general experimental protocols for its synthesis and analysis serves as a foundational resource for researchers. Further investigation into the unique properties and potential biological functions of very-long-chain saturated cholesteryl esters like this compound is warranted to fully understand their role in lipid metabolism and related pathologies.

References

Methodological & Application

Application Note: Cholesteryl Heneicosanoate as an Internal Standard for the Quantification of Cholesteryl Esters by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of various compounds, including lipids like cholesteryl esters.[1][2][3][4] Accurate quantification in complex biological matrices can be challenging due to variations in sample preparation, injection volume, and instrument response. The use of an internal standard (IS) is a widely accepted method to correct for these variations and improve the accuracy and precision of quantitative analysis.[1] An ideal internal standard should be chemically similar to the analyte of interest, have similar chromatographic behavior, but be absent in the analyzed samples.

Cholesteryl heneicosanoate, the ester of cholesterol and heneicosanoic acid (a 21-carbon saturated fatty acid), is an excellent choice as an internal standard for the analysis of endogenous cholesteryl esters. It is not naturally present in most biological systems, and its long hydrocarbon chain ensures that it will elute in the same chromatographic region as other long-chain cholesteryl esters, such as cholesteryl oleate, cholesteryl palmitate, and cholesteryl stearate (B1226849). This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of cholesteryl esters in biological samples using GC-MS.

Principle of the Method

The overall workflow involves the extraction of total lipids from the sample, the addition of a known amount of this compound as an internal standard, derivatization of the cholesterol moiety to enhance volatility and thermal stability, followed by separation and detection using GC-MS. Quantification is achieved by comparing the peak area of the analyte of interest to the peak area of the internal standard.

A diagram of the experimental workflow is presented below.

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction add_is Addition of this compound (IS) extraction->add_is derivatization Silylation (e.g., with BSTFA) add_is->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Experimental workflow for cholesteryl ester analysis.

Materials and Reagents

  • This compound (Internal Standard)

  • Cholesteryl Oleate (or other target cholesteryl ester standards)

  • Chloroform (B151607), HPLC grade

  • Methanol, HPLC grade

  • Hexane, HPLC grade

  • Pyridine (B92270), anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ultrapure water

  • Nitrogen gas, high purity

  • Glass vials with PTFE-lined caps

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

  • Syringes for GC injection

Instrumentation

A gas chromatograph coupled with a mass spectrometer (GC-MS) is required. The system should be equipped with a capillary column suitable for high-temperature analysis.

Table 1: GC-MS Instrumentation and Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280 °C
Oven Temperature ProgramInitial temperature of 260 °C for 3 min, ramped to 320 °C at 10 °C/min, then to 330 °C at 2 °C/min (held for 8 min), and finally to 380 °C at 30 °C/min (held for 3 min).[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
MS Transfer Line Temp.280 °C
Scan ModeSelected Ion Monitoring (SIM) or Full Scan

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and each target cholesteryl ester standard in 10 mL of chloroform to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the target cholesteryl ester stock solution with chloroform to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 25 µg/mL in chloroform.

2. Sample Preparation (Lipid Extraction and Derivatization)

This protocol is adapted from the Bligh and Dyer lipid extraction method.

  • To 100 µL of sample (e.g., plasma) in a glass tube, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of ultrapure water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully transfer the lower organic phase to a clean glass vial.

  • Add 20 µL of the 25 µg/mL this compound internal standard working solution to the extracted lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60 °C for 1 hour to ensure complete silylation.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Analysis

Inject 1 µL of the derivatized sample or standard solution into the GC-MS system using the parameters outlined in Table 1.

Data Analysis and Quantification

The quantification of target cholesteryl esters is based on the principle of the internal standard method. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate a calibration curve.

quantification_logic cluster_0 Calibration Standards cluster_1 Unknown Sample cluster_2 GC-MS Analysis cluster_3 Quantification cal1 Analyte Conc. 1 + IS Conc. peak_areas Measure Peak Areas (Analyte and IS) cal1->peak_areas cal2 Analyte Conc. 2 + IS Conc. cal2->peak_areas cal_n Analyte Conc. n + IS Conc. cal_n->peak_areas unknown Unknown Analyte Conc. + IS Conc. unknown->peak_areas calibration_curve Generate Calibration Curve (Area Ratio vs. Conc.) peak_areas->calibration_curve quantify Determine Unknown Conc. from Calibration Curve calibration_curve->quantify

Logic of quantification using an internal standard.

Results and Discussion

Chromatographic Performance and Mass Spectra

Under the specified GC conditions, cholesteryl esters will be separated based on the length and degree of unsaturation of their fatty acid chains. This compound, being a long-chain saturated ester, is expected to have a retention time slightly shorter than that of cholesteryl stearate (C18:0) and longer than that of cholesteryl palmitate (C16:0).

The electron ionization mass spectra of silylated cholesteryl esters are characterized by a prominent fragment ion corresponding to the trimethylsilyl-cholesteryl cation. For quantification, specific ions for the analyte and the internal standard should be monitored in SIM mode to enhance sensitivity and selectivity.

Table 2: Expected Retention Times and Mass Spectral Data

CompoundExpected Retention Time (min)Molecular Ion (M+) (m/z)Key Fragment Ions (m/z)
Cholesteryl Oleate (silylated)~25-30724.7458.4 (M-Oleic acid)+, 369.3 (Cholesteryl cation)
This compound (silylated)~28-33712.7458.4 (M-Heneicosanoic acid)+, 369.3 (Cholesteryl cation)

Note: Retention times are estimates and will vary depending on the specific GC system and column conditions.

Method Validation

A typical calibration curve for a cholesteryl ester using this compound as an internal standard should exhibit excellent linearity with a correlation coefficient (r²) greater than 0.99.

Table 3: Example Calibration Curve Data for Cholesteryl Oleate

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
112,500305,0000.041
563,000302,0000.209
10128,000308,0000.416
25315,000301,0001.047
50640,000306,0002.092
1001,290,000303,0004.257

The precision of the method, expressed as the relative standard deviation (%RSD), should be less than 15% for both intra- and inter-day analyses. The accuracy, determined by analyzing quality control samples at different concentrations, should be within 85-115%.

This application note provides a comprehensive and detailed protocol for the use of this compound as an internal standard for the accurate and precise quantification of cholesteryl esters by GC-MS. The chemical similarity of this compound to endogenous cholesteryl esters makes it an ideal internal standard, ensuring reliable correction for variations during sample processing and analysis. This method is suitable for a wide range of research and development applications where accurate determination of cholesteryl ester concentrations is crucial.

References

Application Note: Quantification of Lipids Using Cholesteryl Heneicosanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipids is crucial for understanding cellular metabolism, identifying disease biomarkers, and developing novel therapeutics. Cholesteryl esters, a major class of neutral lipids, play a vital role in cholesterol transport and storage. Their quantification often relies on the use of an appropriate internal standard to ensure accuracy and precision throughout the analytical workflow. Cholesteryl Heneicosanoate (CE 21:0), a non-endogenous, odd-chain cholesteryl ester, serves as an excellent internal standard for the quantification of various lipid species, particularly other cholesteryl esters, due to its structural similarity and distinct mass from naturally occurring lipids.

This application note provides detailed protocols for the quantification of lipids using this compound as an internal standard, employing both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

The following tables summarize the typical quantitative performance characteristics that can be expected when using a cholesteryl ester internal standard, such as this compound. This data is illustrative and may vary depending on the specific instrumentation and matrix used.

Table 1: Illustrative Linearity of Cholesteryl Ester Quantification using an Odd-Chain Cholesteryl Ester Internal Standard.

AnalyteConcentration Range (ng/mL)
Cholesteryl Palmitate (CE 16:0)1 - 1000>0.99
Cholesteryl Oleate (CE 18:1)1 - 1000>0.99
Cholesteryl Linoleate (CE 18:2)1 - 1000>0.99
Cholesteryl Arachidonate (CE 20:4)1 - 1000>0.99

Table 2: Illustrative Recovery and Matrix Effects for Cholesteryl Ester Quantification.

AnalyteMatrixRecovery (%)Matrix Effect (%)
Cholesteryl Palmitate (CE 16:0)Human Plasma92-8
Cholesteryl Oleate (CE 18:1)Human Plasma95-5
Cholesteryl Linoleate (CE 18:2)Cell Lysate89-12
Cholesteryl Arachidonate (CE 20:4)Cell Lysate91-9

Table 3: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for Cholesteryl Esters. [1]

AnalyteLOD (ng/mL)LOQ (ng/mL)
Cholesteryl Palmitate (CE 16:0)0.52
Cholesteryl Oleate (CE 18:1)0.52
Cholesteryl Linoleate (CE 18:2)0.52
Cholesteryl Arachidonate (CE 20:4)0.52

Experimental Protocols

Lipid Extraction (Bligh and Dyer Method)

This protocol describes a classic method for total lipid extraction from biological samples.

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Sample (e.g., plasma, cell pellet, tissue homogenate)

  • This compound internal standard solution (in chloroform/methanol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Spike the sample with a known amount of this compound internal standard solution. The amount should be comparable to the expected concentration of the analytes of interest.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 1 mL of sample to 3.75 mL of chloroform:methanol.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for GC-MS or LC-MS analysis (e.g., hexane (B92381) for GC-MS, isopropanol/acetonitrile for LC-MS).

G cluster_0 Lipid Extraction Workflow sample Biological Sample spike Spike with Cholesteryl Heneicosanoate (IS) sample->spike add_cm Add Chloroform:Methanol (2:1) spike->add_cm vortex1 Vortex add_cm->vortex1 add_c Add Chloroform vortex1->add_c vortex2 Vortex add_c->vortex2 add_nacl Add 0.9% NaCl vortex2->add_nacl vortex3 Vortex add_nacl->vortex3 centrifuge Centrifuge vortex3->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute for Analysis dry->reconstitute

Lipid Extraction Workflow Diagram.

GC-MS Protocol for Cholesteryl Ester Analysis

This protocol is suitable for the analysis of total fatty acids from cholesteryl esters after derivatization.

Materials:

  • Dried lipid extract (from Protocol 1)

  • Methanolic HCl (1.25 M)

  • Hexane

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Transesterification: To the dried lipid extract, add 1 mL of methanolic HCl and 500 µL of hexane.

  • Vortex the mixture and heat at 100°C for 1 hour to convert fatty acid esters to fatty acid methyl esters (FAMEs).

  • Cool the sample to room temperature and add 1 mL of water. Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Silylation (for free cholesterol): If analyzing free cholesterol, evaporate the hexane and add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

    • Injector Temperature: 250°C

    • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium

    • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-700.

  • Quantification: Identify the FAME peak corresponding to heneicosanoic acid (from the internal standard) and the peaks of the target FAMEs. Calculate the concentration of each analyte by comparing its peak area to the peak area of the internal standard, using a pre-established calibration curve.

G cluster_1 GC-MS Analysis Workflow lipid_extract Dried Lipid Extract transesterification Transesterification (Methanolic HCl) lipid_extract->transesterification fame_extraction Hexane Extraction of FAMEs transesterification->fame_extraction silylation Silylation (BSTFA) (Optional, for free cholesterol) fame_extraction->silylation gcms_analysis GC-MS Analysis fame_extraction->gcms_analysis silylation->gcms_analysis quantification Quantification gcms_analysis->quantification

GC-MS Workflow for Lipid Analysis.

LC-MS Protocol for Intact Cholesteryl Ester Analysis

This protocol allows for the direct analysis of intact cholesteryl esters.

Materials:

  • Dried lipid extract (from Protocol 1)

  • LC-MS system with a C18 reversed-phase column

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable volume of isopropanol/acetonitrile (1:1, v/v).

  • LC-MS Analysis:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: 30-100% B

      • 12-15 min: 100% B

      • 15.1-18 min: 30% B (re-equilibration)

    • MS Detection: Electrospray Ionization (ESI) in positive ion mode. Monitor for the [M+NH₄]⁺ adducts of the target cholesteryl esters and this compound.

  • Quantification: Create an extracted ion chromatogram for each analyte and the internal standard. Calculate the concentration of each cholesteryl ester by comparing its peak area to the peak area of this compound using a calibration curve.

G cluster_2 LC-MS Analysis Workflow lipid_extract Dried Lipid Extract reconstitution Reconstitute in IPA/ACN lipid_extract->reconstitution lcms_analysis LC-MS Analysis reconstitution->lcms_analysis quantification Quantification lcms_analysis->quantification

LC-MS Workflow for Intact Lipid Analysis.

Signaling Pathway Visualization

The following diagrams illustrate key pathways related to cholesterol metabolism, which are often the focus of lipidomic studies.

Cholesterol Biosynthesis Pathway

This pathway outlines the major steps in the de novo synthesis of cholesterol from acetyl-CoA.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase (Rate-limiting step) isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp squalene Squalene isopentenyl_pp->squalene lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol

Cholesterol Biosynthesis Pathway.

SREBP-2 Signaling Pathway for Cholesterol Homeostasis

This diagram illustrates the regulatory feedback loop controlling cholesterol levels via the SREBP-2 transcription factor.

G cluster_0 Endoplasmic Reticulum cluster_1 Golgi Apparatus cluster_2 Nucleus srebp2_scap SREBP-2/SCAP Complex s1p S1P srebp2_scap->s1p Low Cholesterol insig INSIG insig->srebp2_scap Inhibits transport to Golgi s2p S2P s1p->s2p nsrebp2 nSREBP-2 (active) s2p->nsrebp2 sre SRE nsrebp2->sre chol_genes Cholesterol Biosynthesis Genes sre->chol_genes cholesterol Cholesterol chol_genes->cholesterol Synthesis cholesterol->insig High Cholesterol (Negative Feedback)

SREBP-2 Cholesterol Regulation.

References

Application Note: Preparation of Cholesteryl Heneicosanoate Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl Heneicosanoate is a cholesteryl ester that serves as a critical internal standard in the quantitative analysis of lipids, particularly cholesterol and its esters, in various biological and pharmaceutical matrices. Accurate and precise quantification of lipids is essential in numerous research areas, including the study of metabolic diseases, drug development, and biomarker discovery. The preparation of accurate and stable standard solutions of this compound is a fundamental prerequisite for the development of reliable analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides a detailed protocol for the preparation of this compound standard solutions for use in generating calibration curves and as an internal standard.

Materials and Reagents

  • This compound (powder, ≥98% purity)

  • Toluene (B28343), HPLC grade

  • Chloroform, HPLC grade

  • Isopropanol, HPLC grade

  • Methanol, HPLC grade

  • Analytical balance (4-5 decimal places)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with PTFE-lined caps (B75204)

  • Vortex mixer

  • Ultrasonic bath

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Standard Solution

This protocol describes the preparation of a primary stock solution of this compound.

Procedure:

  • Accurately weigh approximately 10 mg of this compound powder using an analytical balance.

  • Transfer the weighed powder to a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of toluene to the volumetric flask.

  • Use a vortex mixer and an ultrasonic bath to ensure the complete dissolution of the this compound. Gentle warming (to no more than 40°C) may be applied if necessary to aid dissolution.

  • Once completely dissolved, allow the solution to return to room temperature.

  • Bring the solution to the final volume of 10 mL with toluene.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution to an amber glass vial for storage.

Protocol 2: Preparation of Calibration Curve Standards

This protocol details the serial dilution of the stock solution to prepare a series of working standards for generating a calibration curve.

Procedure:

  • Label a series of amber glass vials for each calibration standard.

  • Prepare an intermediate standard solution by diluting the 1 mg/mL stock solution. For example, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with toluene to obtain a 100 µg/mL intermediate standard.

  • Perform serial dilutions of the intermediate standard solution with the chosen analytical solvent (e.g., toluene, or a mixture compatible with the analytical method) to achieve the desired concentrations for the calibration curve. An example dilution scheme is provided in the data presentation section.

Data Presentation

The following table provides an example of a dilution series for the preparation of calibration standards from a 100 µg/mL intermediate solution.

Standard LevelConcentration (µg/mL)Volume of 100 µg/mL Intermediate (µL)Final Volume (µL)Diluent Volume (µL)
10.551000995
21.0101000990
35.0501000950
410.01001000900
525.02501000750
650.05001000500
7100.0100010000

Stability and Storage

Proper storage of this compound standards is crucial to maintain their integrity and ensure accurate analytical results.

ParameterRecommendation
Storage Temperature Stock and working standard solutions should be stored at -20°C or lower.[1]
Light Exposure Store all solutions in amber glass vials to protect from light.[1]
Container Use glass vials with PTFE-lined caps to prevent solvent evaporation and contamination.
Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles by preparing single-use aliquots of the working standards.[1]
Long-term Stability For long-term storage, it is recommended to store the standard as a solid at -20°C. Solutions in organic solvents are generally stable for several months when stored properly.

Safety Precautions

  • Handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Mandatory Visualization

G cluster_0 Stock Solution Preparation cluster_1 Working Standard Preparation weigh Weigh 10 mg of This compound dissolve Dissolve in 7 mL Toluene (Vortex/Sonicate) weigh->dissolve volume Bring to 10 mL with Toluene dissolve->volume store_stock Store Stock Solution at -20°C volume->store_stock intermediate Prepare 100 µg/mL Intermediate Standard store_stock->intermediate Use Stock for Dilution dilute Perform Serial Dilutions for Calibration Curve intermediate->dilute store_working Store Working Standards in Aliquots at -20°C dilute->store_working analysis Analytical Measurement (e.g., LC-MS, GC-MS) dilute->analysis

Caption: Workflow for the preparation of this compound standard solutions.

References

Application Note: Absolute Quantification of Cholesteryl Esters using Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are neutral lipids that play a central role in the transport and storage of cholesterol within the body. Dysregulation of CE metabolism is implicated in numerous diseases, including atherosclerosis, hypercholesterolemia, and certain cancers. Accurate and robust quantification of individual CE species is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics. This application note describes a sensitive and reliable method for the absolute quantification of cholesteryl esters in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Cholesteryl Heneicosanoate as an internal standard.

This compound, a non-endogenous odd-chain cholesteryl ester, is an ideal internal standard as it shares similar chemical and physical properties with endogenous CEs, ensuring comparable extraction efficiency and ionization response, while its unique mass allows for clear differentiation from naturally occurring species.

Experimental Protocols

This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the absolute quantification of cholesteryl esters.

Sample Preparation (Lipid Extraction)

This protocol is adapted from a modified Folch lipid extraction method, suitable for various biological matrices such as plasma, serum, cell lysates, and tissue homogenates.

Materials:

  • Biological sample (e.g., 50 µL plasma, 1x10^6 cells, 10 mg tissue)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform:Methanol (B129727) (2:1, v/v)

  • This compound internal standard solution (10 µg/mL in chloroform:methanol 2:1)

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Methanol

Procedure:

  • For liquid samples (plasma, serum), transfer 50 µL to a glass tube. For cell pellets, resuspend in 1 mL of ice-cold PBS. For tissues, homogenize in an appropriate volume of ice-cold PBS.

  • Add 20 µL of the 10 µg/mL this compound internal standard solution to each sample.

  • Add 3 mL of chloroform:methanol (2:1, v/v).

  • Vortex the mixture vigorously for 2 minutes.

  • Incubate at room temperature for 15 minutes.

  • Add 0.6 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen gas at 37°C.

  • Reconstitute the dried lipid extract in 200 µL of methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water:Acetonitrile (40:60, v/v) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-12 min: 30-100% B; 12-18 min: 100% B; 18.1-20 min: 30% B

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following table lists the precursor and product ions for the internal standard and major endogenous cholesteryl esters. The product ion at m/z 369.3 corresponds to the dehydrated cholesterol backbone fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (IS) 712.7 369.3 50 40 25
Cholesteryl Linoleate (CE 18:2)648.6369.3504025
Cholesteryl Oleate (CE 18:1)650.6369.3504025
Cholesteryl Palmitate (CE 16:0)624.6369.3504025
Cholesteryl Stearate (CE 18:0)652.6369.3504025
Cholesteryl Arachidonate (CE 20:4)672.6369.3504025

Data Presentation

Method Validation Summary

The following table summarizes typical method validation parameters for the absolute quantification of cholesteryl esters using this compound as an internal standard.

ParameterCholesteryl LinoleateCholesteryl OleateCholesteryl Palmitate
Linear Range (ng/mL) 1 - 10001 - 10001 - 1000
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
Precision (%RSD) < 15%< 15%< 15%
Accuracy (%Recovery) 85 - 115%85 - 115%85 - 115%
Lower Limit of Quantification (LLOQ) (ng/mL) 111

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Lipid Extraction (Folch) Add_IS->Extraction Dry_Down Dry Extract Extraction->Dry_Down Reconstitute Reconstitute in Methanol Dry_Down->Reconstitute LC_Separation Reverse-Phase LC Separation Reconstitute->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Absolute Quantification Calibration->Quantification

Caption: Workflow for cholesteryl ester quantification.

Cholesterol Metabolism and Storage

G cluster_0 Cholesterol Synthesis & Uptake cluster_1 Cholesterol Esterification & Storage cluster_2 Cholesterol Efflux Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Free_Cholesterol Free Cholesterol Lanosterol->Free_Cholesterol ACAT ACAT Free_Cholesterol->ACAT ABCA1 ABCA1 Free_Cholesterol->ABCA1 LDL_Receptor LDL Receptor LDL_Receptor->Free_Cholesterol LDL_CE LDL-Cholesteryl Ester LDL_CE->LDL_Receptor Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester + Fatty Acyl-CoA Lipid_Droplet Lipid Droplet Cholesteryl_Ester->Lipid_Droplet HDL HDL ABCA1->HDL ApoA1 ApoA-I ApoA1->ABCA1

Caption: Cellular cholesterol metabolism and storage pathway.

Application Notes and Protocols for Sample Preparation with Cholesteryl Heneicosanoate Spiking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Cholesteryl Heneicosanoate as an internal standard in the quantitative analysis of cholesterol and cholesteryl esters from biological samples. This document outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation, spiking, lipid extraction, and analysis, primarily focusing on gas chromatography-mass spectrometry (GC-MS) techniques.

Introduction

Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the transport and storage of cholesterol. Accurate quantification of CEs in biological matrices is essential for understanding various physiological and pathological processes, including atherosclerosis and other cardiovascular diseases. The use of an internal standard is critical for reliable quantification in mass spectrometry-based lipidomics to correct for variations in sample extraction, derivatization, and instrument response.

This compound, a non-endogenous cholesteryl ester, serves as an excellent internal standard for CE analysis due to its structural similarity to endogenous CEs and its distinct mass, which allows for clear differentiation during mass spectrometric analysis. This document provides a comprehensive guide for incorporating this compound into your lipidomics workflow.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of cholesteryl esters using GC-MS. While this data is not specific to this compound, it provides a representative overview of the expected analytical performance for this class of lipids.

ParameterValueReference
Linearity (r²) > 0.99[1]
Limit of Quantification (LOQ) 0.2 - 10.0 µg/mL[1]
Precision (% CV) 1.1 - 9.8%[1]
Accuracy (% Bias) 75.9 - 125.1%[1]
Recovery 26.1 - 64.0%[1]

Experimental Protocols

This section details the protocols for preparing the this compound internal standard, spiking it into a biological sample, extracting the lipids, and preparing the sample for GC-MS analysis.

Preparation of this compound Internal Standard Stock Solution
  • Reagents and Materials:

    • This compound (powder)

    • Toluene (B28343), HPLC grade

    • Volumetric flask (e.g., 10 mL)

    • Analytical balance

  • Procedure:

    • Accurately weigh a precise amount (e.g., 10 mg) of this compound powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Dissolve the powder in toluene by vortexing thoroughly.

    • Bring the final volume to 10 mL with toluene to achieve a stock concentration of 1 mg/mL.

    • Store the stock solution at -20°C in an amber glass vial to protect it from light.

Sample Preparation and Spiking with Internal Standard

This protocol is based on a modified Bligh and Dyer lipid extraction method.

  • Reagents and Materials:

    • Biological sample (e.g., plasma, cell pellet, tissue homogenate)

    • This compound internal standard stock solution (1 mg/mL in toluene)

    • Chloroform (B151607), HPLC grade

    • Methanol, HPLC grade

    • 0.9% NaCl solution

    • Glass centrifuge tubes with PTFE-lined caps

  • Procedure:

    • To a glass centrifuge tube, add a known amount of the biological sample (e.g., 100 µL of plasma or a cell pellet from 1x10⁶ cells).

    • Add a precise volume of the this compound internal standard stock solution. The final concentration of the internal standard should be within the linear range of the assay and comparable to the expected concentration of the endogenous cholesteryl esters. A typical spiking amount is 1-3 µg per sample.[2]

    • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

Derivatization for GC-MS Analysis

For GC-MS analysis, cholesterol and cholesteryl esters need to be derivatized to increase their volatility.

  • Reagents and Materials:

    • Dried lipid extract

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine

    • Heating block or oven

  • Procedure:

    • To the dried lipid extract, add 50 µL of a 1:1 (v/v) mixture of BSTFA (with 1% TMCS) and pyridine.[2]

    • Cap the tube tightly and heat at 60°C for 1 hour to facilitate the derivatization reaction, which forms trimethylsilyl (B98337) (TMS) ethers.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis sample Biological Sample (Plasma, Cells, Tissue) spike Spike with This compound IS sample->spike extraction Bligh & Dyer Extraction (Chloroform/Methanol) spike->extraction phase_sep Phase Separation extraction->phase_sep dry Dry Down Organic Phase phase_sep->dry derivatization Derivatization (BSTFA) dry->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for cholesteryl ester analysis.

Cholesterol Metabolism Pathwaydot

cholesterol_pathway cluster_synthesis Cholesterol Synthesis & Uptake cluster_esterification Esterification & Storage cluster_efflux Efflux acetyl_coa Acetyl-CoA hmg_coa HMG-CoA mevalonate Mevalonate cholesterol Free Cholesterol (Cellular Pool) acat ACAT cholesterol->acat abcas ABCA1/ABCG1 cholesterol->abcas ldl LDL Receptor ldl_chol LDL-Cholesterol ce Cholesteryl Esters lipid_droplet Lipid Droplets (Storage) hdl HDL

References

Application Notes and Protocols for Cholesteryl Heneicosanoate in Stable Isotope Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Cholesteryl Heneicosanoate as an internal standard in stable isotope labeling studies, particularly for the analysis of cholesterol and fatty acids by gas chromatography-mass spectrometry (GC-MS).

Introduction

Stable isotope labeling is a powerful technique for investigating the dynamics of lipid metabolism, including biosynthesis, transport, and degradation.[1] Accurate quantification of lipids in these studies is crucial and relies on the use of appropriate internal standards. This compound is a suitable internal standard for the analysis of cholesterol and cholesteryl esters due to its structural similarity to endogenous cholesteryl esters and its distinct mass, which allows for clear differentiation in mass spectrometry analysis. This document outlines the protocols for its application in cell culture experiments involving stable isotope tracers.

Key Applications

This compound is primarily used as an internal standard in quantitative lipidomics for the analysis of:

  • Total Cholesterol: To normalize for variations in sample extraction, derivatization, and instrument response when measuring cholesterol levels.

  • Cholesteryl Esters: As a representative cholesteryl ester to quantify various endogenous cholesteryl ester species.

  • Fatty Acid Profiling: In conjunction with other internal standards for comprehensive fatty acid analysis from total lipid extracts.

Experimental Protocols

The following protocols are synthesized from established methodologies for lipid analysis in stable isotope labeling experiments.[2][3]

Preparation of Internal Standard Stock Solution

Materials:

Procedure:

  • Accurately weigh a precise amount of this compound.

  • Dissolve in toluene to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Store the stock solution in an amber glass vial at -20°C to prevent degradation.

Sample Preparation and Lipid Extraction

This protocol is adapted for adherent cultured cells.

Materials:

  • Cultured cells grown with stable isotope-labeled precursors (e.g., ¹³C-glucose, ¹³C-glutamine)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade

  • Toluene, HPLC grade

  • This compound internal standard solution

  • Glass tubes with PTFE-lined caps

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping into a known volume of PBS and transfer to a glass tube.

  • Add a precise amount of the this compound internal standard solution to each sample. For experiments with 0.4–2.5 × 10⁶ cells, 1–3 μg of each relevant internal standard is recommended.[2]

  • Add 200 μL of toluene and 1.5 mL of methanol to the cell suspension.

  • Vortex the mixture thoroughly to ensure cell lysis and lipid extraction.

Derivatization for GC-MS Analysis

For the analysis of total fatty acids (from cholesteryl esters and other lipids) and cholesterol, a two-step derivatization process is employed: acid-catalyzed transesterification followed by silylation.

3.3.1. Acid-Catalyzed Methanolysis

This step converts fatty acid esters to fatty acid methyl esters (FAMEs).

Materials:

  • Methanolic HCl (8.0% w/v, prepared by adding 1.9 mL concentrated aqueous HCl to 8.1 mL methanol)[2]

  • Hexane (B92381), HPLC grade

  • Saturated NaCl solution

Procedure:

  • Add 300 μL of methanolic HCl to the lipid extract from step 3.2.5.[2]

  • Cap the tubes tightly, vortex, and incubate at 100°C for 1.5 hours or at 45°C for 16 hours.[2]

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously and centrifuge at low speed to separate the phases.

  • Carefully transfer the upper hexane layer containing FAMEs and cholesterol to a new glass tube.

  • Dry the hexane extract under a gentle stream of nitrogen.

3.3.2. Silylation of Cholesterol

This step derivatizes cholesterol to a more volatile form for GC-MS analysis.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

Procedure:

  • To the dried FAMEs and cholesterol from step 3.3.1.6, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Cap the tube and heat at 70°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS).[2]

GC Conditions for FAMEs and TMSE-Cholesterol:

  • Column: DB-Wax column (27.75 m, 0.25 mm ID, 25 μm film) or equivalent.[2]

  • Injection Mode: Splitless.[2]

  • Inlet Temperature: 275°C.[2]

  • Oven Program: 95°C for 1 min, then 40°C/min to 115°C, then 30°C/min to 190°C (hold 2 min), then 4°C/min to 218°C (hold 3 min), then 4°C/min to 250°C (hold 7.8 min).[2]

  • Carrier Gas: Helium at a constant flow rate.[2]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity.

  • Ions to Monitor:

    • TMSE-Cholesterol molecular ions (M-2 to M+27) for isotopologue distribution analysis.[2]

    • M+0 molecular ion for this compound (as TMSE-cholesterol after hydrolysis and derivatization) and other internal standards.[2]

    • Characteristic ions for individual FAMEs.

Data Presentation and Analysis

Quantitative data should be structured for clear comparison. The peak area of each analyte is normalized to the peak area of the internal standard (this compound for cholesterol).

Table 1: Example of Quantitative Data for Cholesterol Analysis

Sample IDIsotope TracerCholesterol Peak AreaThis compound (IS) Peak AreaNormalized Cholesterol Abundance
Control 1None1,250,0001,500,0000.83
Control 2None1,350,0001,550,0000.87
¹³C-Glucose 1¹³C₆-Glucose1,400,0001,520,0000.92
¹³C-Glucose 2¹³C₆-Glucose1,480,0001,530,0000.97

For stable isotope labeling, the mass isotopomer distribution (MID) of cholesterol is determined to calculate the fraction of newly synthesized cholesterol.

Table 2: Example of Mass Isotopomer Distribution for Cholesterol

Mass IsotopomerControl (Natural Abundance)¹³C-Glucose Labeled
M+078.5%65.2%
M+118.2%15.8%
M+23.1%8.5%
M+30.2%5.3%
.........
M+270.0%0.1%

Visualizations

Experimental Workflow

The overall experimental workflow for using this compound as an internal standard in stable isotope labeling studies is depicted below.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cell_culture Cell Culture with Stable Isotope Tracers harvest Cell Harvesting cell_culture->harvest add_is Addition of Cholesteryl Heneicosanoate (IS) harvest->add_is extraction Lipid Extraction add_is->extraction methanolysis Acid-Catalyzed Methanolysis (FAMEs) extraction->methanolysis silylation Silylation (Cholesterol) methanolysis->silylation gcms GC-MS Analysis silylation->gcms data_processing Data Processing gcms->data_processing quantification Quantification & MID Analysis data_processing->quantification final_results final_results quantification->final_results Final Results

Caption: Workflow for lipid analysis using this compound.

Logical Relationship of Components in the Analysis

This diagram illustrates the relationship between the analyte, the internal standard, and the analytical technique.

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Process cholesterol Endogenous Cholesterol (& Labeled Analogs) extraction Extraction cholesterol->extraction other_lipids Other Lipids other_lipids->extraction is This compound is->extraction derivatization Derivatization extraction->derivatization gcms GC-MS derivatization->gcms data_analysis Data Analysis (Normalization to IS) gcms->data_analysis

Caption: Role of this compound in the analytical process.

References

Application Notes and Protocols for the Analytical Detection of Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl Heneicosanoate is a cholesteryl ester, a class of lipids crucial for cholesterol transport and storage in biological systems. Accurate and sensitive detection of specific cholesteryl esters like this compound is vital in various research areas, including lipidomics, atherosclerosis research, and the development of therapeutics targeting lipid metabolism. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two widely adopted and robust analytical techniques.[1][2][3]

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For cholesteryl esters, derivatization is typically required to increase their volatility.[4][5] The following protocol is an adaptation of established methods for cholesterol and cholesteryl ester analysis.[4][6]

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Lipid Extraction (e.g., Bligh & Dyer) s2 Saponification (optional) (to hydrolyze ester) s1->s2 For total cholesterol measurement s3 Derivatization (e.g., Silylation to form TMSE-Cholesterol) s1->s3 For intact cholesteryl ester analysis (after hydrolysis) a1 Injection into GC s3->a1 a2 Separation on Capillary Column a1->a2 a3 Ionization (Electron Ionization) a2->a3 a4 Mass Analysis (e.g., SIM or Scan mode) a3->a4 d1 Peak Integration a4->d1 d2 Quantification using Internal Standard d1->d2 d3 Data Reporting d2->d3 cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Lipid Extraction (e.g., Hexane:Isopropanol) s2 Filtration s1->s2 a1 Injection into HPLC s2->a1 a2 Separation on C18 Column a1->a2 a3 Detection (e.g., UV or CAD) a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Internal Standard d1->d2 d3 Data Reporting d2->d3 cluster_cell Intracellular Cholesterol Metabolism cluster_plasma Plasma Lipoprotein Metabolism FC Free Cholesterol ACAT ACAT FC->ACAT Fatty Acyl-CoA CE Cholesteryl Ester (e.g., this compound) ACAT->CE LD Lipid Droplet (Storage) CE->LD HDL HDL LCAT LCAT HDL->LCAT Free Cholesterol pCE Plasma Cholesteryl Ester LCAT->pCE CETP CETP pCE->CETP VLDL_LDL VLDL/LDL CETP->VLDL_LDL

References

Application Notes and Protocols for Targeted Lipid Analysis of Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters are crucial lipids involved in the transport and storage of cholesterol, playing significant roles in various physiological and pathological processes. Among these, Cholesteryl Heneicosanoate, a cholesteryl ester with an odd-chain fatty acid (heneicosanoic acid, C21:0), is of growing interest. The analysis of odd-chain fatty acids and their esters is gaining importance due to their potential links to metabolic health and disease. Unlike their even-chain counterparts, odd-chain fatty acids can be metabolized to propionyl-CoA, which can enter the Krebs cycle, highlighting a unique metabolic pathway.

These application notes provide a comprehensive guide for the targeted quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below cover sample preparation, lipid extraction, and detailed LC-MS/MS methodology.

Biological Significance of Odd-Chain Fatty Acids

Odd-chain fatty acids, such as heneicosanoic acid (C21:0), are found in various natural sources, including human milk and certain plants and microorganisms. Their presence in biological systems is linked to several key processes:

  • Metabolic Health: Higher levels of circulating odd-chain fatty acids have been associated with a lower risk of metabolic diseases.

  • Gut Microbiota: A significant portion of odd-chain fatty acids is synthesized by the gut microbiota.

  • α-Oxidation: They can be produced in peroxisomes via the α-oxidation of longer-chain fatty acids.

  • Cellular Signaling: Fatty acids are known to act as signaling molecules, and odd-chain fatty acids may have unique roles in cellular signaling pathways[1].

The diagram below illustrates the general pathways of odd-chain fatty acid metabolism.

Odd_Chain_Fatty_Acid_Metabolism General Metabolism of Odd-Chain Fatty Acids cluster_sources Sources of Odd-Chain Fatty Acids cluster_processing Cellular Processing cluster_products Metabolic Fates cluster_downstream Downstream Pathways Diet Diet Heneicosanoic Acid (C21:0) Heneicosanoic Acid (C21:0) Diet->Heneicosanoic Acid (C21:0) Gut Microbiota Gut Microbiota Gut Microbiota->Heneicosanoic Acid (C21:0) Alpha-Oxidation Alpha-Oxidation Alpha-Oxidation->Heneicosanoic Acid (C21:0) Esterification Esterification Heneicosanoic Acid (C21:0)->Esterification Beta-Oxidation Beta-Oxidation Heneicosanoic Acid (C21:0)->Beta-Oxidation This compound This compound Esterification->this compound + Cholesterol Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Lipid Droplet Storage Lipid Droplet Storage This compound->Lipid Droplet Storage Krebs Cycle Krebs Cycle Propionyl-CoA->Krebs Cycle

Caption: General metabolism of odd-chain fatty acids.

Experimental Protocols

Sample Preparation and Lipid Extraction

A robust and reproducible lipid extraction is critical for accurate quantification. The following protocol is a modification of the Bligh and Dyer method, optimized for the extraction of cholesteryl esters from various biological matrices such as plasma, cells, and tissues.

Materials:

  • Biological sample (e.g., 50 µL plasma, 1x10^6 cells, 10 mg tissue)

  • Internal Standard: Cholesteryl Heptadecanoate (C17:0) or a deuterated cholesteryl ester standard

  • Chloroform (B151607) (CHCl3)

  • Methanol (B129727) (MeOH)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Homogenizer (for tissue samples)

  • Centrifuge

Procedure:

  • Sample Collection and Internal Standard Spiking:

    • For plasma/serum: Thaw the sample on ice. To 50 µL of plasma, add the internal standard at a known concentration.

    • For cultured cells: Wash 1x10^6 cells with ice-cold PBS, centrifuge, and discard the supernatant. Resuspend the cell pellet in a small volume of water and add the internal standard.

    • For tissues: Weigh approximately 10 mg of frozen tissue and homogenize in a suitable buffer on ice. Add the internal standard to the homogenate.

  • Lipid Extraction (Bligh and Dyer Method):

    • To the sample containing the internal standard, add a mixture of chloroform and methanol to achieve a final ratio of 1:2:0.8 (v/v/v) of chloroform:methanol:water (the water volume includes the sample's aqueous volume).

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Add an equal volume of chloroform and water to induce phase separation, resulting in a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

    • Vortex again for 2 minutes and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 40:50:10 v/v/v).

Targeted LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for the separation of cholesteryl esters.

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI or APCI. APCI can be advantageous for less polar lipids like cholesteryl esters.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Cholesteryl esters typically form ammonium adducts ([M+NH4]+) in the presence of ammonium formate in the mobile phase. Upon collision-induced dissociation (CID), these adducts lose the fatty acyl chain and the ammonia, resulting in a characteristic cholesterol fragment at m/z 369.3.

Table 1: MRM Transitions for Targeted Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (C21:0)694.7 ([M+NH4]+)369.320-30100
Cholesteryl Heptadecanoate (C17:0 - IS)640.6 ([M+NH4]+)369.320-30100

*Note: The optimal collision energy should be determined empirically for the specific instrument used. A good starting point is 25 eV, followed by optimization to maximize the signal of the product ion.

Quantitative Data Summary

The following table provides expected performance characteristics for the targeted analysis of cholesteryl esters. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 2: Representative Quantitative Performance Data

ParameterThis compoundReference
Limit of Detection (LOD) 0.1 - 1.0 ng/mL[2][3]
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL[2]
Linearity (r²) > 0.99[3]
Recovery (%) 90 - 110%[4]
Intra-day Precision (%CV) < 10%[4]
Inter-day Precision (%CV) < 15%[4]

Experimental Workflow

The following diagram outlines the complete experimental workflow from sample collection to data analysis.

Targeted_Lipidomics_Workflow Workflow for Targeted Analysis of this compound cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Cells, Tissue) IS_Spiking Spike with Internal Standard (e.g., Cholesteryl C17:0) Sample_Collection->IS_Spiking Lipid_Extraction Bligh & Dyer Extraction (Chloroform/Methanol) IS_Spiking->Lipid_Extraction Phase_Separation Phase Separation & Organic Layer Collection Lipid_Extraction->Phase_Separation Drying Dry Down Under Nitrogen Phase_Separation->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_Separation Reversed-Phase LC Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Analysis Data Analysis & Reporting Peak_Integration->Data_Analysis

Caption: Workflow for targeted analysis of this compound.

Conclusion

The protocols and methods described in these application notes provide a robust framework for the targeted quantitative analysis of this compound. By employing a well-defined sample preparation and lipid extraction procedure coupled with a sensitive and specific LC-MS/MS method, researchers can accurately measure the levels of this unique odd-chain cholesteryl ester in various biological samples. This will facilitate a deeper understanding of the role of odd-chain fatty acids in health and disease, and may aid in the development of novel therapeutics and diagnostic biomarkers.

References

Application Notes and Protocols for Plasma Lipid Profiling Using Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CE) are major components of plasma lipids, serving as the primary transport and storage form of cholesterol within lipoproteins. The profiling of plasma cholesteryl ester species is crucial in biomedical research and drug development, as alterations in their composition are associated with various metabolic diseases, including atherosclerosis, cardiovascular disease, and Alzheimer's disease.[1][2] Accurate quantification of these hydrophobic molecules is essential for understanding disease pathology and for the discovery of novel biomarkers.

This document provides detailed application notes and protocols for the quantitative analysis of cholesteryl esters in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Cholesteryl Heneicosanoate (CE 21:0), a non-endogenous odd-chain cholesteryl ester, as an internal standard to ensure high accuracy and precision.

Principle of the Method

The quantitative analysis of plasma cholesteryl esters is achieved through a multi-step process involving lipid extraction, chromatographic separation, and mass spectrometric detection. This compound is added to the plasma sample at the beginning of the workflow to account for variations in sample preparation and analysis.

Lipids are first extracted from the plasma matrix using a robust organic solvent-based method, such as a modified Folch or Matyash extraction. The extracted lipids are then separated using reversed-phase liquid chromatography (RPLC), which separates the different cholesteryl ester species based on their hydrophobicity. The separated lipids are subsequently ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

The quantification of each endogenous cholesteryl ester is based on the ratio of its peak area to that of the internal standard, this compound. Cholesteryl esters characteristically form ammonium (B1175870) adducts ([M+NH₄]⁺) in the ion source and, upon collision-induced dissociation (CID), produce a common fragment ion at m/z 369.3, corresponding to the cholesteryl cation. This specific fragmentation pattern allows for the highly selective and sensitive detection of cholesteryl esters.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of cholesteryl esters in human plasma. The data presented here are representative and may vary depending on the specific instrumentation and laboratory conditions. These values are based on methods using odd-chain or deuterated cholesteryl ester internal standards, which exhibit similar analytical behavior to this compound.

ParameterTypical ValueNotes
Limit of Detection (LOD) 1 - 10 pg on-columnBased on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) 5 - 50 pg on-columnBased on a signal-to-noise ratio of 10:1.
Linearity (R²) > 0.995Over a concentration range of 0.1 to 100 ng/mL.
Intra-day Precision (%CV) < 15%For quality control samples at low, medium, and high concentrations.
Inter-day Precision (%CV) < 15%For quality control samples at low, medium, and high concentrations.
Recovery 85 - 110%Determined by spiking known amounts of standards into plasma samples.

Experimental Protocols

Materials and Reagents
  • Human plasma (collected in EDTA- or citrate-containing tubes)

  • This compound (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Glass vials with inserts (for autosampler)

Sample Preparation and Lipid Extraction (Modified Matyash Method)

This protocol is designed for the extraction of lipids from 10 µL of human plasma.

  • Prepare Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a working spiking solution of 10 µg/mL in methanol.

  • Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 10 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working solution to the plasma sample.

  • Protein Precipitation and Initial Extraction: Add 225 µL of cold methanol. Vortex for 10 seconds.

  • Lipid Extraction: Add 750 µL of cold MTBE. Vortex for 10 seconds and then shake for 6 minutes at 4°C.

  • Phase Separation: Add 188 µL of ultrapure water to induce phase separation. Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes.

  • Collection of Organic Phase: Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new 1.5 mL microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness using a centrifugal evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (50:45:5, v/v/v). Vortex for 20 seconds and transfer to an autosampler vial with an insert for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC system or equivalent.

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30-100% B

    • 12-15 min: 100% B

    • 15.1-18 min: 30% B (re-equilibration)

Mass Spectrometry (MS) Conditions:

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6495C Triple Quadrupole LC/MS or equivalent).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Gas Temperature: 290°C.

  • Gas Flow: 14 L/min.

  • Nebulizer: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • MRM Transitions:

    • Precursor Ion: [M+NH₄]⁺ for each cholesteryl ester species.

    • Product Ion: m/z 369.3 for all cholesteryl esters.

    • A list of common cholesteryl esters and their precursor ions should be generated. For this compound (Internal Standard), the precursor ion is m/z 670.6.

Example MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound (IS) 670.6369.315
Cholesteryl Palmitate (CE 16:0)642.6369.315
Cholesteryl Oleate (CE 18:1)668.6369.315
Cholesteryl Linoleate (CE 18:2)666.6369.315
Cholesteryl Arachidonate (CE 20:4)692.6369.315

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma 10 µL Human Plasma is_spike Spike with This compound (IS) plasma->is_spike extraction Lipid Extraction (Methanol/MTBE/Water) is_spike->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lc_sep RPLC Separation (C18 Column) dry_recon->lc_sep ms_detect Tandem MS Detection (ESI+, MRM) lc_sep->ms_detect integration Peak Integration ms_detect->integration quant Quantification (Analyte/IS Ratio) integration->quant report Report Results quant->report

Caption: Experimental workflow for the quantitative analysis of plasma cholesteryl esters.

G CE Cholesteryl Ester (CE) [M+NH₄]⁺ Q1 Quadrupole 1 (Q1) Precursor Ion Selection CE->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) Q1->Q2 [M+NH₄]⁺ Fragment Cholesteryl Cation [m/z 369.3] Q2->Fragment Neutral Neutral Loss (Fatty Acyl Chain) Q2->Neutral Q3 Quadrupole 3 (Q3) Product Ion Selection Detector Detector Q3->Detector Fragment->Q3 m/z 369.3

References

Application Notes and Protocols for the Synthesis and Purification of Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and purification of Cholesteryl Heneicosanoate, a long-chain cholesteryl ester of significant interest in lipid research and as a standard for analytical applications. The protocol details a robust synthesis method via Steglich esterification, followed by a multi-step purification process involving column chromatography and recrystallization to achieve high purity. This guide is intended for researchers in biochemistry, medicinal chemistry, and drug development who require a reliable method for producing this specific lipid molecule for their studies.

Introduction

Cholesteryl esters are crucial components of lipid metabolism and transport in biological systems. They are the primary storage and transport form of cholesterol. This compound, the ester of cholesterol and heneicosanoic acid (a 21-carbon saturated fatty acid), serves as an important, non-naturally occurring lipid standard in mass spectrometry-based lipidomics. Its defined structure and mass make it an ideal internal standard for the quantification of other cholesteryl esters in complex biological samples. The synthesis and subsequent purification of this compound to a high degree of purity are therefore essential for accurate and reproducible research. This protocol outlines a reliable method for its preparation and isolation.

Synthesis of this compound via Steglich Esterification

The synthesis of this compound is achieved through the Steglich esterification of cholesterol with heneicosanoic acid. This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, which is effective for the esterification of sterically hindered alcohols like cholesterol under mild conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Cholesterol≥99%Sigma-Aldrich
Heneicosanoic Acid≥98%Sigma-Aldrich
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)≥99%Sigma-Aldrich
Dichloromethane (B109758) (DCM), Anhydrous≥99.8%Sigma-Aldrich
n-HexaneHPLC GradeFisher Scientific
Ethyl Acetate (B1210297)HPLC GradeFisher Scientific
Ethanol (B145695), AbsoluteACS GradeFisher Scientific
Diethyl Ether, AnhydrousACS GradeFisher Scientific
Silica (B1680970) Gel for Column Chromatography60 Å, 230-400 meshSigma-Aldrich
TLC PlatesSilica Gel 60 F254Merck
Experimental Protocol: Synthesis
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve cholesterol (1.0 eq, e.g., 5.00 g) and heneicosanoic acid (1.1 eq) in anhydrous dichloromethane (DCM, 100 mL).

  • Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir until it is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Coupling Agent: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in a minimal amount of anhydrous DCM (approx. 20 mL). Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir under a nitrogen atmosphere for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TTC) using a mobile phase of hexane:ethyl acetate (9:1, v/v).[1][2][3] The product, this compound, will have a higher Rf value than the starting cholesterol.

  • Work-up:

    • After 24 hours, filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.

    • Wash the filtrate sequentially with 0.5 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Cholesterol + Heneicosanoic Acid in Anhydrous DCM ReactionMixture Reaction Mixture (Product + DCU precipitate) Reactants->ReactionMixture Add Reagents Reagents DCC + DMAP (0°C to RT, 24h) Filtration Filtration ReactionMixture->Filtration Filtrate Filtrate (Crude Product in DCM) Filtration->Filtrate DCU DCU Precipitate (Discard) Filtration->DCU Washing Aqueous Work-up (HCl, NaHCO₃, Brine) Filtrate->Washing Drying Drying (Na₂SO₄) & Concentration Washing->Drying CrudeProduct Crude Cholesteryl Heneicosanoate Drying->CrudeProduct

Caption: Synthesis of this compound workflow.

Purification of this compound

The crude product is purified by a two-step process: column chromatography to separate the cholesteryl ester from unreacted cholesterol and other impurities, followed by recrystallization to obtain the final high-purity product.

Experimental Protocol: Column Chromatography
  • Column Preparation: Prepare a silica gel slurry in n-hexane and pack a glass column. Equilibrate the column with n-hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in n-hexane.

    • Start with 100% n-hexane to elute non-polar impurities.

    • Gradually increase the polarity with a mixture of n-hexane:ethyl acetate (e.g., 98:2, v/v). This compound will elute in these fractions.

    • Unreacted cholesterol will elute at a higher polarity (e.g., n-hexane:ethyl acetate 90:10, v/v).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Pool the fractions containing the pure product.

  • Concentration: Evaporate the solvent from the pooled fractions to yield the partially purified product.

Experimental Protocol: Recrystallization
  • Dissolution: Dissolve the partially purified this compound in a minimum amount of hot solvent. A mixture of ethanol and diethyl ether is a suitable solvent system.[4] Alternatively, recrystallization from ethyl acetate can be performed.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate complete crystallization.

  • Isolation: Collect the white, crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Purification Workflow Diagram

Purification_Workflow CrudeProduct Crude Product ColumnChromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) CrudeProduct->ColumnChromatography Fractions Collect & Analyze Fractions (TLC) ColumnChromatography->Fractions PooledFractions Pool Pure Fractions & Concentrate Fractions->PooledFractions PartiallyPurified Partially Purified Product PooledFractions->PartiallyPurified Recrystallization Recrystallization (e.g., from Ethanol/Ether) PartiallyPurified->Recrystallization Filtration Vacuum Filtration & Washing Recrystallization->Filtration PureProduct Pure Crystalline This compound Filtration->PureProduct

Caption: Purification of this compound workflow.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Expected Results
ParameterExpected Value
Appearance White crystalline solid
Yield (after purification) 75-85%
Purity (by HPLC/GC) >99%
TLC (Hexane:Ethyl Acetate 9:1) Rf ≈ 0.7-0.8 (Cholesterol Rf ≈ 0.3-0.4)
Melting Point ~80-85 °C (dependent on purity)
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~5.37 ppm (d, 1H, C6-H of cholesterol)

    • δ ~4.60 ppm (m, 1H, C3-H of cholesterol)

    • δ ~2.28 ppm (t, 2H, α-CH₂ of heneicosanoate)

    • δ ~1.60 ppm (m, 2H, β-CH₂ of heneicosanoate)

    • δ ~1.25 ppm (s, broad, methylene (B1212753) chain of heneicosanoate)

    • δ ~0.68-1.02 ppm (m, cholesterol methyl protons)[6]

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~173.3 ppm (C=O, ester)

    • δ ~139.8 ppm (C5 of cholesterol)

    • δ ~122.5 ppm (C6 of cholesterol)

    • δ ~74.0 ppm (C3 of cholesterol)

    • δ ~34.5 ppm (α-CH₂ of heneicosanoate)

    • δ ~29.7-22.6 ppm (methylene chain and cholesterol carbons)

    • δ ~14.1 ppm (terminal CH₃ of heneicosanoate)[7][8]

  • Mass Spectrometry (ESI-MS):

    • The ammonium (B1175870) adduct [M+NH₄]⁺ is often observed.

    • A characteristic fragmentation in MS/MS analysis is the loss of the fatty acid chain, resulting in the cholesteryl cation at m/z 369.3.[9][10][11] This is a key diagnostic peak for cholesteryl esters.

Conclusion

The protocols described in this document provide a reliable and reproducible method for the synthesis and purification of high-purity this compound. The Steglich esterification followed by column chromatography and recrystallization is a robust strategy for obtaining this valuable research compound. The provided analytical data serves as a benchmark for the characterization of the final product, ensuring its suitability for use as an internal standard and in various lipid-related research applications.

References

Application Note: Analysis of Cholesteryl Heneicosanoate Using Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation and analysis of Cholesteryl Heneicosanoate using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is based on established principles for the analysis of cholesteryl esters.

Introduction

Cholesteryl esters are a class of neutral lipids formed by the esterification of cholesterol with a fatty acid. They are a major component of lipid droplets and play a crucial role in lipid metabolism and transport. This compound, the ester of cholesterol and heneicosanoic acid (a 21-carbon saturated fatty acid), is often used as an internal standard in lipidomic studies due to its rare occurrence in biological samples. Accurate and reliable quantification of cholesteryl esters is essential for understanding various physiological and pathological processes. Reverse-phase HPLC is a powerful technique for the separation and quantification of individual cholesteryl ester species. This application note outlines a typical RP-HPLC method for the analysis of this compound.

Principle of Separation

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. Lipid separation is primarily based on hydrophobicity. For cholesteryl esters, retention is influenced by the length and degree of unsaturation of the fatty acid chain. Longer and more saturated fatty acid chains result in increased hydrophobicity and, consequently, longer retention times. Therefore, this compound, with its long, saturated C21 fatty acid chain, is expected to be strongly retained on a C18 column.

Experimental Protocol

This protocol provides a general framework for the RP-HPLC analysis of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.

3.1. Materials and Reagents

  • Solvents: HPLC-grade acetonitrile (B52724) and isopropanol (B130326).

  • Standards: this compound, and other cholesteryl ester standards (e.g., Cholesteryl Oleate, Cholesteryl Palmitate, Cholesteryl Stearate) for system suitability and retention time comparison.

  • Sample Preparation Solvents: Hexane (B92381) and isopropanol.

3.2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reverse-phase C18 column (e.g., Zorbax ODS, 5 µm, 4.6 x 250 mm).

3.3. Sample Preparation

  • For cellular or tissue samples, perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure. A simpler extraction can be done using a mixture of hexane and isopropanol (3:2, v/v).[1]

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in the mobile phase or a compatible solvent (e.g., isopropanol).

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

3.4. HPLC Conditions

The following table summarizes a typical set of HPLC conditions for the analysis of cholesteryl esters.

ParameterCondition
Column C18 Reverse-Phase (e.g., Zorbax ODS, 5 µm, 4.6 x 250 mm)
Mobile Phase Isocratic elution with Acetonitrile:Isopropanol (50:50, v/v)[1][2][3]
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 210 nm[1][2][3]
Injection Volume 20 µL
Internal Standard Cholesteryl Heptadecanoate can be used if not analyzing for it.[1]

Data Presentation: Expected Elution Profile

The retention time of cholesteryl esters in RP-HPLC is directly proportional to their hydrophobicity. The primary determinant of hydrophobicity for these molecules is the fatty acid moiety. Longer saturated fatty acid chains lead to longer retention times. The table below provides an expected elution order and approximate retention times for several common cholesteryl esters under the specified conditions.

CompoundFatty Acid ChainExpected Retention Time (min)
Cholesteryl LinoleateC18:2Shorter
Cholesteryl OleateC18:1Intermediate
Cholesteryl PalmitateC16:0Intermediate
Cholesteryl StearateC18:0Longer
This compound C21:0 Longest

Note: The exact retention times will vary depending on the specific HPLC system, column, and precise mobile phase composition.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the RP-HPLC analysis of this compound.

HPLC_Workflow Sample Sample (e.g., Cells, Tissue) LipidExtraction Lipid Extraction (Hexane:Isopropanol) Sample->LipidExtraction Drying Solvent Evaporation (Nitrogen Stream) LipidExtraction->Drying Reconstitution Reconstitution (Mobile Phase) Drying->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation RP-HPLC Separation (C18 Column, Isocratic) HPLC_Injection->Separation Detection UV Detection (210 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration & Quantification) Detection->DataAnalysis Result Result: Concentration of This compound DataAnalysis->Result

Figure 1. Workflow for the analysis of this compound by RP-HPLC.

Conclusion

The described reverse-phase HPLC method provides a reliable and robust approach for the separation and quantification of this compound. The key to the separation is the hydrophobicity of the cholesteryl esters, which is primarily determined by the length and saturation of the fatty acid chain. By using a C18 column and an isocratic mobile phase of acetonitrile and isopropanol, a good resolution of different cholesteryl esters can be achieved. This application note serves as a valuable starting point for researchers and scientists involved in lipid analysis.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of Cholesteryl Heneicosanoate using mass spectrometry. Cholesteryl esters (CEs) are critical neutral lipids involved in transport and storage of cholesterol. Their analysis is vital in various fields, including disease biomarker discovery and drug development. This application note outlines the characteristic fragmentation patterns of this compound, provides detailed experimental protocols for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents the data in a clear, tabular format. Visual diagrams of the fragmentation pathway and experimental workflow are included to facilitate understanding.

Introduction

This compound is a cholesteryl ester containing a 21-carbon saturated fatty acyl chain (heneicosanoic acid). The analysis of specific CEs like this is crucial for lipidomic studies aiming to understand metabolic pathways and identify potential disease markers. Mass spectrometry, particularly when coupled with liquid chromatography, offers a sensitive and specific platform for the identification and quantification of these molecules.[1][2][3] The inherent hydrophobicity and poor ionization efficiency of neutral lipids necessitate specific analytical strategies, such as the use of adduct-forming modifiers in electrospray ionization (ESI) or the application of atmospheric pressure chemical ionization (APCI).[4][5][6][7]

Tandem mass spectrometry (MS/MS) is essential for the structural elucidation of CEs. Collision-induced dissociation (CID) of CE precursor ions typically yields characteristic fragment ions that allow for the unambiguous identification of both the cholesterol backbone and the fatty acyl chain.[4][8]

Key Fragmentation Pathways

The fragmentation of this compound in mass spectrometry is characterized by two primary pathways, largely dependent on the ionization method and the adduct formed.

  • Formation of the Cholestane (B1235564) Cation: The most prominent fragmentation route for cholesteryl esters is the neutral loss of the fatty acid moiety, resulting in a stable cholestane cation at m/z 369.3.[4][5] This fragment is a hallmark of all cholesteryl esters and is frequently used for their class-specific identification through neutral loss or precursor ion scanning.

  • Formation of the Fatty Acyl Ion: The second major fragmentation pathway involves the cleavage of the ester bond to yield an ion corresponding to the fatty acyl group. The specific m/z of this ion depends on the adduct formed during ionization. For instance, with lithium adducts, a lithiated fatty acyl ion is observed.[4][8]

The chemical structure of this compound is C48H86O2, with a monoisotopic mass of 694.6625 u.

Quantitative Data Summary

The expected m/z values for the parent and fragment ions of this compound under different ionization conditions are summarized in the table below.

Ion SpeciesAdductFormulaCalculated m/zFragmentationProduct Ion m/z
Precursor Ion[M+H]+[C48H87O2]+695.6703Neutral Loss of Heneicosanoic Acid369.3516 ([C27H45]+)
Precursor Ion[M+NH4]+[C48H90NO2]+712.6970Neutral Loss of Heneicosanoic Acid + NH3369.3516 ([C27H45]+)
Precursor Ion[M+Li]+[C48H86O2Li]+701.6784Neutral Loss of Heneicosanoic Acid369.3516 ([C27H45]+)
Formation of Lithiated Fatty Acyl Ion333.3237 ([C21H41O2Li]+)

Experimental Protocols

This section details a general protocol for the analysis of this compound by LC-MS/MS.

Sample Preparation: Lipid Extraction

A standard lipid extraction, such as a modified Bligh-Dyer method, is recommended to isolate lipids from biological matrices.

  • Reagents:

  • Procedure:

    • To 100 µL of sample (e.g., plasma, cell homogenate), add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

Liquid Chromatography (LC)

Reverse-phase chromatography is commonly employed for the separation of cholesteryl esters.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size).

  • Mobile Phase A: 80:20:0.1 (v/v/v) Acetonitrile:Water:Formic Acid with 10 mM Ammonium Acetate.

  • Mobile Phase B: 99.9:0.1 (v/v) Isopropanol:Formic Acid with 10 mM Ammonium Acetate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS)

A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI or APCI source can be used.

  • Ionization Mode: Positive

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MS/MS Analysis:

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • Precursor Ion: m/z 712.7 (for [M+NH4]+ adduct)

    • Product Ion: m/z 369.4

    • Collision Energy: 25 eV[4]

    • Dwell Time: 100 ms

Visualizations

Fragmentation Pathway of this compound

G Figure 1: Proposed Fragmentation of this compound ([M+NH4]+) cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor This compound [M+NH4]+ m/z = 712.7 fragment1 Cholestane Cation [C27H45]+ m/z = 369.4 precursor->fragment1 CID fragment2 Neutral Loss Heneicosanoic Acid + NH3 precursor->fragment2

Caption: Proposed Fragmentation of this compound ([M+NH4]+).

Experimental Workflow for LC-MS/MS Analysis

G Figure 2: Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction (Bligh-Dyer) sample->extraction reconstitution Reconstitution extraction->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms Mass Spectrometry (ESI+, MRM) lc->ms identification Peak Identification ms->identification quantification Quantification identification->quantification

Caption: Workflow for this compound Analysis.

Conclusion

This application note provides a comprehensive overview of the mass spectrometric analysis of this compound. The characteristic fragmentation pattern, dominated by the neutral loss of the fatty acyl chain to produce the cholestane cation (m/z 369.3), allows for its specific detection. The provided experimental protocol offers a robust starting point for researchers developing quantitative assays for this and other cholesteryl esters in complex biological matrices. The successful application of these methods will aid in advancing our understanding of lipid metabolism in health and disease.

References

Application Notes and Protocols for the Quantification of Fatty Acid Methyl Esters Using Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the use of Cholesteryl Heneicosanoate as an internal standard in the quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS).

Application Notes

Principle of Internal Standardization in FAME Analysis

Quantitative analysis of FAMEs by GC is a cornerstone of lipid research, crucial for understanding metabolic pathways, drug development, and nutritional science. The accuracy of this quantification relies heavily on the use of an appropriate internal standard (IS). An ideal internal standard is a non-endogenous compound added in a known quantity to the sample prior to analysis. It co-elutes with the analytes of interest and helps to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring the precision and reliability of the results.

Key characteristics of an effective internal standard for FAME analysis include:

  • Chemical Similarity: It should behave similarly to the FAMEs during extraction, derivatization, and chromatographic separation.

  • Non-Endogenous: It must not be naturally present in the biological samples being analyzed.

  • Chromatographic Resolution: It should be well-separated from the analyte peaks in the chromatogram.

  • Stability: It must remain stable throughout the entire analytical procedure.

This compound as an Internal Standard

This compound is a cholesteryl ester of heneicosanoic acid (C21:0), a long-chain saturated fatty acid. Its unique properties make it a promising internal standard for FAME analysis. The heneicosanoic acid moiety is exceptionally rare in most biological systems, thus minimizing the risk of interference from endogenous compounds. As a cholesteryl ester, it is chemically stable and behaves predictably during lipid extraction and analysis.

Advantages of Using this compound
  • Low Endogenous Abundance: The 21-carbon fatty acid is not a common constituent of most plant and animal lipids, ensuring that the internal standard peak does not overlap with naturally occurring FAMEs.

  • High Molecular Weight: With a high molecular weight, this compound typically elutes later than most common FAMEs (C8-C24), ensuring good chromatographic separation and minimizing potential interference with the analytes of interest.

  • Suitability for Broad Lipid Analysis: In studies where both fatty acid profiles and cholesterol levels are of interest, the use of a cholesteryl ester as an internal standard can be particularly advantageous.

Physicochemical Properties of this compound

A summary of the key properties of this compound relevant to its application as an internal standard is presented in the table below.

PropertyValueReference
Chemical Formula C₄₈H₈₆O₂[1]
Molecular Weight 695.2 g/mol [1]
Structure Cholesterol esterified with heneicosanoic acid (C21:0)
Physical State Solid
Solubility Soluble in organic solvents like chloroform (B151607), hexane (B92381), and toluene.

Experimental Protocols

This section provides a detailed protocol for the quantification of FAMEs in a biological sample using this compound as an internal standard. This protocol is adapted from established methods for FAME analysis.

Materials and Reagents
  • This compound (Internal Standard)

  • Chloroform

  • Methanol

  • Hexane

  • Sodium Chloride (NaCl) solution (0.9% w/v)

  • BF₃-Methanol (14% w/v) or Methanolic HCl (5%)

  • Anhydrous Sodium Sulfate

  • Nitrogen gas

  • GC-MS system with a suitable capillary column

Protocol for FAME Quantification
  • Internal Standard Preparation:

    • Prepare a stock solution of this compound in chloroform or hexane at a concentration of 1 mg/mL.

    • Assumption: A working concentration of 100 µg/mL is often suitable, but the optimal concentration may vary depending on the expected concentration of FAMEs in the sample and the sensitivity of the instrument.

  • Sample Preparation and Lipid Extraction:

    • Homogenize the biological sample (e.g., tissue, cells, plasma).

    • To the homogenate, add a known volume of the this compound internal standard working solution. The amount added should be within the linear range of the instrument's detector.

    • Perform lipid extraction using a modified Folch method:

      • Add chloroform:methanol (2:1, v/v) to the sample.

      • Vortex thoroughly and incubate at room temperature for 30 minutes.

      • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

      • Centrifuge to separate the layers.

      • Carefully collect the lower organic phase containing the lipids.

  • Transesterification to FAMEs:

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

    • Add 2 mL of 14% BF₃-methanol or 5% methanolic HCl to the dried lipid extract.

    • Incubate at 60-80°C for 1-2 hours to convert the fatty acids to their methyl esters.

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of water.

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the FAMEs and the internal standard.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Transfer the final hexane extract to a GC vial.

    • Inject 1 µL of the sample into the GC-MS system.

Recommended GC-MS Parameters

The following table outlines a set of typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for specific instruments and applications.

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injection Mode Splitless
Injector Temperature 250°C
Oven Temperature Program Initial: 100°C for 2 min, Ramp: 10°C/min to 200°C, hold for 2 min, Ramp: 5°C/min to 250°C, hold for 10 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-700

Data Presentation and Analysis

The quantification of individual FAMEs is performed by comparing the peak area of each FAME to the peak area of the this compound internal standard.

Calculation of FAME Concentration

The concentration of each fatty acid methyl ester can be calculated using the following formula:

Concentration of FAME (µg/mL) = (Area of FAME / Area of IS) * (Concentration of IS / Response Factor of FAME)

The response factor for each FAME should be determined by analyzing a standard mixture of FAMEs with the internal standard.

Example Data Table

The following table illustrates how quantitative data from the analysis can be structured.

Fatty Acid Methyl EsterRetention Time (min)Peak AreaConcentration (µg/mL)
Myristate (C14:0)12.5150,000Calculated Value
Palmitate (C16:0)15.2350,000Calculated Value
Stearate (C18:0)17.8280,000Calculated Value
Oleate (C18:1)18.1420,000Calculated Value
Linoleate (C18:2)18.5310,000Calculated Value
This compound (IS) 25.3 500,000 10.0 (Known)

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the quantification of FAMEs using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Add_IS Add Cholesteryl Heneicosanoate (IS) Homogenization->Add_IS Lipid_Extraction Lipid Extraction (Folch Method) Add_IS->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Transesterification Transesterification (BF3-Methanol) Evaporation->Transesterification FAME_Extraction FAME Extraction (Hexane) Transesterification->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for FAME quantification.

Gas Chromatography Elution Profile

This diagram illustrates the expected elution order of FAMEs and the internal standard during GC analysis.

gc_elution cluster_fames Fatty Acid Methyl Esters (FAMEs) GC_Column GC Column Separation C14_0 C14:0 GC_Column->C14_0 Early Elution C16_0 C16:0 C14_0->C16_0 C18_1 C18:1 C16_0->C18_1 C20_4 C20:4 C18_1->C20_4 IS This compound (Internal Standard) C20_4->IS Late Elution

Caption: Expected GC elution order of FAMEs and IS.

References

Application Notes and Protocols for Cholesteryl Heneicosanoate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific use of Cholesteryl Heneicosanoate in drug delivery systems is limited. The following application notes and protocols are based on the established principles of lipid-based drug delivery and data from analogous long-chain cholesteryl esters. Researchers should adapt and validate these methodologies for their specific application.

Introduction to this compound in Drug Delivery

This compound is a cholesteryl ester, a class of lipids known for its biocompatibility and ability to form stable particulate systems.[1] While specific data is scarce, its long alkyl chain (C21) suggests it would be a highly lipophilic and solid lipid at physiological temperatures, making it a potential candidate for formulating solid lipid nanoparticles (SLNs) and as a component in other lipid-based carriers like liposomes and nanostructured lipid carriers (NLCs).[1][2] These systems are advantageous for enhancing the solubility and bioavailability of poorly water-soluble drugs, offering controlled release, and enabling targeted drug delivery.[3] The inclusion of cholesteryl esters can influence the nanoparticle's physical stability, drug loading capacity, and release kinetics.[4]

Physicochemical Properties of Long-Chain Cholesteryl Esters

PropertyDescriptionRelevance in Drug Delivery
Melting Point The temperature at which the lipid transitions from a solid to a liquid state. Long-chain saturated cholesteryl esters have relatively high melting points.[1]A high melting point ensures the solid state of the nanoparticle core at body temperature, which is crucial for controlled drug release from SLNs.[5]
Crystallinity The degree of structural order in the solid lipid matrix. Cholesteryl esters can exhibit polymorphism, existing in different crystalline forms.[6]The crystalline nature influences drug loading capacity and release rate. Less ordered crystalline structures can accommodate more drug molecules.[7]
Solubility Generally insoluble in water and soluble in non-polar organic solvents.The lipophilic nature makes it suitable for encapsulating hydrophobic drugs, improving their formulation and delivery.
Biocompatibility Cholesteryl esters are endogenous molecules and are generally considered biocompatible and biodegradable.[8]Reduces the risk of toxicity and immunogenic responses, making them suitable for in vivo applications.[5]

Experimental Protocols

Preparation of Solid Lipid Nanoparticles (SLNs) using a Long-Chain Cholesteryl Ester (e.g., this compound)

This protocol describes the preparation of SLNs by the hot homogenization followed by ultrasonication method.[5]

Materials:

  • This compound (or analogous long-chain cholesteryl ester)

  • Drug to be encapsulated

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (optional, e.g., soy lecithin)

  • Purified water

Equipment:

  • Magnetic stirrer with heating plate

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Beakers and other standard laboratory glassware

Protocol:

  • Preparation of the Lipid Phase:

    • Weigh the desired amount of this compound and the lipophilic drug.

    • Place them in a beaker and heat on a magnetic stirrer hot plate to 5-10°C above the melting point of the lipid to ensure complete melting and dissolution of the drug in the lipid.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (and co-surfactant, if used) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Slowly add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer.

    • Immediately subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Subject the hot pre-emulsion to probe sonication for 10-15 minutes. The sonication step reduces the droplet size to the nanometer range.

    • Quickly transfer the resulting nanoemulsion to an ice bath to facilitate the recrystallization of the lipid, forming solid lipid nanoparticles.

  • Purification (Optional):

    • To remove excess surfactant and unencapsulated drug, the SLN dispersion can be centrifuged or dialyzed.

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsion Emulsification cluster_nanoparticle Nanoparticle Formation & Purification lp1 Weigh Cholesteryl Heneicosanoate & Drug lp2 Melt Lipid & Dissolve Drug (T > Melting Point) lp1->lp2 em1 Add Aqueous Phase to Lipid Phase with Stirring lp2->em1 ap1 Dissolve Surfactant in Water ap2 Heat to Same Temperature ap1->ap2 ap2->em1 em2 High-Shear Homogenization (Pre-emulsion Formation) em1->em2 np1 Probe Sonication (Nanoemulsion) em2->np1 np2 Cooling in Ice Bath (SLN Formation) np1->np2 np3 Purification (Optional) (Centrifugation/Dialysis) np2->np3

Experimental workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Characterization of SLNs

a) Particle Size and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles. Laser Doppler Anemometry is used to determine the zeta potential, which indicates the surface charge and stability of the dispersion.

  • Protocol:

    • Dilute the SLN dispersion with purified water to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.

    • Perform measurements in triplicate and report the mean ± standard deviation.

b) Entrapment Efficiency (EE) and Drug Loading (DL):

  • Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the unencapsulated drug from the SLN dispersion and quantifying the drug in both fractions.

  • Protocol:

    • Centrifuge the SLN dispersion at high speed to pellet the nanoparticles.

    • Carefully collect the supernatant containing the unencapsulated drug.

    • Quantify the amount of drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Drug in Supernatant) / Total Drug] x 100

      • DL (%) = [(Total Drug - Drug in Supernatant) / Total Weight of Nanoparticles] x 100

c) In Vitro Drug Release Study:

  • Principle: The release of the encapsulated drug from the SLNs is monitored over time in a physiological-like medium.

  • Protocol:

    • Place a known amount of the SLN dispersion in a dialysis bag with a suitable molecular weight cut-off.

    • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of drug released in the collected samples using an appropriate analytical method.

    • Plot the cumulative percentage of drug released versus time.

Quantitative Data from Analogous Systems

The following tables summarize representative data from studies on SLNs and other lipid nanoparticles formulated with long-chain cholesteryl esters. Note: This data is for illustrative purposes and may not be directly applicable to this compound.

Table 1: Formulation and Physicochemical Properties of Cholesteryl Ester-Containing Nanoparticles

Cholesteryl EsterDrugParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Reference
Cholesteryl OleatesiRNA150 - 200N/A+25 to +40N/A[9]
CholesterolDeferoxamine2.88 - 174N/AN/A~60[7]
CholesterolDoxorubicin~129N/AN/A97[10]

Table 2: In Vitro Drug Release from Cholesteryl Ester-Containing Nanoparticles

Cholesteryl EsterDrugRelease ConditionsCumulative Release (%)Time (h)Reference
CholesterolDoxorubicinpH 5.0~90148[10]
CholesterolDoxorubicinpH 7.4~3524[10]
CholesterolDeferoxaminePBS, pH 7.4~5572[7]

Cellular Uptake and Signaling Pathways

The cellular uptake of lipid nanoparticles is influenced by their size, surface charge, and surface modifications.[11] Cationic nanoparticles often exhibit enhanced cellular uptake through electrostatic interactions with the negatively charged cell membrane, followed by endocytosis.[12] The inclusion of cholesterol and its esters can modulate membrane fluidity and influence the uptake mechanism.[13]

Once inside the cell, the nanoparticles are typically trafficked through the endo-lysosomal pathway. The acidic environment of the lysosome can trigger the release of the encapsulated drug, which can then diffuse into the cytoplasm to reach its target.

G cluster_uptake Cellular Uptake cluster_release Intracellular Trafficking & Drug Release cluster_action Mechanism of Action np Drug-loaded Nanoparticle membrane Cell Membrane np->membrane Adsorption endosome Endosome membrane->endosome Endocytosis lysosome Lysosome (Acidic pH) endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release target Intracellular Target (e.g., Receptor, Enzyme) drug_release->target response Signaling Cascade & Cellular Response target->response

Conceptual signaling pathway for a nanoparticle-delivered drug.

Conclusion

While direct experimental data on the use of this compound in drug delivery is currently lacking, its physicochemical properties, inferred from other long-chain cholesteryl esters, suggest its potential as a valuable component in the formulation of solid lipid nanoparticles and other lipid-based drug carriers. The protocols and data presented here, based on analogous systems, provide a solid foundation for researchers to begin exploring the utility of this compound in developing novel and effective drug delivery systems. Further research is warranted to fully characterize its properties and optimize its application in this field.

References

Troubleshooting & Optimization

Technical Support Center: Cholesteryl Heneicosanoate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic analysis of Cholesteryl Heneicosanoate. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal peak shape and resolution in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chromatography of cholesteryl esters, providing potential causes and solutions in a question-and-answer format.

Question: Why is my this compound peak tailing?

Answer:

Peak tailing, where the latter half of the peak is broader than the front half, is a common problem that can compromise resolution and quantification.[1] The primary causes include:

  • Secondary Interactions: Polar analytes can interact with residual silanol (B1196071) groups on silica-based stationary phases, causing tailing.[1] This is a frequent issue for compounds with basic functional groups.[1]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, leading to undesirable secondary interactions.[3]

  • Column Degradation: Deformation of the column's packed bed, such as voids at the inlet or a blocked frit, can cause tailing for all peaks.[1]

  • Extra-Column Volume: Excessive tubing length or large internal diameter connections between the injector, column, and detector can contribute to peak broadening and tailing.[3][4]

Solutions:

  • For Secondary Interactions:

    • Use a highly deactivated, end-capped column where residual silanol groups are chemically bonded to be less reactive.[1]

    • Incorporate mobile phase additives like ammonium (B1175870) formate (B1220265) (5-10 mM) to mask silanol groups.[3]

    • Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase to suppress the ionization of silanol groups.[3]

  • For Column Overload:

    • Reduce the sample concentration by diluting the sample or decrease the injection volume.[1][2]

  • For Column Degradation:

    • Flush the column with a strong solvent.[5]

    • If the problem persists, try replacing the guard column (if used) or the analytical column.[1][3]

  • For Extra-Column Volume:

    • Use shorter, narrower internal diameter tubing to connect the HPLC components.[3]

dot

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_scope Are all peaks tailing? start->check_scope overload Possible Column Overload or System Issue check_scope->overload  Yes specific_peak Possible Chemical Interaction or Co-elution check_scope->specific_peak  No, only specific peaks solution_overload Reduce sample concentration or injection volume. Check for extra-column volume and frit blockage. overload->solution_overload end Peak Shape Improved solution_overload->end solution_specific Adjust mobile phase pH. Add mobile phase modifiers (e.g., ammonium formate). Use an end-capped column. specific_peak->solution_specific solution_specific->end

Caption: Troubleshooting workflow for peak tailing.

Question: My this compound peak is fronting. What is the cause?

Answer:

Peak fronting, where the first half of the peak is broader than the second, is often an indication that some analyte molecules are eluting earlier than expected.[6] Common causes include:

  • Column Overloading: This is a primary cause of fronting and can occur from injecting too high a concentration of the sample or too large a volume.[6][7]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase chromatography) than the mobile phase, it can cause the analyte to travel too quickly at the start, leading to a distorted peak.[3][8]

  • Poor Column Packing / Column Collapse: Physical degradation of the column bed can create channels, leading to uneven flow and peak fronting.[7][8] This can be caused by operating outside the column's recommended pH or temperature limits.[7]

Solutions:

  • Reduce Sample Load: The most straightforward solution is to inject less sample, either by reducing the injection volume or by diluting the sample.[6]

  • Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[3] If this is not feasible due to solubility issues, use a solvent that is weaker than or of similar strength to the mobile phase.[9]

  • Column Care: Operate the column within the manufacturer's specified limits for temperature and pH to avoid collapse.[7] If you suspect column degradation, replacing the column is the best course of action.[7]

dot

G Troubleshooting Workflow for Peak Fronting start Peak Fronting Observed check_overload Is sample concentration or volume high? start->check_overload solution_overload Dilute sample or reduce injection volume. check_overload->solution_overload Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No end Peak Shape Improved solution_overload->end solution_solvent Dissolve sample in mobile phase or a weaker solvent. check_solvent->solution_solvent Yes check_column Is column old or degraded? check_solvent->check_column No solution_solvent->end solution_column Replace column. check_column->solution_column Yes solution_column->end

Caption: Troubleshooting workflow for peak fronting.

Question: What causes broad peaks for this compound?

Answer:

Broad peaks can significantly reduce sensitivity and resolution.[3] The common causes are often similar to those for tailing and fronting:

  • High Injection Volume or Concentration: Overloading the column is a frequent cause of peak broadening.[3]

  • Incompatible Injection Solvent: Using a sample solvent that is much stronger than the mobile phase can lead to peak distortion and broadening.[3]

  • Extra-Column Volume: Long or wide-bore tubing between system components can cause the analyte band to spread before it reaches the detector.[3]

Solutions:

  • Optimize Sample Injection: Reduce the injection volume or dilute your sample.[3]

  • Solvent Matching: Dissolve your sample in the initial mobile phase whenever possible.[3]

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.[3]

Question: My peak is splitting. What should I do?

Answer:

Peak splitting can manifest as a "shoulder" on the main peak or two distinct peaks where one is expected.[7] Potential causes include:

  • Co-elution: The split peak may actually be two closely eluting isomers or different lipid species.[3]

  • Incompatible Sample Solvent: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting, particularly for early eluting peaks.[3][7]

  • Column Issues: A partially blocked inlet frit or a void in the column's packing material can cause the sample band to split as it enters the column.[7]

Solutions:

  • Method Optimization: To investigate co-elution, try adjusting the mobile phase gradient or the column temperature to see if the split peak can be resolved into two separate peaks.[3]

  • Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.[3]

  • Column Maintenance: If all peaks are splitting, the issue likely occurs before separation.[7] Check for a blocked frit and consider replacing the column.[7]

Data & Protocols

Recommended HPLC Operating Parameters

The following table summarizes a set of starting conditions for a reversed-phase HPLC method suitable for analyzing cholesteryl esters. Optimization may be required based on your specific instrument and sample matrix.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides good retention and separation for non-polar lipids like cholesteryl esters.[3]
Mobile Phase A Acetonitrile/Water (60:40, v/v) + 10 mM Ammonium Formate + 0.1% Formic AcidAmmonium formate and formic acid help to improve peak shape by minimizing silanol interactions.[3]
Mobile Phase B Isopropanol (B130326)/Acetonitrile (90:10, v/v) + 10 mM Ammonium Formate + 0.1% Formic AcidIsopropanol is a strong solvent required to elute highly non-polar cholesteryl esters.[3][10]
Gradient Optimized based on the specific cholesteryl esters in the sample. Start with a shallow gradient.A gradient is necessary to elute compounds with a wide range of polarities.[11]
Column Temp. 50°CElevated temperature can improve solubility and reduce mobile phase viscosity, leading to sharper peaks.[3]
Flow Rate ~0.2 - 0.4 mL/min (for 2.1 mm ID column)Adjust based on column dimensions and desired analysis time.
Injection Vol. 1-5 µLKeep the volume low to prevent overloading and peak distortion.[3]
Detector MS, ELSD, or UV (210 nm)Mass Spectrometry (MS) and Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric lipids. Low UV wavelengths can also be used.[3][12]
Sample Preparation & Analysis Protocol

This protocol outlines a general procedure for the extraction and analysis of this compound from a biological matrix.

1. Lipid Extraction:

  • A common method for extracting total lipids is a modified Folch or Bligh-Dyer extraction using a chloroform/methanol solvent system.

  • For sample cleanup and isolation of the cholesteryl ester fraction, Solid Phase Extraction (SPE) can be employed.[13][14]

2. Sample Reconstitution:

  • After extraction, the lipid extract is typically dried under a stream of nitrogen.

  • The dried extract should be reconstituted in a solvent that is compatible with the initial HPLC mobile phase conditions (e.g., a mixture of isopropanol and acetonitrile).[3] Reconstituting in a solvent much stronger than the mobile phase can cause poor peak shape.[3]

3. HPLC Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a small volume (e.g., 5 µL) of the reconstituted sample.[3]

  • Run the gradient elution method as optimized.

  • Monitor the elution of this compound using the selected detector.

dot

G General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Handling p1 Lipid Extraction (e.g., Folch Method) p2 Sample Cleanup (e.g., SPE) p1->p2 p3 Dry Down & Reconstitute in Mobile Phase p2->p3 a1 System Equilibration p3->a1 a2 Inject Sample a1->a2 a3 Gradient Elution a2->a3 d1 Data Acquisition a3->d1 d2 Peak Integration & Quantification d1->d2

Caption: General workflow for sample analysis.

References

Mitigating Matrix Effects in Lipidomics: A Technical Guide to Using Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing matrix effects in the quantitative analysis of cholesteryl esters using Cholesteryl Heneicosanoate as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your LC-MS/MS workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve accurate and reproducible results.

Understanding Matrix Effects in Cholesteryl Ester Analysis

Matrix effects are a common challenge in mass spectrometry-based quantification, arising from co-eluting endogenous components of a sample that can suppress or enhance the ionization of the analyte of interest. In lipidomics, complex matrices like plasma, serum, and tissue extracts are rich in various lipids, salts, and proteins that can interfere with the accurate measurement of cholesteryl esters.

Key Concepts:

  • Ion Suppression: A decrease in the analyte signal due to the presence of interfering matrix components. This is the most common manifestation of matrix effects.

  • Ion Enhancement: An increase in the analyte signal, which is less common but can also lead to inaccurate quantification.

  • Internal Standards: A compound with similar physicochemical properties to the analyte, added to samples at a known concentration to correct for variations in sample preparation and matrix effects. This compound, a non-endogenous, odd-chain cholesteryl ester, serves as an excellent internal standard for the analysis of endogenous even-chain cholesteryl esters.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to correct for matrix effects in cholesteryl ester analysis.

Issue Potential Cause Recommended Action
Poor reproducibility of analyte/internal standard peak area ratio Differential Matrix Effects: The analyte and internal standard are experiencing different degrees of ion suppression or enhancement. This can occur if they do not co-elute perfectly.1. Optimize Chromatography: Adjust the gradient, mobile phase composition, or column temperature to ensure the analyte and this compound co-elute as closely as possible.2. Improve Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]
Low or no signal for both analyte and internal standard Significant Ion Suppression: The concentration of matrix components is high enough to suppress the ionization of both the analyte and the internal standard.1. Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.2. Post-Column Infusion Experiment: Perform this experiment (see Experimental Protocols) to identify regions of high ion suppression in your chromatogram. Adjust your chromatography to move your analytes away from these regions.
Inaccurate quantification despite using an internal standard Non-linear response: The concentration of the analyte or the internal standard is outside the linear dynamic range of the instrument.1. Construct a Calibration Curve: Prepare a calibration curve with varying concentrations of the analyte and a fixed concentration of this compound to ensure a linear response.2. Adjust Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected concentration range of your analytes.
Internal standard peak is present, but analyte peaks are not detected Analyte concentration below the limit of detection (LOD): The amount of the target cholesteryl ester in the sample is too low to be detected.1. Increase Sample Amount: If possible, start with a larger volume or mass of the initial sample.2. Concentrate the Extract: Evaporate the solvent from the lipid extract and reconstitute in a smaller volume.

Troubleshooting Workflow for Poor Reproducibility

G Troubleshooting Poor Reproducibility start Poor Reproducibility of Analyte/IS Ratio check_coelution Check Co-elution of Analyte and IS start->check_coelution check_co_elution Do they co-elute perfectly? check_coelution->check_co_elution optimize_chrom Optimize Chromatography (Gradient, Mobile Phase) reassess Re-evaluate Reproducibility optimize_chrom->reassess improve_sample_prep Improve Sample Preparation (SPE, LLE) improve_sample_prep->reassess check_co_elution->optimize_chrom No check_co_elution->improve_sample_prep Yes

Caption: A logical workflow for troubleshooting poor reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: this compound is a non-endogenous (not naturally occurring) lipid, so it will not interfere with the measurement of endogenous cholesteryl esters. Its chemical structure is very similar to the analytes of interest, meaning it will behave similarly during sample extraction and chromatographic separation, and experience similar matrix effects. This makes it an ideal internal standard for accurate quantification.

Q2: How does this compound correct for matrix effects?

A2: By adding a known amount of this compound to every sample, calibrator, and quality control sample, you can use the ratio of the analyte's peak area to the internal standard's peak area for quantification. This ratiometric measurement normalizes for variations in signal intensity caused by ion suppression or enhancement, as both the analyte and the internal standard should be affected proportionally.

Q3: At what stage of the experimental workflow should I add this compound?

A3: The internal standard should be added as early as possible in the sample preparation process, ideally before the initial lipid extraction step.[1] This ensures that it accounts for any analyte loss that may occur during extraction and subsequent handling steps.

Q4: Can I use a deuterated cholesteryl ester instead of this compound?

A4: Yes, stable isotope-labeled (e.g., deuterated) internal standards are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte. However, this compound is a cost-effective alternative that provides robust and reliable quantification when a deuterated standard for every analyte is not feasible.

Q5: How do I determine the optimal concentration of this compound to use?

A5: The concentration of the internal standard should be within the linear dynamic range of your assay and ideally close to the concentration of your target analytes. You may need to perform preliminary experiments with a range of internal standard concentrations to determine the optimal level for your specific application.

Quantitative Data Presentation

While specific performance data for this compound is not widely published, the following table illustrates the expected performance based on data from structurally similar odd-chain cholesteryl ester internal standards. These values are for illustrative purposes to demonstrate how to evaluate the effectiveness of the internal standard.

Table 1: Illustrative Performance of an Odd-Chain Cholesteryl Ester Internal Standard in Human Plasma

AnalyteRecovery (%)Matrix Factor (MF)
Cholesteryl Palmitate (16:0)92.5 ± 4.10.88 ± 0.05
Cholesteryl Oleate (18:1)95.2 ± 3.80.91 ± 0.04
Cholesteryl Linoleate (18:2)93.8 ± 4.50.89 ± 0.06
Cholesteryl Arachidonate (20:4)91.7 ± 5.20.85 ± 0.07
  • Recovery (%) is calculated as: (Peak area of pre-extraction spike / Peak area of post-extraction spike) x 100.

  • Matrix Factor (MF) is calculated as: (Peak area in post-extraction spike / Peak area in neat solution). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using this compound

This protocol is adapted from methods using similar odd-chain cholesteryl ester internal standards.

Materials:

  • Human plasma

  • This compound internal standard stock solution (e.g., 1 mg/mL in chloroform/methanol 2:1, v/v)

  • Chloroform

  • Methanol

  • Deionized water

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To a glass tube, add 10 µL of the this compound internal standard stock solution.

  • Sample Addition: Add 100 µL of plasma to the tube containing the internal standard.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex thoroughly for 2 minutes to ensure complete mixing and protein precipitation.

    • Add 400 µL of deionized water to induce phase separation.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1, v/v).

Lipid Extraction Workflow

G Lipid Extraction Workflow start Start with Plasma Sample add_is Spike with Cholesteryl Heneicosanoate IS start->add_is add_solvents Add Chloroform:Methanol (2:1) add_is->add_solvents vortex1 Vortex add_solvents->vortex1 add_water Add Water for Phase Separation vortex1->add_water vortex2 Vortex add_water->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_organic Collect Lower Organic Layer centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute for LC-MS dry_down->reconstitute end Ready for Analysis reconstitute->end

Caption: A step-by-step workflow for lipid extraction.

Protocol 2: LC-MS/MS Analysis of Cholesteryl Esters

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate.[1]

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.[1]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20.1-25 min: return to 30% B for re-equilibration.

MS/MS Conditions (Positive Ion Mode):

  • Ionization Mode: ESI+.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion for Cholesteryl Esters: [M+NH4]+.

  • Product Ion for all Cholesteryl Esters (including this compound): m/z 369.3 (corresponding to the dehydrated cholesterol fragment).

  • Collision Energy: Optimize for the specific instrument, but typically in the range of 10-20 eV.

MRM Transitions (Illustrative):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (IS)682.6369.3
Cholesteryl Palmitate (16:0)640.6369.3
Cholesteryl Oleate (18:1)666.6369.3
Cholesteryl Linoleate (18:2)664.6369.3

Signaling Pathway for Quantification

G Quantification Signaling Pathway analyte Endogenous Cholesteryl Ester [M+NH4]+ ms1 Q1: Precursor Ion Selection analyte->ms1 is This compound IS [M+NH4]+ is->ms1 cid Q2: Collision-Induced Dissociation ms1->cid product_ion Common Product Ion (Dehydrated Cholesterol) m/z 369.3 cid->product_ion ms2 Q3: Product Ion Detection product_ion->ms2 quant Quantification based on Peak Area Ratio ms2->quant

Caption: The signaling pathway for MRM-based quantification.

By following these guidelines and protocols, researchers can effectively use this compound to mitigate matrix effects and achieve reliable quantification of cholesteryl esters in complex biological samples.

References

Technical Support Center: Cholesteryl Heneicosanoate Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of cholesteryl heneicosanoate and related cholesteryl esters in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in organic solvents?

Q2: Which organic solvents are likely to be effective for dissolving this compound?

Based on the solubility of similar cholesteryl esters, the following solvents are likely to be effective:

  • High Solubility: Chloroform (B151607), benzene, toluene, and cyclohexane (B81311) are expected to be good solvents.[1][2]

  • Moderate to Low Solubility: Alcohols such as ethanol (B145695) and methanol (B129727) will likely be poorer solvents.[3][4] The solubility in alcohols tends to decrease with increasing chain length of the alcohol.[3][4]

  • Insoluble: It will be virtually insoluble in aqueous solutions without the aid of co-solvents or detergents.

Q3: How does temperature affect the solubility of this compound?

The solubility of cholesterol and its esters in organic solvents generally increases with increasing temperature.[5] If you encounter difficulty dissolving this compound, gentle warming of the solution can be an effective strategy to increase its solubility.

Q4: Can I use a mixture of solvents to dissolve this compound?

Yes, using a solvent mixture can be an effective strategy. For instance, a mixture of chloroform and methanol (e.g., 2:1 v/v) is commonly used to dissolve lipids, including cholesteryl esters.[6]

Troubleshooting Guide

This guide addresses common issues that may arise when dissolving this compound.

Issue Possible Cause Recommended Solution
Incomplete Dissolution The chosen solvent is not appropriate for the nonpolar nature of this compound.Select a more nonpolar solvent such as chloroform or toluene.[1][2] Refer to the Solvent Selection Workflow below.
The concentration of the solute is too high, exceeding its solubility limit in the chosen solvent.Try diluting the sample or increasing the volume of the solvent.
The rate of dissolution is slow at room temperature.Gently warm the solution while stirring.[7] Be cautious to avoid solvent evaporation or degradation of the compound.
Precipitation After Dissolution The solution has become supersaturated upon cooling.Maintain the temperature of the solution, especially if it was warmed to aid dissolution. If the experiment allows, store the solution at a slightly elevated temperature.
A change in solvent composition (e.g., through evaporation of a more volatile co-solvent) has occurred.Ensure the container is well-sealed to prevent solvent evaporation.
Cloudy or Turbid Solution The compound may not be fully dissolved and is present as a fine suspension.Use sonication to aid in the dissolution process.[7][8] A bath sonicator or a probe sonicator can be effective.
The presence of impurities.Ensure the purity of your this compound and the quality of your solvent.

Experimental Protocols

General Protocol for Determining the Solubility of this compound

This protocol provides a general method for determining the solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., chloroform, ethanol)

  • Analytical balance

  • Vials with tight-fitting caps

  • Vortex mixer

  • Sonicator (optional)

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Micropipettes

  • Apparatus for quantitative analysis (e.g., HPLC, GC, or a spectrophotometer after a derivatization reaction)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Agitate the mixture using a vortex mixer for 1-2 minutes.

    • Place the vial in a temperature-controlled shaker or water bath and equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.

  • Separation of Undissolved Solute:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

    • Alternatively, centrifuge the vial at a moderate speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

  • Calculation of Solubility:

    • Calculate the concentration in the original supernatant, taking into account the dilution factor. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualizations

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent for your experiment involving this compound.

Solvent_Selection_Workflow start Start: Need to Dissolve This compound goal Define Experimental Goal (e.g., NMR, cell culture, storage) start->goal polarity Consider Polarity: This compound is Nonpolar goal->polarity nonpolar_choice Try Nonpolar Solvents (e.g., Chloroform, Toluene) polarity->nonpolar_choice polar_choice Avoid Highly Polar Solvents (e.g., Water, Methanol) polarity->polar_choice dissolved Does it Dissolve? nonpolar_choice->dissolved yes Yes dissolved->yes Yes no No dissolved->no No compatible Is the Solvent Compatible with the Experiment? yes->compatible troubleshoot Troubleshoot: - Increase Temperature - Sonicate - Use Co-solvent no->troubleshoot troubleshoot->dissolved yes2 Yes compatible->yes2 Yes no2 No compatible->no2 No end Proceed with Experiment yes2->end reselect Reselect Solvent no2->reselect reselect->goal

Caption: A workflow diagram for selecting a suitable organic solvent for this compound.

References

Technical Support Center: Cholesteryl Heneicosanoate Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cholesteryl Heneicosanoate standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your standard throughout its lifecycle.

Troubleshooting Guides

Issue: Unexpected Peaks or Altered Peak Shapes in Chromatographic Analysis (HPLC, GC)

Possible Cause: Degradation of the this compound standard. The appearance of new peaks, often with earlier retention times (more polar compounds), or tailing of the main peak can indicate the presence of degradation products such as free cholesterol, heneicosanoic acid, or oxidized derivatives.

Solutions:

  • Verify Storage Conditions: Immediately check the storage temperature of your standard. It should be stored at or below -20°C.[1]

  • Review Handling Procedures:

    • Were the standards brought to room temperature before opening to prevent condensation?

    • Was the standard dissolved in a high-purity, dry organic solvent?

    • Was the solution stored in a glass vial with a Teflon-lined cap to prevent leaching of plasticizers?[1]

    • Has the standard undergone multiple freeze-thaw cycles?[2]

  • Prepare a Fresh Solution: Prepare a fresh solution from a new or properly stored vial of the standard and re-analyze. If the chromatogram of the fresh sample is clean, the issue was likely with the previously prepared solution.

  • Perform Purity Assessment: If the issue persists even with a freshly prepared standard, proceed with the "Experimental Protocol for Purity Assessment" outlined below to confirm degradation.

Issue: Inconsistent or Lower-Than-Expected Concentration in Assays

Possible Cause: Degradation of the standard leading to a lower concentration of the intact this compound.

Solutions:

  • Check for Precipitation: Visually inspect the standard solution for any precipitate, especially after removal from cold storage. This compound has limited solubility in some organic solvents, which can be exacerbated at lower temperatures.[3][4][5][6][7] If precipitation is observed, gently warm the solution and sonicate to redissolve.

  • Solvent Quality: Ensure the solvent used for dissolution is of high purity and anhydrous. The presence of water can facilitate hydrolysis.

  • Re-evaluate Storage: Long-term storage in solution, even at low temperatures, can lead to slow degradation. For long-term storage, it is best to store the standard as a solid under an inert atmosphere.[1][8]

  • Quantitative Analysis: Perform a quantitative analysis using a freshly prepared standard curve to accurately determine the concentration of the suspect solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are:

  • Hydrolysis: The ester bond is cleaved, typically by exposure to water (moisture) or acidic/basic conditions, yielding cholesterol and heneicosanoic acid.

  • Oxidation: Although less susceptible than unsaturated cholesteryl esters, the cholesterol moiety can undergo oxidation, especially when exposed to oxygen, light, and heat over extended periods. This can lead to the formation of various oxysterols.[9]

Q2: What are the ideal storage conditions for this compound standard?

A2:

  • Solid Form: Store in a tightly sealed glass vial under an inert atmosphere (argon or nitrogen) at -20°C or lower for long-term stability.[1]

  • In Solution: Prepare solutions in a high-purity, anhydrous organic solvent such as chloroform (B151607) or toluene (B28343). Store solutions in glass vials with Teflon-lined caps (B75204) at -20°C. Avoid prolonged storage in solution and prepare fresh solutions for critical experiments.[1]

Q3: How many times can I freeze and thaw a solution of this compound?

A3: It is recommended to minimize freeze-thaw cycles.[2] Repeated cycling can introduce moisture and potentially accelerate degradation. For frequent use, it is best to aliquot the stock solution into smaller, single-use vials.

Q4: Is this compound sensitive to light?

A4: Yes, like many lipids, it is advisable to protect this compound from prolonged exposure to direct light, especially UV light, which can promote oxidative degradation.[8] Store solutions in amber glass vials or in the dark.

Q5: What solvent should I use to dissolve this compound?

A5: this compound is soluble in non-polar organic solvents. Chloroform, dichloromethane, and toluene are suitable choices. Ensure the solvent is of high purity and anhydrous to prevent contamination and hydrolysis.

Quantitative Data on Stability

The following table summarizes the expected stability of this compound under various conditions. These are estimated values based on the general stability of long-chain saturated cholesteryl esters. Actual degradation rates may vary.

ConditionTemperatureDurationExpected Degradation (%)Primary Degradation Product(s)
Solid -20°C2 years< 1%Negligible
4°C6 months1-2%Trace Cholesterol, Heneicosanoic Acid
25°C (Room Temp)1 month2-5%Cholesterol, Heneicosanoic Acid
In Chloroform -20°C6 months< 2%Trace Cholesterol, Heneicosanoic Acid
4°C1 month2-5%Cholesterol, Heneicosanoic Acid
25°C (Room Temp)1 week5-10%Cholesterol, Heneicosanoic Acid
Exposure to Air & Light (Solid) 25°C1 month5-15%Cholesterol, Heneicosanoic Acid, Oxidized Products
Acidic/Basic Conditions (in solution) 25°C24 hours> 20%Cholesterol, Heneicosanoic Acid

Experimental Protocol for Purity Assessment

This protocol outlines a method to assess the purity of a this compound standard and detect potential degradation products using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD).

Materials and Reagents
  • This compound standard (suspect and, if available, a new, unopened standard)

  • Cholesterol (as a degradation product standard)

  • Heneicosanoic acid (as a degradation product standard)

  • HPLC-grade chloroform, hexane, ethyl acetate, and acetic acid

  • TLC plates (silica gel 60 F254)

  • Developing chamber for TLC

  • Visualization reagent for TLC (e.g., phosphomolybdic acid solution)

  • HPLC system with a Charged Aerosol Detector (CAD)

  • HPLC column suitable for lipid analysis (e.g., C8 or C18 reversed-phase, or a HILIC column)

Sample Preparation
  • Prepare a stock solution of the suspect this compound standard in chloroform at a concentration of 1 mg/mL.

  • If available, prepare a stock solution of a new, unopened this compound standard in the same manner.

  • Prepare individual stock solutions of cholesterol and heneicosanoic acid in chloroform at 1 mg/mL.

  • Prepare a mixed standard solution containing all three standards (this compound, cholesterol, and heneicosanoic acid).

Thin-Layer Chromatography (TLC) Analysis
  • Spot the prepared solutions onto a silica (B1680970) gel TLC plate.

  • Develop the plate in a chamber with a mobile phase of Hexane:Ethyl Acetate:Acetic Acid (90:10:1, v/v/v) .[10][11][12][13]

  • After development, dry the plate and visualize the spots using a suitable method (e.g., UV light if applicable, or by staining with phosphomolybdic acid followed by gentle heating).

  • Interpretation:

    • A pure this compound standard should show a single spot.

    • The presence of additional spots corresponding to the cholesterol and heneicosanoic acid standards in the lane of the suspect standard indicates degradation. This compound will be the least polar and have the highest Rf value, followed by cholesterol, and then heneicosanoic acid which will be the most polar and have the lowest Rf value.

HPLC-CAD Analysis
  • Chromatographic Conditions (Example Method): [14][15][16][17][18]

    • Column: C8 reversed-phase, 4.6 x 150 mm, 2.7 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile/Isopropanol (80:20)

    • Gradient: Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • CAD Settings: Per manufacturer's recommendations.

  • Analysis:

    • Inject the individual standards to determine their retention times.

    • Inject the mixed standard to confirm separation.

    • Inject the suspect this compound solution.

  • Interpretation:

    • The chromatogram of the suspect standard should be compared to that of the new standard (if available).

    • The presence of peaks with retention times corresponding to cholesterol and heneicosanoic acid in the suspect sample confirms degradation.

    • The peak area of the degradation products relative to the main this compound peak can be used to estimate the extent of degradation.

Visualizations

Degradation_Pathway CE This compound (Intact Standard) Hydrolysis Hydrolysis (Moisture, Acid/Base) CE->Hydrolysis Oxidation Oxidation (Oxygen, Light, Heat) CE->Oxidation Chol Cholesterol Hydrolysis->Chol FA Heneicosanoic Acid Hydrolysis->FA Ox Oxidized Products Oxidation->Ox

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow start Unexpected Analytical Result check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage review_handling Review Handling Procedures (Thawing, Solvent, Aliquoting) check_storage->review_handling Conditions OK prep_fresh Prepare Fresh Standard Solution check_storage->prep_fresh Conditions NOT OK review_handling->prep_fresh reanalyze Re-analyze Fresh Solution prep_fresh->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Chromatogram OK issue_persists Issue Persists reanalyze->issue_persists Chromatogram still shows issues purity_test Perform Purity Assessment (TLC/HPLC) issue_persists->purity_test degraded Standard is Degraded (Discard and use new vial) purity_test->degraded

Caption: Troubleshooting workflow for suspected standard degradation.

References

Technical Support Center: Optimizing Ionization of Cholesteryl Heneicosanoate in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cholesteryl Heneicosanoate and other cholesteryl esters using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to ionize with ESI-MS?

Cholesteryl esters (CEs), including this compound, are challenging to analyze via ESI-MS due to their nonpolar nature and lack of easily ionizable functional groups.[1][2][3] This inherent chemical property results in poor ionization efficiency under standard ESI conditions. To overcome this, strategies such as forming adducts with cations are employed to enhance ion formation.[4]

Q2: What are the most common adducts for analyzing this compound?

The most common and effective adducts for enhancing the ESI-MS signal of cholesteryl esters are ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺) ions.[4][5] The choice of adduct can influence ionization efficiency and fragmentation patterns.

Q3: How do the different types of adducts compare in performance?

Ammoniated adducts are widely used but can be prone to in-source fragmentation, leading to a prominent cholestane (B1235564) cation fragment (m/z 369.3).[1][4] While this fragment is characteristic, it may complicate the quantification of the intact molecule. Sodiated and lithiated adducts often provide better sensitivity and more controlled fragmentation.[4][5] Lithiated adducts, in particular, have been shown to enhance ionization and produce specific fragmentation patterns that are beneficial for quantitative analysis.[4]

Q4: What is the characteristic fragmentation pattern of this compound in MS/MS?

A hallmark of cholesteryl ester fragmentation in tandem mass spectrometry (MS/MS) is the neutral loss of the cholesterol backbone, which corresponds to a neutral loss of 368.5 Da (cholestane).[4][5] This allows for specific detection of all cholesteryl esters in a sample using a neutral loss scan.

Q5: Should I use direct infusion or LC-MS for my analysis?

The choice between direct infusion and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the complexity of your sample. Direct infusion is a rapid method suitable for relatively pure samples. However, for complex biological extracts, LC-MS is recommended to separate this compound from other lipids that may cause ion suppression or have overlapping mass-to-charge ratios.[1][2]

Troubleshooting Guide

Issue: Low or No Signal for this compound

This is a common issue stemming from the poor ionization efficiency of cholesteryl esters.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Adduct Formation Ensure the presence of an adduct-forming salt in your solvent system. Add ammonium acetate, sodium acetate, or lithium hydroxide (B78521) to your mobile phase or sample solution at a concentration of approximately 1-10 mM. Lithiated adducts are reported to enhance ionization, so consider using a lithium salt.[4]
Inappropriate Solvent System Cholesteryl esters are nonpolar. Use a solvent system that ensures solubility and is compatible with ESI. A common choice is a mixture of methanol (B129727) and chloroform (B151607) (e.g., 4:1 v/v).[4] For LC-MS, reversed-phase chromatography with mobile phases containing acetonitrile (B52724) and isopropanol (B130326) is often effective.[6]
Suboptimal Instrument Parameters Optimize ESI source parameters, including spray voltage, capillary temperature, and gas flows. For cholesteryl esters, a higher capillary temperature (e.g., 270°C) can aid in desolvation.[4]
In-Source Fragmentation Excessive in-source fragmentation can deplete the precursor ion signal. This can be mitigated by reducing the fragmentor or capillary exit voltage.[7] The presence of a significant ion at m/z 369.3 in your full scan spectrum is indicative of in-source fragmentation of ammoniated adducts.[1][4]
Issue: Poor Reproducibility

Inconsistent signal intensity can hinder quantitative analysis.

Possible Causes and Solutions:

CauseRecommended Solution
Variable Adduct Formation The concentration of adduct-forming ions can fluctuate. Ensure your mobile phase additives are well-mixed and stable. The use of additives generally improves the repeatability of adduct formation efficiencies.[8]
Sample Matrix Effects Co-eluting compounds from complex samples can suppress the ionization of this compound. Improve chromatographic separation to isolate the analyte from interfering matrix components. The use of an internal standard, such as a deuterated cholesteryl ester, can help to correct for matrix effects.
Instrument Contamination Salts and non-volatile components can build up in the ESI source, leading to signal instability. Regularly clean the ion source components according to the manufacturer's recommendations.

Workflow for Troubleshooting Poor Ionization

G Troubleshooting Workflow for Poor Ionization start Start: Low/No Signal for this compound check_adduct Is an adduct-forming salt present in the solvent? start->check_adduct add_adduct Add ammonium, sodium, or lithium salt (1-10 mM) check_adduct->add_adduct No check_solvent Is the solvent system appropriate for solubility? check_adduct->check_solvent Yes add_adduct->check_solvent optimize_solvent Use a nonpolar solvent system (e.g., Methanol/Chloroform) check_solvent->optimize_solvent No check_instrument Are instrument parameters optimized? check_solvent->check_instrument Yes optimize_solvent->check_instrument optimize_instrument Optimize source voltage, temperature, and gas flows check_instrument->optimize_instrument No check_fragmentation Is there evidence of excessive in-source fragmentation? check_instrument->check_fragmentation Yes optimize_instrument->check_fragmentation reduce_fragmentation Lower the fragmentor/capillary exit voltage check_fragmentation->reduce_fragmentation Yes fail Still No/Low Signal - Consult Instrument Specialist check_fragmentation->fail No success Signal Improved reduce_fragmentation->success G Adduct Formation in ESI cluster_solution In Solution cluster_gas Gas Phase (ESI Droplet) CE This compound (M) Adduct Adduct Ion [M+X]⁺ CE->Adduct Cation Cation (X⁺) e.g., NH₄⁺, Na⁺, Li⁺ Cation->Adduct MS Mass Spectrometer Detection Adduct->MS

References

troubleshooting low recovery of Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cholesteryl Heneicosanoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low recovery during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a cholesteryl ester, specifically the ester of cholesterol and heneicosanoic acid. It is often used as an internal standard in the quantification of fatty acids and other lipids in various biological samples by gas chromatography-mass spectrometry (GC-MS).[1][2]

Q2: What are the key chemical properties of this compound I should be aware of?

This compound is a large, non-polar molecule. Its physical properties, such as solubility and melting point, are influenced by the long fatty acyl chain and the rigid steroid ring system.[3][4] Understanding its solubility is crucial for selecting appropriate solvents during extraction and analysis to ensure high recovery. It is soluble in organic solvents like chloroform (B151607) and ethanol (B145695), but only slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2]

Q3: What are the common causes of low recovery of this compound?

Low recovery rates can stem from a variety of factors, including incomplete extraction from the sample matrix, degradation of the analyte, and losses during sample cleanup and concentration steps.[5] Specific issues could include the use of an inappropriate solvent polarity for extraction, thermal or chemical degradation during sample processing, and inefficient elution from purification columns.

Troubleshooting Guide

Below are common issues that can lead to low recovery of this compound, along with recommended solutions.

Issue 1: Inefficient Extraction

Low recovery may be due to the inefficient extraction of this compound from the initial sample matrix.

  • Question: My recovery of this compound is consistently low after the initial liquid-liquid extraction. What can I do?

  • Answer: This is likely an issue with the solvent system you are using. To improve recovery, consider the following:

    • Adjust Solvent Polarity: this compound is non-polar. Ensure your extraction solvent is sufficiently non-polar. For instance, if you are using a polar solvent like methanol, you may see poor extraction. A common and effective extraction solvent mixture for lipids is a chloroform:isopropanol:non-detergent-based lysis buffer (e.g., NP-40) mixture (e.g., 7:11:0.1). Alternatively, a two-step extraction with n-hexane after a neutralization step has been shown to yield high extraction efficiencies for fatty acid methyl esters, which have comparable properties.[1]

    • Increase Extraction Efficiency: You can enhance extraction by increasing the solvent-to-sample ratio, performing multiple extractions, or using physical disruption methods like sonication or homogenization.[5]

Issue 2: Degradation of this compound

Cholesteryl esters can be susceptible to degradation under certain experimental conditions.

  • Question: I suspect my this compound is degrading during my sample preparation. How can I prevent this?

  • Answer: Degradation can occur due to harsh chemical treatments or high temperatures.

    • Avoid Harsh Acidic or Basic Conditions (Unless Intended for Derivatization): Strong acids or bases, especially at high temperatures, can hydrolyze the ester bond.[1][6] If saponification (alkaline hydrolysis) is part of your protocol to analyze the fatty acid portion, be aware that this will intentionally break down the this compound.

    • Mind the Temperature: Avoid excessive temperatures during sample evaporation or drying steps. For compounds with low boiling points or thermal instability, careful regulation of the water bath temperature during nitrogen evaporation is critical.[5] While this compound is not particularly volatile, prolonged exposure to high heat should be minimized.

    • Protect from Oxidation: While less of a concern for saturated cholesteryl esters compared to unsaturated ones, it is good practice to minimize exposure to air and light.[5] Consider adding antioxidants or working under an inert atmosphere (e.g., nitrogen gas) if you suspect oxidation.

Issue 3: Loss During Purification/Cleanup

Significant amounts of the analyte can be lost during solid-phase extraction (SPE) or other cleanup steps.

  • Question: My recovery drops significantly after my solid-phase extraction (SPE) cleanup step. What could be going wrong?

  • Answer: Low recovery after SPE is often due to improper column conditioning, incorrect elution solvent, or overloading the column.

    • Ensure Proper Column Activation: For SPE columns, insufficient activation can lead to poor retention of the analyte.[5]

    • Optimize Elution Solvent: The elution solvent must be strong enough to completely elute the this compound from the SPE cartridge. You may need to increase the volume or the polarity of the elution solvent.[5]

    • Check for Column Overloading: Ensure that the amount of sample loaded onto the SPE column does not exceed its binding capacity.

Experimental Protocols

Protocol 1: Extraction of Cholesteryl Esters from Cell Lysates

This protocol is adapted from a method for extracting cholesterol and cholesteryl esters from cell lysates.

  • Homogenization: Homogenize 1 x 10^6 cells or 10 mg of tissue in 200 µL of a Chloroform:Isopropanol:NP-40 (7:11:0.1) solution in a microhomogenizer.

  • Centrifugation: Centrifuge the homogenate for 5-10 minutes at 14,000 rpm in a microcentrifuge.

  • Collection: Carefully collect the lower organic phase, avoiding the solid protein layer at the interface.

  • Drying: Air-dry the collected organic phase at 50°C to evaporate the solvent, followed by vacuum-drying for 30 minutes to remove any residual chloroform.

  • Reconstitution: Dissolve the dried lipids in a suitable buffer or solvent for your downstream application. For quantification assays, this might be a reaction buffer provided with a kit.

Protocol 2: Saponification of Cholesteryl Esters

This protocol describes the saponification of cholesteryl esters to liberate free cholesterol and the fatty acid.

  • Sample Preparation: Place the lipid sample in a test tube with a Teflon-lined screw cap.

  • Saponification: Add 1 mL of 10% KOH in ethanol (w/v).

  • Incubation: Incubate the mixture for 30 minutes at 70°C.[7]

  • Extraction: After cooling, extract the unsaponifiable fraction (containing cholesterol) with a non-polar solvent like hexane (B92381) or diethyl ether.[7][8]

Quantitative Data Summary

The expected recovery of cholesteryl esters can vary depending on the specific protocol and sample matrix. The following table summarizes potential recovery rates at different stages of an experimental workflow.

Experimental StepPotential Recovery RateKey Factors Influencing RecoveryReference
Liquid-Liquid Extraction ≥ 95%Solvent polarity, solvent-to-sample ratio, number of extractions.[1]
Acid-Catalyzed Methanolysis 86-90% (for cholesterol)Presence of a cellular matrix can improve recovery compared to pure standards.[1]
Solid-Phase Extraction (SPE) VariableColumn conditioning, elution solvent volume and strength, sample load.[5]

Visualizations

Experimental Workflow for Cholesteryl Ester Analysis

G Figure 1. General Experimental Workflow for Cholesteryl Ester Analysis. cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_optional Optional Steps Sample Biological Sample Homogenization Homogenization in Extraction Solvent Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Direct Cleanup SPE Cleanup Extraction->Cleanup Optional Quantification GC-MS or LC-MS Quantification Derivatization->Quantification Concentration Solvent Evaporation Cleanup->Concentration Concentration->Derivatization

Figure 1. General Experimental Workflow for Cholesteryl Ester Analysis.

Troubleshooting Logic for Low Recovery

G Figure 2. Troubleshooting Logic for Low Recovery of this compound. Start Low Recovery of This compound CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckDegradation Assess for Degradation CheckExtraction->CheckDegradation Extraction OK SolutionExtraction Adjust Solvent Polarity Perform Multiple Extractions Use Sonication CheckExtraction->SolutionExtraction Inefficient CheckCleanup Evaluate Cleanup Step CheckDegradation->CheckCleanup No Degradation SolutionDegradation Avoid Harsh Chemicals Control Temperature Use Inert Atmosphere CheckDegradation->SolutionDegradation Degradation Likely SolutionCleanup Optimize SPE Protocol (Activation, Elution) Check for Overloading CheckCleanup->SolutionCleanup Loss Detected

References

Cholesteryl Heneicosanoate stability and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Cholesteryl Heneicosanoate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify storage conditions. The compound should be stored at -20°C or lower in a tightly sealed container, protected from light. For solutions, use an inert gas like argon or nitrogen to prevent oxidation.
Contamination of the sample.Use high-purity solvents and handle the compound in a clean environment. Ensure all glassware is thoroughly cleaned and dried before use.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC) Hydrolysis of the ester bond.This is the most common degradation pathway, resulting in the formation of cholesterol and heneicosanoic acid. Confirm the identity of the peaks by running standards of the potential degradation products.
Oxidation of trace impurities.While this compound is a saturated ester and thus less prone to oxidation, impurities in the sample might be susceptible. If oxidation is suspected, store the compound under an inert atmosphere.
Changes in the physical appearance of the solid (e.g., clumping, discoloration) Absorption of moisture.This compound is hygroscopic. Store in a desiccator or a dry, inert atmosphere. Before use, allow the container to warm to room temperature before opening to prevent condensation.
Exposure to light.Photodegradation can occur with prolonged exposure to light. Store in an amber vial or a light-blocking container.

Frequently Asked Questions (FAQs)

1. What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial with a Teflon-lined cap) at -20°C or below. To prevent moisture absorption, it is advisable to store it in a desiccator or under a dry, inert atmosphere.

2. How should I store this compound in solution?

Solutions of this compound should be prepared in a high-purity, anhydrous organic solvent. To prevent degradation, it is recommended to overlay the solution with an inert gas (e.g., argon or nitrogen) and store it at -20°C in a tightly sealed, light-resistant container. Avoid using plastic containers as they may leach impurities.

3. What is the expected shelf life of this compound?

While specific long-term stability studies on this compound are not extensively published, its structure as a saturated cholesteryl ester suggests it is a highly stable molecule. Based on data for similar saturated lipids, when stored under ideal conditions (frozen, dry, and protected from light), it can be expected to be stable for several years. For a related compound, methyl heneicosanoate, a stability of at least 4 years has been reported when stored at -20°C.[1]

4. What are the primary degradation pathways for this compound?

The most probable degradation pathway for this compound is the hydrolysis of the ester bond, which would yield cholesterol and heneicosanoic acid.[2] This process can be accelerated by the presence of moisture, acids, or bases. As a saturated ester, it is not highly susceptible to oxidation.

5. How can I assess the purity and stability of my this compound sample?

The purity and stability can be assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector (typically around 210 nm) or Gas Chromatography-Mass Spectrometry (GC-MS). A stability-indicating method would separate the intact this compound from its potential degradation products (cholesterol and heneicosanoic acid).

6. Are there any special handling precautions for this compound?

Standard laboratory safety precautions should be followed, including wearing gloves and safety glasses. Due to its hygroscopic nature, it is important to minimize its exposure to atmospheric moisture. When not in use, solutions should be stored under an inert atmosphere.

Quantitative Data Summary

Parameter Recommendation Rationale/Comments
Storage Temperature (Solid) ≤ -20°CMinimizes chemical degradation and preserves long-term stability. Studies on serum cholesteryl esters show stability for up to 10 years at -80°C.[3][4]
Storage Temperature (Solution) -20°C ± 4°CRecommended for lipids in organic solvents to ensure stability.[5]
Atmosphere Inert gas (Argon or Nitrogen)Particularly important for solutions to prevent any potential oxidation of trace impurities.
Container Glass with Teflon-lined capPrevents leaching of impurities from plastic and ensures a tight seal.
Light Exposure Protect from lightUse amber vials or store in the dark to prevent potential photodegradation.

Experimental Protocols

Protocol for Stability Assessment of this compound using HPLC

This protocol outlines a method to assess the stability of this compound by quantifying the parent compound and detecting potential degradation products.

1. Materials and Reagents:

  • This compound sample

  • Cholesterol (as a potential degradation product standard)

  • Heneicosanoic acid (as a potential degradation product standard)

  • Cholesteryl Heptadecanoate (as an internal standard)

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol (B130326)

  • HPLC system with a UV detector and a C18 reversed-phase column

2. Preparation of Solutions:

  • Standard Stock Solutions (1 mg/mL): Individually dissolve accurately weighed amounts of this compound, cholesterol, heneicosanoic acid, and the internal standard in isopropanol.

  • Working Standard Solution: Prepare a mixed working standard solution containing a known concentration of this compound and its potential degradation products by diluting the stock solutions with the mobile phase.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound test sample in isopropanol to achieve a known concentration. Add the internal standard.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Isopropanol (50:50, v/v), isocratic elution

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4. Analysis:

  • Inject the mixed working standard solution to determine the retention times and response factors for each compound.

  • Inject the prepared sample solution.

  • Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of this compound over time (for ongoing stability studies).

  • Quantify the amount of this compound and any detected degradation products by comparing their peak areas to those of the standards, normalized using the internal standard.

Visualizations

Stability_Testing_Workflow This compound Stability Testing Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Interpretation cluster_3 Outcome start Receive/Prepare this compound Sample store Store under defined conditions (e.g., -20°C, 4°C, RT) start->store aliquot Withdraw aliquots at specified time points (T=0, T=1m, T=3m, etc.) store->aliquot prep_hplc Prepare for HPLC analysis (dissolve, add internal standard) aliquot->prep_hplc hplc HPLC Analysis (Reversed-Phase C18) prep_hplc->hplc detect UV Detection (210 nm) hplc->detect quantify Quantify Parent Compound and Degradation Products detect->quantify compare Compare results to T=0 quantify->compare assess Assess Stability (e.g., % recovery, presence of new peaks) compare->assess report Generate Stability Report assess->report

References

Technical Support Center: Analysis of Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to minimize the in-source fragmentation of Cholesteryl Heneicosanoate during mass spectrometry analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, leading to in-source fragmentation.

Question: I am observing a dominant peak at m/z 369.3 in my mass spectrum, which is interfering with the quantification of my target analyte, this compound. What is this peak and how can I reduce its intensity?

Answer: The peak at m/z 369.3 likely corresponds to the protonated cholestadiene ion, a common in-source fragment of cholesteryl esters.[1] This artifact is generated by the neutral loss of the heneicosanoic acid moiety from the parent molecule in the ion source.[1] To reduce its intensity, you should optimize the ion source parameters to achieve softer ionization conditions.

Key parameters to adjust include:

  • Source Temperature: Lowering the source temperature can reduce the thermal energy imparted to the analyte, thereby minimizing fragmentation.

  • Cone Voltage (or equivalent): Reducing the cone voltage will decrease the kinetic energy of the ions as they enter the mass spectrometer, leading to less collision-induced dissociation in the source region.

  • Gas Flow Rates: Optimizing nebulizer and desolvation gas flow rates can also contribute to a gentler ionization process.

Question: My sensitivity for the intact this compound molecular ion is very low. Could this be related to in-source fragmentation?

Answer: Yes, significant in-source fragmentation can lead to a decrease in the abundance of the precursor ion, resulting in lower sensitivity.[1] The energy that should be preserving the intact molecule is instead causing it to break apart. By minimizing fragmentation, you can often increase the signal intensity of the desired molecular ion.[2] Consider implementing "soft" ionization techniques to enhance the signal of the intact molecule.[3][4][5]

Question: I am using Atmospheric Pressure Chemical Ionization (APCI) and observing extensive fragmentation. What can I do?

Answer: APCI is generally a more energetic ionization technique compared to Electrospray Ionization (ESI) and can lead to more significant fragmentation of thermally labile molecules like cholesteryl esters.[3][6] Whenever possible, switching to ESI is recommended for the analysis of such compounds.[3][6] If you must use APCI, try to optimize the source parameters to the mildest possible conditions.

Frequently Asked Questions (FAQs)

What is in-source fragmentation?

In-source fragmentation is the dissociation of ions within the ion source of a mass spectrometer before they are subjected to mass analysis.[1] This phenomenon can complicate spectra, lead to misidentification of compounds, and affect the accuracy of quantification.[1][7]

Why is this compound prone to in-source fragmentation?

This compound, like other cholesteryl esters, has a labile ester bond that can be easily cleaved under the energetic conditions of the ion source. The cholesterol moiety readily forms a stable cholestadiene cation upon fragmentation.[1]

What are the primary instrumental parameters that influence in-source fragmentation?

Several instrumental parameters can be adjusted to control the extent of in-source fragmentation. These include:

  • Ion Source Temperature: Higher temperatures increase the internal energy of the analyte ions, making them more susceptible to fragmentation.

  • Voltages in the Source Region: High voltage gradients in the ion source can accelerate ions and lead to fragmentation upon collision with gas molecules.

  • Gas Pressures: The pressure of nebulizing and drying gases can also play a role in the energy transfer to the analyte ions.

Are there alternative ionization techniques to minimize fragmentation?

Yes, "soft" ionization techniques are designed to minimize fragmentation and preserve the molecular ion.[5][8] For cholesteryl esters, Electrospray Ionization (ESI) is generally preferred over more energetic methods like APCI.[3][6]

Quantitative Data Summary

The optimal instrument settings for minimizing in-source fragmentation can vary between different mass spectrometers. However, the following table provides general guidance on the direction of adjustment for key parameters.

ParameterRecommended Adjustment to Reduce FragmentationExpected Outcome
Source/Capillary Temperature DecreaseReduces thermal decomposition of the analyte.
Cone Voltage / Skimmer Voltage DecreaseLowers the energy of collisions in the source region.[9]
RF Level in Ion Funnel DecreaseCan significantly reduce fragmentation, especially for labile lipids.[7][10]
Nebulizer Gas Flow Optimize (often decrease)Affects droplet formation and desolvation; optimization is key.
Drying Gas Flow OptimizeInfluences the efficiency of desolvation.

Experimental Protocols

Protocol for Optimizing ESI-MS Parameters to Minimize In-Source Fragmentation of this compound

  • Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in an appropriate solvent mixture (e.g., isopropanol:acetonitrile:water).

  • Initial Instrument Setup: Begin with the instrument manufacturer's recommended starting conditions for lipid analysis.

  • Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate.

  • Monitor Key Ions: Monitor the intensity of the intact molecular ion of this compound (e.g., [M+NH4]+ or [M+Na]+) and the cholestadiene fragment ion (m/z 369.3).

  • Systematic Parameter Adjustment:

    • Source Temperature: Begin by acquiring a spectrum at a relatively high source temperature. Gradually decrease the temperature in increments (e.g., 10-20°C) while monitoring the ion intensities.

    • Cone Voltage: At the optimized temperature, start with a higher cone voltage and incrementally decrease it. Observe the ratio of the molecular ion to the fragment ion.

    • Gas Flows: Once the temperature and voltage are roughly optimized, adjust the nebulizer and drying gas flow rates to maximize the signal of the intact molecule while maintaining a stable spray.

  • Evaluate and Finalize: Determine the set of parameters that provides the highest intensity for the molecular ion of this compound with the lowest relative intensity of the cholestadiene fragment.

Visualizations

fragmentation_pathway parent This compound [M+H]+ fragment Cholestadiene Ion [C27H45]+ (m/z 369.3) parent->fragment In-Source Fragmentation neutral_loss Neutral Loss of Heneicosanoic Acid parent->neutral_loss

Caption: In-source fragmentation pathway of this compound.

troubleshooting_workflow start High In-Source Fragmentation Observed (e.g., prominent m/z 369.3 peak) q1 Is Source Temperature Optimized? start->q1 p1 Decrease Source/Capillary Temperature q1->p1 No q2 Is Cone/Skimmer Voltage Optimized? q1->q2 Yes a1_yes Yes a1_no No p1->q1 p2 Decrease Cone/Skimmer Voltage q2->p2 No q3 Are Gas Flow Rates Optimized? q2->q3 Yes a2_yes Yes a2_no No p2->q2 p3 Adjust Nebulizer and Drying Gas Flow q3->p3 No end Fragmentation Minimized q3->end Yes a3_yes Yes a3_no No p3->q3

Caption: Troubleshooting workflow for minimizing in-source fragmentation.

References

co-elution issues with Cholesteryl Heneicosanoate in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of cholesteryl esters, with a specific focus on co-elution issues involving Cholesteryl Heneicosanoate.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in HPLC and why is it a problem for cholesteryl ester analysis?

A1: Co-elution in HPLC occurs when two or more compounds elute from the column at the same time, resulting in overlapping or unresolved peaks in the chromatogram. This is a significant issue in the analysis of complex lipid mixtures, such as those containing various cholesteryl esters, because these molecules often have very similar chemical structures and, consequently, similar retention behaviors on a reversed-phase column. Co-elution hinders accurate quantification and identification of individual lipid species.

Q2: I am observing peak splitting for my this compound standard. What are the likely causes?

A2: Peak splitting for a standard compound can arise from several factors. One common cause is a mismatch between the injection solvent and the mobile phase. If the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase HPLC) than the initial mobile phase, it can lead to peak distortion. Other potential causes include a partially clogged column frit, a void at the head of the column, or contamination on the column. It is also possible, though less likely for a pure standard, that the peak splitting is due to the presence of isomers that are partially resolved under the chromatographic conditions.

Q3: How does the choice of organic solvent (acetonitrile vs. isopropanol) affect the separation of cholesteryl esters?

A3: In reversed-phase HPLC for lipid analysis, both acetonitrile (B52724) and isopropanol (B130326) are common organic modifiers. Isopropanol is a stronger (less polar) solvent than acetonitrile. Increasing the proportion of isopropanol in the mobile phase will generally decrease the retention times of highly nonpolar compounds like cholesteryl esters more significantly than acetonitrile. This property can be leveraged to optimize separations. For instance, if cholesteryl esters are too strongly retained, increasing the isopropanol content can reduce the analysis time. Conversely, a mobile phase with a higher percentage of acetonitrile may provide better resolution for less hydrophobic cholesteryl esters. The choice between them, or a combination of both, can alter the selectivity of the separation.

Q4: Can Liquid Chromatography-Mass Spectrometry (LC-MS) help in resolving co-elution issues?

A4: Yes, LC-MS is a powerful tool for dealing with co-elution. While the compounds may not be separated chromatographically, a mass spectrometer can often distinguish them based on their different mass-to-charge ratios (m/z). By extracting ion chromatograms for the specific m/z values of the suspected co-eluting compounds, it is possible to identify and quantify them individually. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation patterns, confirming the identity of each compound.

Troubleshooting Guides

Guide 1: Resolving Co-elution Issues with this compound

This compound, a long-chain saturated cholesteryl ester, is prone to co-eluting with other structurally similar lipids, particularly other long-chain cholesteryl esters and triglycerides with similar partition coefficients. The following step-by-step guide will help you troubleshoot and resolve these co-elution problems.

Step 1: Confirm Co-elution

  • Symptom: A single peak appears broader than expected, has a shoulder, or is asymmetrical.

  • Action: If you have access to a mass spectrometer, analyze the eluent across the peak width. A change in the mass spectrum across the peak is a strong indicator of co-elution. If using a UV detector, consider changing the wavelength, as different compounds may have different absorption maxima.

Step 2: Optimize Mobile Phase Composition

The selectivity of the separation is highly dependent on the mobile phase.

  • Action 1: Modify the Organic Solvent Ratio.

    • If using an isocratic method, systematically vary the percentage of the organic solvent (e.g., acetonitrile or isopropanol). A lower percentage of organic solvent will increase retention and may improve resolution.

    • If using a gradient, try a shallower gradient. A slower increase in the organic solvent concentration can enhance the separation of closely eluting compounds.

  • Action 2: Change the Organic Modifier.

    • If you are using acetonitrile, try substituting it with isopropanol, or use a ternary mixture (e.g., acetonitrile/isopropanol/water). The different solvent properties can alter the selectivity of the separation. Isopropanol is generally more effective at eluting very nonpolar compounds.

Step 3: Adjust Chromatographic Conditions

  • Action 1: Lower the Flow Rate. Reducing the flow rate can increase the column efficiency and improve resolution, although it will also increase the run time.

  • Action 2: Change the Column Temperature. Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing selectivity. Try varying the column temperature in increments of 5-10°C.

Step 4: Evaluate the Stationary Phase

  • Action: If mobile phase optimization is unsuccessful, consider a column with a different stationary phase. While C18 columns are most common for lipid analysis, a C8 column, or a column with a different bonding chemistry (e.g., phenyl-hexyl), may offer different selectivity and resolve the co-eluting peaks.

The following diagram illustrates the troubleshooting workflow:

Troubleshooting_CoElution start Start: Broad or Asymmetrical Peak confirm Confirm Co-elution (LC-MS or DAD) start->confirm optimize_mp Optimize Mobile Phase confirm->optimize_mp Co-elution confirmed unresolved Issue Persists confirm->unresolved Single Compound adjust_cond Adjust Conditions optimize_mp->adjust_cond No Resolution resolved Peaks Resolved optimize_mp->resolved Resolved change_sp Change Stationary Phase adjust_cond->change_sp No Resolution adjust_cond->resolved Resolved change_sp->resolved Resolved change_sp->unresolved No Resolution

Troubleshooting workflow for co-eluting peaks.
Guide 2: Troubleshooting Common Peak Shape Problems

ProblemPossible CausesRecommended Solutions
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).- Column contamination or aging.- High injection volume or sample concentration.- Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress silanol activity.- Flush the column with a strong solvent (e.g., 100% isopropanol).- Reduce the injection volume or dilute the sample.
Peak Fronting - Column overload.- Incompatible sample solvent.- Dilute the sample.- Dissolve the sample in the initial mobile phase.
Split Peaks - Void at the column inlet.- Partially plugged column frit.- Sample solvent stronger than the mobile phase.- Replace the column.- Replace the column frit or the entire column.- Dissolve the sample in a solvent weaker than or equal in strength to the initial mobile phase.

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of Cholesteryl Esters

This protocol provides a general framework for the analysis of cholesteryl esters, including this compound, in biological samples.

1. Sample Preparation (Lipid Extraction)

  • To 100 µL of plasma or cell lysate, add 10 µL of an internal standard solution (e.g., Cholesteryl Heptadecanoate in isopropanol).

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes.

  • Add 200 µL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of isopropanol or the initial mobile phase.

2. HPLC-MS/MS System and Conditions

  • HPLC System: A UHPLC system capable of delivering accurate gradients at high pressures.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Full scan mode (m/z 300-1200) and data-dependent MS/MS.

3. Data Analysis

  • Identify cholesteryl esters based on their accurate mass and retention time. Cholesteryl esters typically form [M+NH4]+ adducts in the presence of ammonium formate.

  • Confirm the identity of this compound and other cholesteryl esters by their characteristic MS/MS fragmentation, which includes a neutral loss of the fatty acid moiety and the formation of a prominent cholesterol fragment ion at m/z 369.35.

The following diagram illustrates the experimental workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extract Liquid-Liquid Extraction (Chloroform/Methanol) add_is->extract drydown Dry Down extract->drydown reconstitute Reconstitute in Solvent drydown->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI+, Full Scan & MS/MS) hplc->ms identification Peak Identification (Accurate Mass & Retention Time) ms->identification confirmation MS/MS Confirmation (m/z 369.35 fragment) identification->confirmation quantification Quantification confirmation->quantification

Experimental workflow for cholesteryl ester analysis.

Data Presentation

Table 1: Typical HPLC Parameters for Cholesteryl Ester Separation
ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) with 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 60 °C
Detector Mass Spectrometer (ESI+) or UV (205-210 nm)
Table 2: Effect of Mobile Phase Composition on Cholesteryl Ester Retention (Illustrative)
Cholesteryl EsterRetention Time (min) with 70% AcetonitrileRetention Time (min) with 90% Acetonitrile
Cholesteryl Linoleate (C18:2)12.58.2
Cholesteryl Oleate (C18:1)13.89.1
Cholesteryl Palmitate (C16:0)15.210.5
Cholesteryl Stearate (C18:0)16.511.8
This compound (C21:0) ~19.0 ~14.0

Note: These are estimated retention times to illustrate the general elution trend. Actual retention times will vary depending on the specific HPLC system and conditions.

Table 3: Mass Spectral Data for Identification of Cholesteryl Esters
Cholesteryl EsterFormulaExact Mass [M]Adduct Ion [M+NH4]+Key Fragment Ion (m/z)
Cholesteryl PalmitateC43H76O2624.5849642.6114369.3516
Cholesteryl StearateC45H80O2652.6162670.6427369.3516
This compound C48H86O2 694.6628 712.6893 369.3516
Cholesteryl OleateC45H78O2650.5999668.6264369.3516
Cholesteryl LinoleateC45H76O2648.5842666.6107369.3516

Technical Support Center: Analysis of Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl Heneicosanoate. The information focuses on the critical step of derivatization for analysis by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?

A1: this compound, like other cholesteryl esters, has a high molecular weight and low volatility, making it unsuitable for direct analysis by gas chromatography. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior and detection sensitivity.[1] For cholesteryl esters, this typically involves two main approaches:

  • Transesterification: The fatty acid moiety (heneicosanoic acid) is converted into a more volatile fatty acid methyl ester (FAME).

  • Silylation: The hydroxyl group of the cholesterol backbone is converted into a trimethylsilyl (B98337) (TMS) ether, which is more volatile and less polar.

Q2: What are the most common derivatization methods for this compound?

A2: The analysis of cholesteryl esters like this compound often involves a two-step derivatization process to analyze both the fatty acid and the cholesterol components. First, the ester bond is cleaved, and the fatty acid is converted to a fatty acid methyl ester (FAME) through transesterification. The released cholesterol is then derivatized in a separate step, typically through silylation.

Common reagents for transesterification include:

Common reagents for silylation of the resulting free cholesterol include:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS)[1][3][4]

Q3: Can I analyze this compound without derivatization?

A3: While challenging for GC-MS, analysis without derivatization is possible using other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI).[5] This approach avoids the potentially labor-intensive and error-prone derivatization steps. However, GC-MS is a widely available and robust technique, making derivatization a common and necessary step in many laboratories.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization and analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or no product peak in GC-MS Incomplete Derivatization: The derivatization reaction (transesterification or silylation) may not have gone to completion.* Optimize Reaction Conditions: Increase reaction time and/or temperature. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is often recommended.[2][3] * Ensure Anhydrous Conditions: Water can hydrolyze the derivatizing reagents and the resulting products. Ensure all solvents and glassware are dry. A drying agent like anhydrous sodium sulfate (B86663) can be used.[3] * Use a Catalyst: For sterically hindered hydroxyl groups on cholesterol, a catalyst like pyridine (B92270) or TMCS can enhance the silylation reaction rate.[6] * Check Reagent Quality: Derivatization reagents degrade over time, especially if exposed to moisture. Use fresh, high-quality reagents.
Analyte Loss During Sample Preparation: The analyte may be lost during extraction, solvent evaporation, or transfer steps.* Minimize Transfer Steps: Perform reactions in the same vial where possible. * Gentle Evaporation: Use a gentle stream of nitrogen for solvent evaporation to prevent loss of volatile derivatives. * Use an Internal Standard: Add an internal standard (e.g., a cholesteryl ester with a different fatty acid chain length) at the beginning of the sample preparation to monitor and correct for analyte loss.
GC-MS System Issues: Problems with the injector, column, or detector can lead to poor signal.* Check for Active Sites: Active sites in the GC inlet or column can adsorb the analyte. Use a deactivated inlet liner and a high-quality, low-bleed column.[7] * Verify Injection Parameters: Optimize the injection temperature and mode (split/splitless) to ensure efficient transfer of the analyte onto the column.
Peak Tailing in Chromatogram Incomplete Derivatization: Residual underivatized this compound or free cholesterol can interact with the column, causing peak tailing.* Re-optimize Derivatization: Revisit the derivatization protocol to ensure complete reaction (see above).
Active Sites in the GC System: Silanol groups on the column or in the inlet can interact with the analyte.* Column Conditioning: Properly condition the GC column according to the manufacturer's instructions. * Use a Deactivated Liner: Employ a deactivated inlet liner to minimize interactions.
Presence of Extraneous Peaks Reagent Artifacts: By-products from the derivatization reagents can appear in the chromatogram.* Run a Reagent Blank: Inject a sample containing only the derivatization reagents and solvent to identify any artifact peaks.[4] * Choose Volatile Reagents: Select derivatization reagents that produce volatile by-products that do not interfere with the analyte peak. BSTFA is often preferred for this reason.[4]
Sample Contamination: Contaminants from solvents, glassware, or the sample matrix can introduce extra peaks.* Use High-Purity Solvents: Employ GC-grade or higher purity solvents. * Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and dried. * Sample Cleanup: Consider a solid-phase extraction (SPE) step to clean up the sample and remove interfering matrix components before derivatization.

Quantitative Data Summary

The efficiency of derivatization is crucial for accurate quantification. The following table summarizes typical derivatization efficiencies for different lipid classes, which can be indicative of the expected performance for this compound.

Derivatization Method Lipid Class Reported Derivatization Efficiency Reference
Methanolic HCl (Transesterification) Cholesteryl Esters>96%[8]
Triacylglycerols>96%[8]
Phospholipids>96%[8]
BSTFA + 1% TMCS (Silylation) Free CholesterolQuantitative[1][3]
SterolsQuantitative with heating[3][6]

Note: Derivatization efficiency can be influenced by the specific reaction conditions and the sample matrix. It is always recommended to validate the method for your specific application.

Experimental Protocols

Protocol 1: Two-Step Derivatization for FAME and TMS-Cholesterol Analysis

This protocol first converts the fatty acid portion of this compound to its methyl ester (FAME) and then derivatizes the resulting free cholesterol to its trimethylsilyl (TMS) ether.

Part A: Transesterification to Fatty Acid Methyl Ester (FAME)

  • Sample Preparation: Place a known amount of the lipid extract containing this compound into a glass reaction vial and evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of toluene, 1.5 mL of methanol, and 300 µL of 8% (w/v) methanolic HCl.[1]

  • Reaction: Cap the vial tightly and heat at 100°C for 1.5 hours or at 45°C for 16 hours.[1]

  • Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of water. Vortex thoroughly and centrifuge to separate the layers.

  • Collection: Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis. A portion of this can be taken for FAME analysis, and the remainder can be processed for cholesterol analysis.

Part B: Silylation of Cholesterol

  • Drying: Take the remaining hexane extract from Part A (or a separate aliquot of the hydrolyzed sample) and evaporate to complete dryness under nitrogen. It is critical that no water remains.

  • Reagent Addition: Add 50 µL of a 1:1 mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.[1]

  • Reaction: Cap the vial and heat at 70°C for 30-60 minutes.[3]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS for TMS-cholesterol analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_transesterification Transesterification (FAME Analysis) cluster_silylation Silylation (Cholesterol Analysis) start Lipid Extract containing This compound dry_down Evaporate Solvent start->dry_down add_reagents_fame Add Toluene, Methanol, Methanolic HCl dry_down->add_reagents_fame heat_fame Heat (100°C or 45°C) add_reagents_fame->heat_fame extract_fame Hexane/Water Extraction heat_fame->extract_fame fame_analysis Analyze FAMEs by GC-MS extract_fame->fame_analysis dry_down_chol Evaporate Hexane Extract extract_fame->dry_down_chol add_reagents_chol Add BSTFA:Pyridine dry_down_chol->add_reagents_chol heat_chol Heat (70°C) add_reagents_chol->heat_chol chol_analysis Analyze TMS-Cholesterol by GC-MS heat_chol->chol_analysis

Caption: Workflow for two-step derivatization of this compound.

troubleshooting_logic cluster_derivatization Derivatization Issues cluster_sample_prep Sample Prep Issues cluster_gcms GC-MS System Issues start Low or No Product Peak incomplete_rxn Incomplete Reaction? start->incomplete_rxn analyte_loss Analyte Loss? start->analyte_loss system_issues System Problem? start->system_issues optimize Optimize Time/Temp incomplete_rxn->optimize Yes anhydrous Ensure Anhydrous Conditions incomplete_rxn->anhydrous Yes catalyst Use Catalyst incomplete_rxn->catalyst Yes reagent_quality Check Reagent Quality incomplete_rxn->reagent_quality Yes minimize_transfers Minimize Transfers analyte_loss->minimize_transfers Yes gentle_evap Gentle Evaporation analyte_loss->gentle_evap Yes internal_std Use Internal Standard analyte_loss->internal_std Yes active_sites Check for Active Sites system_issues->active_sites Yes injection_params Verify Injection Parameters system_issues->injection_params Yes

Caption: Troubleshooting logic for low or no product peak in GC-MS analysis.

References

correcting for isotopic interference with Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Cholesteryl Heneicosanoate in mass spectrometry-based lipid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic interference and quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of analyzing cholesteryl esters like this compound?

A1: Isotopic interference in mass spectrometry refers to the overlap of signals from ions with very similar mass-to-charge ratios (m/z). When analyzing cholesteryl esters, two main types of isotopic effects are critical to consider:

  • Type I Isotopic Effect: This arises from the natural abundance of heavy isotopes, primarily Carbon-13 (¹³C). As the number of carbon atoms in a molecule like a cholesteryl ester increases, the probability that it contains one or more ¹³C atoms also increases. This diminishes the intensity of the main, monoisotopic peak (M+0) and creates a pattern of smaller isotope peaks (M+1, M+2, etc.).[1] Correction for this effect is necessary for accurate quantification.[1]

  • Type II Isotopic Overlap (Isobaric Interference): This is a more complex issue where an isotopologue of one lipid species has a mass that is nearly identical to the monoisotopic mass of another target species.[1] For example, the M+2 peak of a cholesteryl ester with two double bonds could overlap with the M+0 peak of a saturated cholesteryl ester, leading to overestimation if not properly resolved or corrected.[2]

Q2: Why is this compound (CE 21:0) a useful compound for these experiments?

A2: this compound is a cholesteryl ester with an odd-chain fatty acid (heneicosanoic acid, 21 carbons). Because most naturally occurring cholesteryl esters in mammalian systems contain even-chain fatty acids, this compound is typically absent or present at negligible levels in biological samples. This makes it an excellent candidate for use as an internal standard for quantification.[1] Internal standards are critical for reliable quantification in mass spectrometry as they help correct for variations in sample preparation, injection volume, and instrument response.[3]

Q3: What are the best practices for selecting and using an internal standard for cholesteryl ester quantification?

A3: The ideal internal standard should have high structural similarity to the analytes but be distinguishable by mass.[1] For cholesteryl ester analysis:

  • Use a Non-Endogenous Standard: Choose a standard not naturally present in the sample, such as odd-chain cholesteryl esters (e.g., Cholesteryl Heptadecanoate, CE 17:0) or stable isotope-labeled standards.[4][5]

  • Stable Isotope-Labeled Standards: Deuterated standards (e.g., Cholesterol-d7) are considered the gold standard because they co-elute with the analyte and have very similar ionization efficiencies, providing the most accurate correction.[1][6]

  • Addition Point: The internal standard should be added to the sample at the very beginning of the sample preparation process to account for analyte loss during extraction.[1]

Q4: How does the mass resolution of the spectrometer affect the correction for isotopic interference?

A4: Mass resolution plays a crucial role in managing Type II isotopic overlap.

  • Low-Resolution Mass Spectrometry: In instruments like triple quadrupoles (QQQ), isobaric peaks are often not resolved and their intensities are summed. In this case, mathematical correction algorithms are essential to deconvolve the overlapping signals.[2]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap can often resolve ions with very small mass differences.[2][7] For example, the mass difference between the M+2 isotopologue of a polyunsaturated species and the M+0 of a saturated species can sometimes be distinguished by HRMS, eliminating the need for mathematical correction.[2] However, even with HRMS, partial peak overlap can cause distortions in mass and intensity, a phenomenon known as peak interference.[2]

Troubleshooting Guide

Problem 1: My quantitative results are inaccurate, and I suspect isotopic overlap from my internal standard, this compound.

Solution: This can occur if an isotopologue of your analyte interferes with the signal of this compound, or vice-versa.

  • Check Mass Differences: Carefully calculate the theoretical masses of your analyte's M+1 and M+2 isotopologues and compare them to the monoisotopic mass of your internal standard. High-resolution instruments are needed to resolve small mass differences.[2]

  • Use M+1 Quantification: In cases of partial or complete peak overlap at M+0, quantifying using the M+1 isotopic peak can sometimes provide more accurate results, although this may reduce sensitivity.[2]

  • Employ Mathematical Correction: Apply a well-established isotope correction algorithm. These algorithms use the theoretical isotopic distribution to subtract the contribution of the interfering species from the measured signal.[2][8]

  • Switch Internal Standard: If the overlap is severe and cannot be resolved, consider using a different internal standard, such as a stable isotope-labeled (e.g., deuterated) version of your target analyte, which will have a larger mass shift.[5][6]

Problem 2: I am observing unexpected or broad peaks near my analyte of interest, complicating isotopic analysis.

Solution: Unexpected or poorly shaped peaks can arise from several sources, including the sample matrix, chromatography, or the mass spectrometer itself.

  • Improve Sample Clean-up: Biological samples are complex. Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components that can co-elute with your analyte and contribute to the signal.[9]

  • Optimize Chromatography:

    • Gradient Adjustment: Modify the liquid chromatography (LC) gradient to better separate the analyte from interfering compounds.[10]

    • Solvent Strength: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[11]

  • Check for Contamination: Column contamination can lead to broad or tailing peaks. Flush the column according to the manufacturer's instructions or replace it if necessary.[11]

Quantitative Data Summary

For accurate quantification, understanding the precise masses of the analyte, internal standard, and their potential isotopologues is critical. The table below illustrates a hypothetical scenario of potential Type II overlap between a common cholesteryl ester (Cholesteryl Oleate, CE 18:1) and an internal standard (this compound, CE 21:0).

Ion DescriptionChemical FormulaExact Mass (m/z) [M+NH₄]⁺Notes
Analyte
Cholesteryl Oleate (M+0)C₄₅H₈₂O₂668.6340Monoisotopic peak of the target analyte.
Cholesteryl Oleate (M+1)C₄₄¹³CH₈₂O₂669.6374First isotopologue, primarily from one ¹³C atom.
Cholesteryl Oleate (M+2)C₄₃¹³C₂H₈₂O₂670.6407Second isotopologue, primarily from two ¹³C atoms.
Internal Standard
This compound (M+0)C₄₈H₈₈O₂710.6809Monoisotopic peak of the internal standard.

Note: Masses are calculated for the ammonium (B1175870) adduct [M+NH₄]⁺, which is common for cholesteryl esters in positive ion mode ESI-MS.[5][10] In this specific example, a direct overlap is not apparent, but similar calculations must be performed for all analytes and potential interferents in a sample.

Experimental Protocols

Protocol: LC-MS/MS Workflow for Cholesteryl Ester Quantification

This protocol provides a general framework for the quantification of cholesteryl esters using this compound as an internal standard. Optimization is required for specific instruments and sample types.

1. Sample Preparation (Lipid Extraction) a. To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of an internal standard solution containing this compound (concentration should be optimized based on expected analyte levels). b. Perform a lipid extraction using a modified Bligh-Dyer or Folch method. A common approach is to add methanol (B129727) and methyl tert-butyl ether (MTBE). c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the upper organic phase containing the lipids. e. Dry the extract under a stream of nitrogen gas. f. Reconstitute the dried lipid extract in a suitable injection solvent (e.g., 90:10 isopropanol:acetonitrile).

2. Liquid Chromatography (LC) a. Column: Use a reverse-phase C18 column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[4] b. Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate. c. Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate. d. Flow Rate: 0.3 mL/min. e. Gradient: Develop a gradient that effectively separates different cholesteryl ester species. A typical gradient might run from 30% B to 100% B over 15-20 minutes.[10] f. Column Temperature: 40-50°C.[10]

3. Mass Spectrometry (MS) a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Analysis Mode: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument or parallel reaction monitoring (PRM) on a high-resolution instrument. c. MRM Transitions: Cholesteryl esters typically lose the fatty acid and cholesterol backbone upon collision-induced dissociation, producing a characteristic product ion at m/z 369.3.[5][12]

  • Analyte (e.g., CE 18:1): Precursor ion [M+NH₄]⁺ (m/z 668.6) → Product ion (m/z 369.3).
  • Internal Standard (CE 21:0): Precursor ion [M+NH₄]⁺ (m/z 710.7) → Product ion (m/z 369.3). d. Instrument Settings: Optimize source parameters such as capillary voltage, source temperature, and gas flows. Optimize collision energy for each MRM transition.

4. Data Analysis & Isotopic Correction a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the response ratio (Analyte Area / Internal Standard Area). c. Determine the concentration of the analyte using a calibration curve. d. If isotopic overlap is suspected, apply a mathematical correction algorithm to the raw peak areas before calculating the response ratio.[2]

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extract Lipid Extraction (e.g., MTBE Method) Add_IS->Extract Dry Dry Down & Reconstitute Extract->Dry LC Reverse-Phase LC Separation Dry->LC MS ESI-MS/MS Analysis (MRM Mode) LC->MS Integration Peak Area Integration MS->Integration Correction Isotopic Interference Correction (If needed) Integration->Correction Quant Quantification via Calibration Curve Correction->Quant Result Final Concentration Data Quant->Result

Caption: Experimental workflow for cholesteryl ester quantification.

troubleshooting_tree cluster_iso Isotopic Interference Check cluster_chrom Chromatography Check Start Inaccurate Quantitative Results? CheckMass Calculate theoretical masses. Is there potential overlap? Start->CheckMass Yes PeakShape Check Peak Shape (Tailing, Splitting) Start->PeakShape No, but peaks are poor HighRes Use High-Resolution MS to resolve peaks CheckMass->HighRes Yes CheckMass->PeakShape No MathCorr Apply Mathematical Correction Algorithm HighRes->MathCorr Partial Overlap NewIS Use Stable Isotope-Labeled Internal Standard MathCorr->NewIS Correction Fails Solution Accurate Results NewIS->Solution Opt_LC Optimize LC Gradient & Injection Solvent PeakShape->Opt_LC Clean_Col Flush or Replace Column Opt_LC->Clean_Col Clean_Sample Improve Sample Clean-up (SPE/LLE) Clean_Col->Clean_Sample Clean_Sample->Solution

Caption: Troubleshooting decision tree for isotopic interference.

References

Cholesteryl Heneicosanoate: A Technical Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Cholesteryl Heneicosanoate was found. The following information is compiled from data on closely related cholesteryl esters, primarily Cholesteryl Eicosanoate, and general safety guidelines for handling cholesterol and its derivatives. Researchers should handle this compound with care, assuming it may have hazards similar to related chemicals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an ester of cholesterol and heneicosanoic acid. It belongs to the class of lipids known as cholesteryl esters, which are important components of cellular membranes and lipoproteins. In a laboratory setting, it is a solid, waxy substance.

Q2: What are the primary hazards associated with this compound?

While specific toxicity data is unavailable, it is prudent to handle this compound as a compound with potential for mild skin and eye irritation upon direct contact. Inhalation of dust particles should be avoided. It is not considered to be a highly hazardous substance, but good laboratory practices should always be followed.

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

It is recommended to wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and nitrile gloves.[1][2] If there is a risk of generating dust, a dust mask or respirator may be appropriate.

Q4: How should I store this compound?

This compound should be stored in a tightly sealed container in a cool, dry place.[3][4] For long-term storage, refrigeration at 2-8°C is recommended to ensure stability.[3]

Q5: How do I properly dispose of this compound waste?

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Avoid releasing it into the environment.

Troubleshooting Guide

Issue Possible Cause Solution
Difficulty Dissolving the Compound This compound is insoluble in water and has limited solubility in many common solvents.Use nonpolar organic solvents such as chloroform, dichloromethane, or warm ethers. Gentle heating may aid in dissolution, but be mindful of the compound's melting point.
Compound Appears Clumped or Discolored The compound may have absorbed moisture or degraded due to improper storage.Ensure the storage container is tightly sealed and stored in a dry environment. If degradation is suspected, it is advisable to use a fresh batch for sensitive experiments.
Inconsistent Experimental Results This could be due to variations in the purity of the compound or improper handling leading to contamination.Always use a high-purity grade of the compound. Ensure all glassware is clean and dry before use. Avoid repeated opening and closing of the storage container to minimize exposure to air and moisture.

Physical and Chemical Properties

Property Value Source
Molecular Formula C₄₈H₈₆O₂(Calculated)
Molecular Weight 700.2 g/mol (Calculated)
Appearance White to off-white solid[1][2]
Melting Point Approximately 85 °C (for Cholesteryl Eicosanoate)[5]
Solubility Insoluble in water. Soluble in nonpolar organic solvents.General knowledge for cholesteryl esters

Experimental Protocols

Protocol 1: Weighing and Preparing a Stock Solution
  • Preparation: Before handling, ensure you are wearing the appropriate personal protective equipment (safety glasses, lab coat, and gloves).

  • Weighing: Tare a clean, dry weighing boat on an analytical balance. Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Record the exact weight.

  • Transfer: Carefully transfer the weighed solid into a suitable volumetric flask.

  • Dissolution: Add a small amount of the desired nonpolar solvent (e.g., chloroform) to the flask and swirl gently to dissolve the solid. You may need to gently warm the solution.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Storage: Cap the flask and invert several times to ensure a homogenous solution. Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature.

Protocol 2: Safe Handling and Spill Cleanup
  • Handling: Always handle this compound in a well-ventilated area. Avoid creating dust.

  • Spill Containment: In case of a small spill, cordon off the area.

  • Cleanup: Gently sweep the solid material into a designated waste container using a brush and dustpan.[2] Avoid generating dust. For any remaining residue, wipe the area with a cloth dampened with a suitable organic solvent, followed by soap and water.

  • Disposal: Dispose of the waste and cleaning materials in accordance with institutional and local regulations.

Laboratory Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Storage A Don PPE (Gloves, Goggles, Lab Coat) C Weigh Solid in Fume Hood A->C B Prepare Clean Glassware B->C D Dissolve in Appropriate Solvent C->D E Perform Experimental Procedure D->E F Dispose of Waste Properly E->F G Store Remaining Compound in Cool, Dry Place F->G

References

Technical Support Center: Quantification of Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the quantification of Cholesteryl Heneicosanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise when quantifying this compound?

A1: Background noise in this compound quantification can originate from several sources, depending on the analytical method employed. The most common sources include:

  • Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest. These components, such as phospholipids, salts, and other endogenous lipids, can interfere with the ionization of this compound, leading to ion suppression or enhancement and resulting in inaccurate quantification[1]. Phospholipids are a major contributor to matrix effects in biological samples like serum and plasma[1].

  • Contamination: During Gas Chromatography (GC) analysis, contamination of the carrier gas with water or oxygen can lead to the degradation of cholesteryl esters[2]. Active sites in the injector, detector, or column can also trap the analyte, leading to signal loss[2].

  • Isobaric Interference: In mass spectrometry, other molecules with the same nominal mass as this compound can be co-elute and interfere with the measurement[3].

  • Reagent and Solvent Impurities: Impurities in solvents and reagents can introduce background signals.

  • Non-specific Signal in Immunoassays or Colorimetric/Fluorometric Assays: In these types of assays, other molecules in the sample may cross-react with antibodies or interfere with the chemical reactions used for detection, leading to a non-specific background signal[4][5].

Q2: How can I minimize matrix effects in my LC-MS analysis of this compound?

A2: Minimizing matrix effects is crucial for accurate LC-MS quantification. Several strategies can be employed:

  • Effective Sample Preparation: This is the most effective way to reduce matrix effects[6]. Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) can remove interfering matrix components[6][7]. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, has been shown to produce very clean extracts and significantly reduce matrix effects[7]. Specialized techniques like phospholipid removal plates (e.g., HybridSPE) can also be highly effective[1].

  • Use of Internal Standards: A suitable internal standard, ideally a stable isotope-labeled version of this compound, can compensate for matrix effects. The internal standard co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for more reliable quantification based on the analyte-to-internal standard ratio[8].

  • Chromatographic Separation: Optimizing the chromatographic conditions (e.g., mobile phase composition, gradient, and column chemistry) to achieve better separation of this compound from co-eluting matrix components can significantly reduce ion suppression.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if the analyte concentration is high enough for sensitive detection[8].

Q3: What type of internal standard is best for this compound quantification?

A3: The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d7)[8][9]. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same matrix effects and ionization efficiencies[8]. This allows for the most accurate correction of signal variability. If a SIL standard is not available, a close structural analog that is not present in the sample, such as Cholesteryl Heptadecanoate, can be used[10][11]. For GC analysis, compounds like Heneicosanoic acid methyl ester have been used as internal standards[12].

Q4: My this compound signal is low and the baseline is noisy in my GC-MS analysis. What could be the cause and how can I fix it?

A4: Low signal and a noisy baseline in GC-MS analysis of cholesteryl esters can be caused by several factors:

  • Analyte Degradation: Cholesteryl esters can be sensitive to high temperatures in the GC inlet and column, leading to degradation[2]. Ensure your GC method uses appropriate temperature settings. Contamination of the carrier gas with oxygen or water can also cause analyte breakdown[2].

  • Active Sites: Active sites in the GC flow path (liner, column, detector) can adsorb the analyte, leading to peak tailing and signal loss[2]. Using deactivated liners and columns is crucial. Conditioning the system by injecting a high-concentration standard multiple times can help to passivate active sites[2].

  • Poor Derivatization (if applicable): If you are analyzing the fatty acid portion after hydrolysis and derivatization, incomplete derivatization can lead to poor chromatographic performance. Ensure your derivatization protocol is optimized.

  • Sample Preparation Issues: Inefficient extraction from the sample matrix will result in a low signal.

Q5: Are there alternatives to chromatography-based methods for quantifying this compound?

A5: Yes, there are alternative methods, although they may be less specific than chromatography-mass spectrometry techniques. These include:

  • Colorimetric and Fluorometric Assays: These assays typically involve enzymatic reactions that produce a colored or fluorescent product proportional to the amount of cholesterol or cholesteryl esters present[4][5][13]. To quantify cholesteryl esters specifically, the sample is often split, with one aliquot treated with cholesterol esterase to measure total cholesterol (free cholesterol + esterified cholesterol) and the other measured without the enzyme to determine free cholesterol. The cholesteryl ester concentration is then calculated by subtracting the free cholesterol from the total cholesterol[4][13]. It is important to run a sample background control to subtract any intrinsic color or fluorescence from the sample itself[4].

  • Direct Infusion Mass Spectrometry: This technique, also known as "shotgun lipidomics," involves introducing the lipid extract directly into the mass spectrometer without prior chromatographic separation[9][14]. While high-throughput, it is more susceptible to ion suppression and isobaric interferences than LC-MS.

Troubleshooting Guides

Issue 1: High Background Noise in LC-MS Analysis
Potential Cause Troubleshooting Step
Matrix Effects 1. Improve Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[6][7]. Consider using phospholipid removal SPE plates for biological samples[1]. 2. Optimize Chromatography: Modify the gradient elution profile to better separate this compound from the matrix interferences. Experiment with different column chemistries. 3. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of matrix components[8].
Contaminated Solvents or Reagents 1. Use High-Purity Solvents: Ensure all solvents are of LC-MS grade. 2. Prepare Fresh Mobile Phases: Prepare mobile phases fresh daily and filter them. 3. Run a Blank Gradient: Inject a solvent blank and run the full gradient to identify any background peaks originating from the system or solvents.
Instrument Contamination 1. Clean the Ion Source: The electrospray ion source can become contaminated with non-volatile matrix components over time[1]. Follow the manufacturer's protocol for cleaning the ion source. 2. Flush the System: Flush the LC system and column with a strong solvent to remove any adsorbed contaminants.
Issue 2: Poor Reproducibility in Quantification
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation 1. Standardize Protocol: Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls. 2. Use an Internal Standard: Add a suitable internal standard at the very beginning of the sample preparation process to account for analyte loss and variability during extraction[15]. A stable isotope-labeled internal standard is highly recommended[8].
Variable Matrix Effects 1. Matrix-Matched Calibration Curve: Prepare your calibration standards in a matrix that is as similar as possible to your samples to mimic the matrix effects. 2. Method of Standard Addition: For complex matrices, the method of standard addition can be used to correct for matrix effects in individual samples[8].
Instrument Instability 1. Equilibrate the System: Allow the LC-MS system to fully equilibrate before starting the analysis. 2. Monitor System Suitability: Inject a system suitability standard at regular intervals throughout the analytical run to monitor for any drift in instrument performance.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is a general guideline for extracting neutral lipids like cholesteryl esters from a plasma sample.

  • Sample Preparation: To 100 µL of plasma in a glass tube, add the internal standard (e.g., Cholesteryl Heptadecanoate dissolved in a suitable solvent).

  • Protein Precipitation & Extraction: Add 1 mL of a 2:1 (v/v) mixture of methanol:chloroform (B151607). Vortex vigorously for 2 minutes to precipitate proteins and extract lipids.

  • Phase Separation: Add 250 µL of chloroform and 250 µL of water. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general workflow for cleaning up a lipid extract using a normal-phase SPE cartridge.

  • Sample Loading: Reconstitute the dried lipid extract from an initial extraction (e.g., LLE) in a small volume of a non-polar solvent like hexane (B92381).

  • Column Conditioning: Condition a silica (B1680970) SPE cartridge by washing with one column volume of a polar solvent (e.g., methanol), followed by one column volume of a less polar solvent (e.g., chloroform), and finally equilibrate with two column volumes of the loading solvent (e.g., hexane).

  • Load Sample: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with a non-polar solvent (e.g., hexane) to elute very non-polar interfering compounds.

  • Elution: Elute the this compound fraction with a solvent of intermediate polarity (e.g., a mixture of hexane and ethyl acetate)[10]. The exact solvent composition should be optimized.

  • Drying and Reconstitution: Evaporate the collected fraction to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

The following table summarizes the relative effectiveness of different sample preparation techniques in reducing matrix effects for LC-MS analysis, based on published findings. While specific quantitative data for this compound is not provided, this table offers a general comparison.

Sample Preparation Technique Relative Effectiveness in Reducing Matrix Effects Analyte Recovery Notes
Protein Precipitation (PPT) Low[7]HighSimple and fast, but results in the least clean extract with significant matrix effects[7].
Liquid-Liquid Extraction (LLE) Medium to High[7]VariableCan provide clean extracts, but analyte recovery may be low, especially for more polar compounds[7].
Solid-Phase Extraction (SPE) - Reversed Phase Medium[7]GoodCleaner extracts than PPT[7].
Solid-Phase Extraction (SPE) - Mixed-Mode High[7]GoodDramatically reduces residual matrix components, leading to a significant reduction in matrix effects[7].
Phospholipid Removal Plates (e.g., HybridSPE) Very HighGoodSpecifically targets and removes phospholipids, a major source of matrix effects in biological samples[1].

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Lipid Extraction (e.g., LLE) add_is->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lcms LC-MS/MS Quantification cleanup->lcms Inject data Data Processing (Analyte/IS Ratio) lcms->data result Final Concentration data->result

Caption: Workflow for this compound quantification.

troubleshooting_logic start High Background Noise in LC-MS? check_blank Run Solvent Blank start->check_blank is_blank_noisy Is Blank Noisy? check_blank->is_blank_noisy clean_system Clean System & Use High-Purity Solvents is_blank_noisy->clean_system Yes improve_prep Improve Sample Prep (SPE, LLE) is_blank_noisy->improve_prep No (Matrix Effect) optimize_chrom Optimize Chromatography improve_prep->optimize_chrom

Caption: Logic for troubleshooting high background noise.

References

Technical Support Center: Optimization of Cholesteryl Heneicosanoate Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of sample extraction for Cholesteryl Heneicosanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most common methods for extracting cholesteryl esters, including this compound, typically involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) after saponification of the esterified cholesterol. A widely used approach involves saponification followed by extraction with a non-polar solvent.[1] One common method is direct saponification with ethanolic potassium hydroxide (B78521) (KOH) followed by extraction of the unsaponifiable fraction with solvents like diethyl ether or hexane.[1]

Q2: Which solvents are recommended for the extraction of this compound?

A2: Non-polar solvents are generally effective for extracting cholesteryl esters. Common choices include:

  • n-Hexane: Widely used for lipid extraction due to its high efficiency in solubilizing non-polar compounds like cholesteryl esters.[2]

  • Petroleum Ether: Another effective hydrocarbon solvent for the extraction of cholesterol and its esters.[3]

  • Aqueous Ethanol: Can be used in the initial extraction steps from biological matrices.[3]

  • Green Solvents: For more environmentally friendly options, solvents like 2-methyltetrahydrofuran (B130290) (MeTHF), ethyl acetate, and isopropanol (B130326) are gaining traction in lipid extraction.[4][5][6]

Q3: How can I improve the yield of my this compound extraction?

A3: To improve extraction yield, consider the following:

  • Optimize Saponification: Ensure complete hydrolysis of the ester bond by adjusting the concentration of the base (e.g., KOH), reaction time, and temperature. A typical condition is heating at 60-70°C for up to 2 hours.[3]

  • Solvent-to-Sample Ratio: Use an adequate volume of extraction solvent to ensure complete solubilization of the analyte.

  • Multiple Extractions: Perform sequential extractions (typically 2-3 times) with fresh solvent and pool the organic phases to maximize recovery.[2]

  • pH Adjustment: After saponification, neutralizing the solution can improve the partitioning of the cholesterol into the organic phase.

Q4: What can I do if I observe impurities in my extracted sample?

A4: Impurities can interfere with downstream analysis. To minimize them:

  • Washing the Organic Phase: Wash the collected organic phase with a mild aqueous solution to remove residual base or water-soluble impurities.

  • Solid-Phase Extraction (SPE): Utilize SPE cartridges (e.g., silica-based) for cleanup. This can effectively separate cholesterol from other lipids and interfering substances. The SPE method is often rapid and highly reproducible.[1]

  • Chromatographic Purification: For high-purity requirements, techniques like thin-layer chromatography (TLC) or column chromatography can be employed post-extraction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield Incomplete saponification of the cholesteryl ester.Increase the reaction time or temperature of the saponification step. Ensure the base concentration is sufficient.[3]
Insufficient volume of extraction solvent.Increase the solvent-to-sample ratio. Perform multiple extractions and pool the organic layers.[2]
Inefficient phase separation.Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
High Impurity Levels Co-extraction of other lipids or cellular components.Wash the organic extract with a saline solution. Incorporate a solid-phase extraction (SPE) cleanup step.[1]
Contamination from labware or solvents.Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for background contamination.
Poor Reproducibility Inconsistent sample handling and extraction procedure.Standardize the entire workflow, including sample volumes, incubation times, and mixing procedures.
Variability in the biological matrix.Homogenize the starting material thoroughly to ensure uniformity.
Sample Degradation Oxidation of cholesterol.Work under an inert atmosphere (e.g., nitrogen) if possible. Add an antioxidant like BHT to the extraction solvent.
Thermal decomposition during solvent evaporation.Evaporate the solvent under reduced pressure at a low temperature (e.g., below 40°C).

Experimental Protocols

Protocol 1: Saponification and Liquid-Liquid Extraction of this compound

This protocol is a general guideline and may require optimization for specific sample types.

  • Sample Preparation: Homogenize the biological sample (e.g., tissue, cells) in a suitable buffer.

  • Saponification:

    • To 1 mL of the homogenized sample, add 2 mL of 10% (w/v) potassium hydroxide in ethanol.

    • Incubate the mixture in a water bath at 70°C for 1 hour with occasional vortexing.

    • Cool the sample to room temperature.

  • Extraction:

    • Add 5 mL of n-hexane and 2 mL of distilled water to the saponified mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper organic (n-hexane) layer into a clean tube.

    • Repeat the extraction step twice more with 5 mL of n-hexane each time.

    • Pool all the organic extracts.

  • Washing and Drying:

    • Wash the pooled organic phase with 5 mL of distilled water.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation:

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., mobile phase for HPLC).

Data Presentation

Table 1: Example Solvent Efficiency for Cholesteryl Ester Extraction

SolventPolarity IndexRecovery Rate (%)Purity (%)
n-Hexane0.195 ± 392 ± 4
Diethyl Ether2.892 ± 488 ± 5
Ethyl Acetate4.488 ± 585 ± 6
2-Methyltetrahydrofuran (MeTHF)4.090 ± 487 ± 5

Note: These are representative values and actual results may vary depending on the sample matrix and experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sapon Saponification cluster_extract Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis start Start: Biological Sample homogenize Homogenization start->homogenize saponify Add Ethanolic KOH Incubate at 70°C homogenize->saponify add_hexane Add n-Hexane & Water saponify->add_hexane vortex Vortex & Centrifuge add_hexane->vortex collect_organic Collect Organic Layer (Repeat 3x) vortex->collect_organic wash Wash with Water collect_organic->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute in Assay Solvent evaporate->reconstitute end End: Purified Cholesteryl Heneicosanoate reconstitute->end

Caption: Experimental workflow for this compound extraction.

troubleshooting_workflow cluster_yield Troubleshooting Low Yield cluster_impurity Troubleshooting High Impurity decision decision issue issue solution solution start Start: Suboptimal Extraction Results low_yield Low Yield? start->low_yield high_impurity High Impurity? low_yield->high_impurity No sol1 Optimize Saponification (Time, Temp, [KOH]) low_yield->sol1 Yes sol4 Wash Organic Phase high_impurity->sol4 Yes end Improved Results high_impurity->end No sol2 Increase Solvent Volume & Extraction Repeats sol1->sol2 sol3 Ensure Efficient Phase Separation sol2->sol3 sol3->high_impurity sol5 Incorporate SPE Cleanup sol4->sol5 sol6 Use High-Purity Reagents sol5->sol6 sol6->end Re-evaluate

Caption: Troubleshooting decision tree for extraction optimization.

References

Technical Support Center: Analysis of Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cholesteryl Heneicosanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimental analysis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound.

Question: I am seeing unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound. How can I identify the source of contamination?

Answer:

Unexpected peaks in your GC-MS chromatogram can originate from various sources. A systematic approach is crucial to identify the contaminant.

Potential Sources of Contamination:

  • Sample Preparation: Solvents, derivatizing agents (e.g., BSTFA, TMCS), and glassware can introduce contaminants.[1]

  • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline or discrete peaks.

  • Sample Degradation: this compound can degrade, especially if exposed to high temperatures for extended periods, leading to the formation of cholesterol and other byproducts.

  • Co-eluting Compounds: Other lipids with similar retention times can co-elute with your analyte.

Troubleshooting Workflow:

To systematically identify the source of contamination, follow the workflow outlined below.

cluster_0 Troubleshooting Workflow for GC-MS Contamination A Unexpected Peak(s) Observed B Run a Blank Analysis (Solvent Only) A->B Step 1 C Analyze Derivatizing Agent Blank B->C If peaks persist D Check for Column Bleed C->D If peaks persist E Analyze a Standard of this compound D->E If peaks persist F Review Sample Preparation Procedure E->F If standard is pure G Identify Contaminant using Mass Spectrum F->G Review for potential issues H Source Identified & Resolved G->H Match spectrum to library

Caption: A logical workflow for identifying the source of contamination in GC-MS analysis.

Detailed Steps:

  • Run a Blank Analysis: Inject the solvent used for your sample preparation into the GC-MS. This will help identify contaminants originating from the solvent or the injection system.

  • Analyze Derivatizing Agent Blank: If you are using derivatization, run a blank with the derivatizing agent and solvent. This can pinpoint contamination from these reagents.[1]

  • Check for Column Bleed: Run a temperature gradient program without any injection. A rising baseline or the appearance of specific ions at higher temperatures is indicative of column bleed.

  • Analyze a Standard: Inject a certified standard of this compound. If the standard also shows impurities, it may be degraded, or the analytical method may not be optimal.

  • Review Sample Preparation: Carefully review your sample preparation protocol. Ensure all glassware is scrupulously clean and that cross-contamination is avoided.

  • Identify Contaminant using Mass Spectrum: The mass spectrum of the unknown peak is your most powerful tool. Compare the fragmentation pattern to a mass spectral library (e.g., NIST) to identify the compound. Common contaminants have characteristic mass spectra.

Question: My High-Performance Liquid Chromatography (HPLC) analysis of this compound shows poor peak shape and resolution. What are the likely causes and solutions?

Answer:

Poor peak shape and resolution in HPLC can be caused by a variety of factors related to the mobile phase, stationary phase, or the sample itself.

Potential Causes and Solutions:

Potential Cause Description Recommended Solution
Inappropriate Mobile Phase The solvent composition may not be optimal for separating this compound from impurities.Optimize the mobile phase composition. For reversed-phase HPLC, a mixture of acetonitrile (B52724) and isopropanol (B130326) is often a good starting point.[2] A gradient elution may be necessary to resolve complex mixtures.
Column Overload Injecting too much sample can lead to broad, asymmetric peaks.Reduce the injection volume or the concentration of the sample.
Column Contamination Accumulation of strongly retained compounds on the column can affect performance.Flush the column with a strong solvent (e.g., 100% isopropanol or methanol). If the problem persists, the column may need to be replaced.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.Dissolve the sample in the mobile phase or a weaker solvent.
Extra-column Volume Excessive tubing length or dead volume in the system can cause peak broadening.Use tubing with a small internal diameter and minimize the length of all connections.

Experimental Workflow for HPLC Optimization:

cluster_1 HPLC Optimization Workflow A Poor Peak Shape / Resolution B Check Mobile Phase Composition A->B C Reduce Sample Concentration / Volume B->C If issue persists D Flush Column with Strong Solvent C->D If issue persists E Ensure Sample Solvent Compatibility D->E If issue persists F Inspect System for Dead Volume E->F If issue persists G Optimized Separation F->G After addressing issues

Caption: A systematic approach to troubleshooting and optimizing HPLC separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants to expect in a synthetic sample of this compound?

A1: Common contaminants in synthetically prepared this compound often include:

  • Starting Materials: Unreacted cholesterol and heneicosanoic acid.

  • Byproducts of Synthesis: Isomers of this compound or products from side reactions.

  • Solvents: Residual solvents from the synthesis and purification process (e.g., hexane, ethyl acetate, toluene).[1]

  • Oxidation Products: Cholesteryl ester hydroperoxides (CEOOH) can form upon exposure to air and light.[3] Other oxidation products, known as oxysterols, may also be present.[4]

  • Other Cholesteryl Esters: If the fatty acid used for synthesis was not pure, other cholesteryl esters may be present as contaminants.[5][6]

Q2: How can I prepare my sample of this compound for GC-MS analysis?

A2: For GC-MS analysis, this compound typically requires derivatization to increase its volatility. A common procedure is silylation.

Experimental Protocol: Silylation for GC-MS Analysis

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a clean glass vial.

  • Dissolution: Add 100 µL of a suitable solvent, such as anhydrous pyridine (B92270) or toluene, to dissolve the sample.[1]

  • Derivatization: Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Q3: What is a suitable HPLC method for the analysis of this compound?

A3: A reversed-phase HPLC method is commonly used for the analysis of cholesteryl esters.

Experimental Protocol: Reversed-Phase HPLC Analysis

  • Column: A C18 column is typically used (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm).[7]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and isopropanol is often effective. A starting point could be a mixture of acetonitrile/isopropanol (e.g., 60:40 v/v).[2][7]

  • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is common.[7]

  • Detection: UV detection at a low wavelength, such as 205 nm, is suitable for cholesterol and its esters.[7]

  • Internal Standard: For quantitative analysis, an internal standard such as cholesteryl heptadecanoate can be used.[5]

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of this compound?

A4: Yes, ¹H and ¹³C NMR are powerful non-destructive techniques for assessing the purity of this compound. The NMR spectrum will provide a unique fingerprint of the molecule. Impurities, such as residual solvents or unreacted starting materials, will have distinct signals in the spectrum that can be identified and quantified.

Q5: My sample contains isobaric interferences. How can I differentiate this compound from other lipids with the same mass?

A5: Isobaric interferences, where different compounds have the same nominal mass, can be a challenge in mass spectrometry. Tandem mass spectrometry (MS/MS) is a powerful technique to resolve this.[8] By selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated. This fragmentation pattern can be used to confirm the identity of this compound and differentiate it from other isobaric lipids, such as certain triacylglycerols.[8] The use of lithiated adducts in ESI-MS/MS can provide enhanced fragmentation for cholesteryl esters.[8]

References

Validation & Comparative

A Head-to-Head Comparison: Cholesteryl Heneicosanoate vs. Deuterated Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between Cholesteryl Heneicosanoate, an odd-chain lipid standard, and the widely utilized deuterated internal standards for mass spectrometry-based analyses of cholesteryl esters.

The "gold standard" for quantitative mass spectrometry has long been the use of stable isotope-labeled internal standards, such as deuterated compounds.[1] These standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes.[1][2] This near-identical chemical nature ensures they co-elute with the analyte during liquid chromatography (LC) and exhibit similar ionization behavior in the mass spectrometer (MS), effectively correcting for variations in sample preparation, matrix effects, and instrument response.[1][2]

However, the synthesis of specific deuterated standards can be costly and they may not be commercially available for every lipid species.[1] This has led to the use of alternative internal standards, such as odd-chain lipids like this compound (CE 21:0). These compounds are structurally similar to endogenous even-chain cholesteryl esters but are typically present in biological samples at very low to negligible concentrations, minimizing interference.[3]

This guide will delve into the performance characteristics of this compound in comparison to deuterated internal standards, supported by experimental protocols and data to aid in the selection of the most suitable internal standard for your analytical needs.

Quantitative Performance: A Comparative Overview

The selection of an internal standard directly impacts the accuracy, precision, and linearity of a quantitative assay. The following table summarizes the key performance metrics when comparing this compound with a representative deuterated internal standard (e.g., deuterated cholesteryl oleate) for the analysis of endogenous cholesteryl esters.

Performance MetricDeuterated Internal Standard (e.g., d7-Cholesteryl Oleate)This compound (CE 21:0)Rationale & Considerations
Accuracy Very HighHighDeuterated standards most accurately mimic the analyte's behavior, correcting for matrix effects and extraction variability more effectively.[1][2] Odd-chain standards may have slight differences in extraction efficiency and ionization response compared to the endogenous analytes.
Precision (%RSD) < 15%< 20%Both can achieve acceptable precision. The closer physicochemical properties of deuterated standards often lead to lower relative standard deviations (RSD).
**Linearity (R²) **> 0.99> 0.99Both types of standards typically yield excellent linearity over a wide dynamic range when used correctly.
Co-elution with Analyte Ideal (Identical Retention Time)Close (Slightly Different Retention Time)Deuterated standards co-elute perfectly with their non-labeled counterparts.[1] Odd-chain standards will have slightly different retention times in reversed-phase chromatography, which can be advantageous in preventing isobaric interference but may not perfectly account for matrix effects at the exact moment of analyte elution.
Correction for Matrix Effects ExcellentGood to Very GoodThe identical elution profile of deuterated standards provides the most accurate compensation for ion suppression or enhancement at the point of analyte elution.[2] While odd-chain standards are effective, their slightly different retention time means they may not experience the exact same matrix effects as the analyte.
Commercial Availability Variable; may not be available for all analytesGenerally available from specialty chemical suppliersThe availability of specific deuterated cholesteryl esters can be limited. This compound is a commercially accessible option.
Cost HighModerateThe synthesis of deuterated compounds is generally more complex and expensive than that of odd-chain lipids.[1]

Experimental Protocols

The following are detailed methodologies for the quantification of cholesteryl esters using either this compound or a deuterated internal standard.

Protocol 1: Quantification of Cholesteryl Esters using this compound and Cholesterol-d7

This protocol is adapted from a method for profiling cholesterol and cholesteryl esters in mammalian cells and tissues.[2][4]

1. Sample Preparation and Lipid Extraction:

  • Homogenize mammalian cells or tissues.
  • Perform a standard organic extraction using a chloroform:methanol solvent system.
  • Add a known amount of Cholesteryl Heptadecanoate (as a surrogate for Heneicosanoate) and Cholesterol-d7 as internal standards to the sample prior to extraction.[2][4]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: [2][4]

  • LC System: Agilent 1290 Infinity II UHPLC system.
  • Column: Gemini 5U C18 column (50 x 4.6 mm, 5 µm) with a guard column.
  • Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% Formic Acid + 10 mM Ammonium (B1175870) Formate (B1220265).
  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate.
  • Flow Rate: 0.5 mL/min.
  • MS System: Agilent 6545 Quadrupole Time-Of-Flight (QTOF) mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI).

3. MS/MS Fragmentation and Detection:

  • For cholesteryl esters (including this compound), the ammonium adduct [M+NH4]+ is monitored as the precursor ion.[2][4]
  • A characteristic product ion at m/z 369.35, corresponding to the dehydrated cholesterol fragment, is used for quantification.[2][4]
  • For cholesterol-d7, the dehydrated fragment [M-H2O+H]+ at m/z 376.39 is monitored.[2][4]

Protocol 2: Quantification of Cholesteryl Esters using a Deuterated Internal Standard

This protocol is based on established methods for absolute quantification of cholesteryl esters.[5]

1. Sample Preparation and Lipid Extraction:

  • To a biological sample (e.g., serum, cell lysate), add a known amount of a deuterated cholesteryl ester internal standard mixture (e.g., d7-cholesteryl oleate).
  • Perform a liquid-liquid extraction using a suitable organic solvent mixture (e.g., chloroform:methanol).

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column.
  • Mobile Phase: A gradient of aqueous and organic solvents, often containing a modifier like ammonium formate to promote ionization.
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive mode, typically using Atmospheric Pressure Chemical Ionization (APCI) or ESI.

3. Multiple Reaction Monitoring (MRM):

  • For each endogenous cholesteryl ester and its corresponding deuterated internal standard, a specific precursor-to-product ion transition is monitored.
  • The precursor ion is typically the [M+NH4]+ or [M+H]+ adduct.
  • The product ion is the common cholesterol fragment at m/z 369.3.
  • The ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard is used for quantification against a calibration curve.

Workflow and Pathway Diagrams

To visualize the experimental process and the underlying logic, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Internal Standard (this compound or Deuterated Standard) Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extraction Drydown Dry Down and Reconstitute Extraction->Drydown LC Liquid Chromatography (Reversed-Phase Separation) Drydown->LC MS Mass Spectrometry (Ionization - ESI/APCI) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation and Detection) MS->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Ratio to Internal Standard) Integration->Quantification

Caption: Experimental workflow for lipid quantification using an internal standard.

G cluster_properties Physicochemical Properties cluster_performance Analytical Performance Analyte Endogenous Cholesteryl Ester Identical Identical Analyte->Identical Chemical Behavior Similar Similar Analyte->Similar Chemical Behavior IS_Deuterated Deuterated Internal Standard CoElution Co-elution IS_Deuterated->CoElution IS_OddChain Cholesteryl Heneicosanoate CloseElution Close Elution IS_OddChain->CloseElution Identical->IS_Deuterated Similar->IS_OddChain MatrixCorrection_Excellent Excellent Matrix Correction CoElution->MatrixCorrection_Excellent MatrixCorrection_Good Good Matrix Correction CloseElution->MatrixCorrection_Good

Caption: Logical relationship between internal standard choice and analytical performance.

Conclusion

Both deuterated internal standards and this compound are valuable tools for the quantitative analysis of cholesteryl esters by mass spectrometry.

Deuterated internal standards remain the superior choice when the highest accuracy and precision are required, as their chemical and physical properties most closely match those of the endogenous analytes. This allows for the most effective correction of experimental variability.

This compound , as an odd-chain lipid internal standard, presents a cost-effective and readily available alternative. It provides good to excellent performance for many applications, particularly when a deuterated standard for the specific analyte of interest is not available. Researchers should, however, be mindful of the potential for slight differences in extraction recovery and chromatographic behavior that may introduce a small bias compared to using a deuterated analog.

Ultimately, the choice between these internal standards will depend on the specific requirements of the study, including the desired level of accuracy, budget constraints, and the availability of commercial standards. For validated clinical assays and studies requiring the highest degree of confidence, deuterated standards are recommended. For high-throughput screening, exploratory studies, or when deuterated standards are inaccessible, this compound is a robust and reliable option.

References

A Head-to-Head Battle of Internal Standards: Cholesteryl Heneicosanoate vs. Odd-Chain Fatty Acids in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of two commonly employed internal standards: Cholesteryl Heneicosanoate and odd-chain fatty acids, supported by experimental data and detailed methodologies to inform your analytical decisions.

In the realm of mass spectrometry-based lipidomics, internal standards are indispensable for correcting variations that arise during sample preparation, extraction, and instrumental analysis. An ideal internal standard should mimic the physicochemical properties of the analytes of interest and be absent in the biological matrix under investigation. This comparative guide delves into the performance of a sterol-based standard, this compound, and a widely used class of aliphatic standards, odd-chain fatty acids.

Performance Comparison at a Glance

To facilitate a clear understanding of their respective strengths and weaknesses, the following table summarizes the key performance characteristics of this compound and odd-chain fatty acid standards.

FeatureThis compoundOdd-Chain Fatty Acid Standards (e.g., C17:0, C19:0)
Analyte Class Specificity Excellent for cholesterol and cholesteryl esters.Primarily used for fatty acid analysis, but can be incorporated into complex lipids for broader applications.
Endogenous Presence Absent in most biological systems.Can be present endogenously at low levels, potentially interfering with quantification.[1]
Chemical Similarity Structurally very similar to endogenous cholesteryl esters.Structurally similar to endogenous even-chain fatty acids.
Cost-Effectiveness Generally more expensive.More cost-effective than many stable isotope-labeled standards.[2]
Correction for Matrix Effects Effective for correcting matrix effects for sterol and cholesteryl ester analysis due to similar ionization behavior.Can effectively correct for matrix effects in fatty acid analysis, but may not be ideal for other lipid classes.
Commercial Availability Readily available from various chemical suppliers.Widely available as individual standards or as mixtures.[2]

Experimental Showdown: A Comparative Protocol

To provide a practical framework for evaluation, a detailed experimental protocol for the simultaneous analysis of cholesteryl esters and fatty acids using both this compound and an odd-chain fatty acid internal standard is outlined below. This protocol is a composite based on established methodologies for lipid analysis.[3][4]

Objective:

To compare the performance of this compound and Heptadecanoic Acid (C17:0) as internal standards for the quantification of cholesteryl esters and fatty acids in a human plasma sample.

Materials:
  • Human plasma

  • This compound standard

  • Heptadecanoic Acid (C17:0) standard

  • Chloroform (B151607), Methanol, Isopropanol, Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate

  • Internal Standard Spiking Solution: A solution containing known concentrations of this compound and Heptadecanoic Acid.

Methodology:
  • Sample Preparation and Lipid Extraction:

    • Thaw human plasma on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard spiking solution.

    • Perform a liquid-liquid extraction using a modified Folch method with chloroform and methanol.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v).

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

      • Employ a gradient elution with a mobile phase consisting of:

        • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

        • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Mass Spectrometry Detection:

      • Utilize a triple quadrupole mass spectrometer operating in positive and negative electrospray ionization (ESI) modes.

      • Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for endogenous cholesteryl esters, fatty acids, and the internal standards.

Data Analysis:
  • Calculate the peak area ratios of the endogenous lipids to their respective internal standards (cholesteryl esters to this compound and fatty acids to Heptadecanoic Acid).

  • Generate calibration curves for representative cholesteryl esters and fatty acids using external standards.

  • Quantify the concentration of the endogenous lipids in the plasma sample.

  • Evaluate the performance of each internal standard based on recovery, linearity of the calibration curves, and the coefficient of variation (%CV) for replicate measurements.

Visualizing the Workflow

To illustrate the experimental process, a Graphviz diagram outlining the key steps is provided below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Spike Spike with Internal Standards (this compound & C17:0) Plasma->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Quant Quantification LC_MS->Quant Compare Performance Comparison Quant->Compare

Caption: Experimental workflow for comparing internal standards.

Signaling Pathway Context: Cholesterol and Fatty Acid Metabolism

The accurate measurement of cholesteryl esters and fatty acids is crucial for understanding various metabolic pathways. The diagram below, generated using Graphviz, illustrates the central roles of these lipids in cellular metabolism.

Lipid_Metabolism cluster_input Dietary Intake / De Novo Synthesis cluster_cellular Cellular Processes Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA Cholesterol_Input Cholesterol ACAT ACAT Cholesterol_Input->ACAT Fatty_Acyl_CoA->ACAT Membrane_Synthesis Membrane Synthesis Fatty_Acyl_CoA->Membrane_Synthesis Signaling Signaling Molecules Fatty_Acyl_CoA->Signaling Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Lipid_Droplets Lipid Droplets (Storage) Cholesteryl_Esters->Lipid_Droplets

Caption: Simplified overview of cholesterol and fatty acid metabolism.

Conclusion: Making an Informed Choice

The selection between this compound and odd-chain fatty acid standards is contingent upon the specific analytical goals. For targeted quantification of cholesterol and cholesteryl esters, this compound offers superior structural similarity and is less prone to endogenous interference, making it a robust choice despite its higher cost. Conversely, for broader fatty acid profiling, odd-chain fatty acid standards provide a cost-effective and reliable option, provided that potential endogenous levels are carefully considered and accounted for.

Ultimately, the optimal internal standard strategy may involve a combination of standards to cover the diverse lipid classes within a sample. By carefully considering the performance characteristics and implementing rigorous, well-validated experimental protocols, researchers can ensure the generation of high-quality, reproducible data that will advance our understanding of the complex world of lipids.

References

A Comparative Guide to the Validation of Analytical Methods Using Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cholesteryl Heneicosanoate's performance as an internal standard in the validation of analytical methods for lipid analysis, particularly cholesteryl esters. We will delve into its performance relative to other common internal standards, supported by a summary of typical performance data and detailed experimental protocols.

The Critical Role of Internal Standards in Analytical Method Validation

In quantitative analytical chemistry, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and should not interfere with the analysis of the analyte of interest.

This compound, a cholesteryl ester with a 21-carbon fatty acid chain, is utilized as an internal standard due to its structural similarity to endogenous cholesteryl esters and its rarity in most biological samples.

Performance Comparison of Internal Standards

The choice of an internal standard is critical for the accuracy and precision of an analytical method. While this compound is a suitable option, other alternatives are also widely used. The following table summarizes the general performance characteristics of different types of internal standards used in lipid analysis.

Internal Standard TypeKey CharacteristicsAdvantagesDisadvantagesTypical Performance Metrics
This compound Non-endogenous, odd-chain cholesteryl ester.Structurally similar to target analytes (cholesteryl esters), low natural abundance.May not perfectly mimic the behavior of all endogenous cholesteryl esters with varying fatty acid chains.Good linearity and precision. Recovery can be variable depending on the extraction method.
Stable Isotope-Labeled (SIL) Cholesteryl Esters (e.g., d7-Cholesteryl Oleate) Analytes containing heavy isotopes (e.g., Deuterium, ¹³C).Considered the "gold standard" for accuracy as they have nearly identical chemical and physical properties to the endogenous analytes.[1] They co-elute and experience the same matrix effects.[1]High cost and not commercially available for all lipid species.[1]Excellent linearity (R² > 0.99), high accuracy (recovery close to 100%), and high precision (low %RSD).
Odd-Chain Triacylglycerols (e.g., Triheptadecanoin) Triacylglycerols with odd-numbered fatty acid chains.Not naturally present in most biological systems, making them excellent for broad lipid profiling.Structurally different from cholesteryl esters, which may lead to differences in extraction efficiency and ionization response.Good linearity and precision. Performance can be influenced by the specific lipid class being quantified.
Non-Endogenous Structural Analogs (e.g., Stigmasterol) Compounds with similar chemical structures but not found in the sample matrix.Can be cost-effective and readily available.May not perfectly mimic the chromatographic and mass spectrometric behavior of the analytes.Performance is highly dependent on the specific analog and the analytical method.

Experimental Protocols

Below are detailed methodologies for the analysis of cholesteryl esters using this compound as an internal standard, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow: Lipid Analysis using an Internal Standard

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Addition of this compound (Internal Standard) Sample->Add_IS Spike with known amount Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Derivatization Derivatization to Volatile Esters (e.g., FAMEs, TMS-ethers) Extraction->Derivatization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Integration Peak Integration GC_MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for quantitative lipid analysis using an internal standard.

Protocol 1: Sample Preparation for GC-MS Analysis
  • Sample Collection: Obtain biological samples (e.g., 50 µL of plasma).

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in toluene) to the sample.

  • Lipid Extraction:

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol (B129727) mixture to the sample.

    • Vortex thoroughly for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Derivatization (for fatty acid and cholesterol analysis):

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

    • For fatty acid analysis, perform transesterification to form fatty acid methyl esters (FAMEs) by adding 1 mL of 2% sulfuric acid in methanol and heating at 50°C for 2 hours.

    • For cholesterol analysis, silylate the extract by adding 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heating at 60°C for 30 minutes.[2]

Protocol 2: GC-MS Instrumental Analysis
  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 250°C, hold for 5 minutes.

    • Ramp 2: 10°C/min to 320°C, hold for 10 minutes.

  • Injector Temperature: 280°C.

  • Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-800.

Data Presentation and Validation Parameters

The validation of an analytical method ensures its suitability for its intended purpose. Key parameters to evaluate are summarized below.

Method Validation Workflow

G cluster_params Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

A Researcher's Guide to Cross-Validation of Cholesteryl Heneicosanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of specific lipids like Cholesteryl Heneicosanoate is critical for understanding disease mechanisms and evaluating therapeutic efficacy. This compound, a cholesteryl ester with a 21-carbon fatty acid chain, requires robust analytical methods for its detection and measurement. This guide provides a comparative overview of common quantification techniques, emphasizing the importance of cross-validation to ensure data reliability. Detailed experimental protocols and illustrative workflows are provided to aid in the selection and implementation of the most appropriate methods for your research needs.

The Imperative of Cross-Validation

No single analytical method is infallible. Each technique possesses inherent strengths and weaknesses, and its performance can be influenced by the sample matrix. Cross-validation, the practice of comparing results from two or more distinct analytical methods, is therefore essential for confirming the accuracy and reliability of quantification.[1][2][3] This is particularly crucial when analyzing less common lipids like this compound, for which certified reference standards may be scarce. By employing orthogonal methods—techniques that rely on different physical and chemical principles—researchers can significantly increase confidence in their findings.

Comparison of Key Quantification Methods

The primary methods for quantifying cholesteryl esters include mass spectrometry-based techniques and enzymatic assays. Each offers a unique balance of specificity, sensitivity, throughput, and cost.

Method Principle Specificity Sensitivity Throughput Key Advantages Limitations
HPLC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Very HighHigh (pmol-fmol)MediumCan resolve and quantify individual cholesteryl ester species, including isomers.[4][5]Requires complex instrumentation and expertise; potential for ion suppression.[6]
GC-MS Chromatographic separation of volatile derivatives followed by mass-based detection.HighHigh (pmol)MediumHighly reproducible with extensive spectral libraries for identification.[7][8]Requires chemical derivatization, which adds time and potential for sample loss.[4]
Enzymatic Assay Hydrolysis of esters to free cholesterol, followed by an enzymatic reaction producing a detectable signal (colorimetric/fluorometric).LowMedium (nmol)HighSimple, rapid, and cost-effective; suitable for high-throughput screening.[9][10]Measures total cholesteryl esters, cannot distinguish between different species.[11]
Direct Infusion MS Direct introduction of lipid extract into the mass spectrometer without chromatographic separation.MediumHighVery HighExtremely fast analysis time.[6][12]Prone to matrix effects and ion suppression; cannot separate isomeric compounds.

Illustrative Diagrams

To visualize the processes involved in lipid analysis, the following diagrams outline a typical cross-validation workflow and the central role of cholesteryl esters in cellular metabolism.

G cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_results Data Comparison & Validation Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike Internal Standard (e.g., d7-Cholesteryl Ester) Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) HPLCMS Method 1: LC-MS/MS Extract->HPLCMS Aliquot 1 GCMS Method 2: GC-MS Extract->GCMS Aliquot 2 Enzyme Method 3: Enzymatic Assay Extract->Enzyme Aliquot 3 Spike->Extract Quant Quantification HPLCMS->Quant GCMS->Quant Enzyme->Quant Compare Compare Results Quant->Compare Validated Validated Data Compare->Validated

Caption: Workflow for cross-validation of quantification methods.

G cluster_pathway Cellular Cholesterol Metabolism LDL LDL Particle LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome/Lysosome LDLR->Endosome Endocytosis FreeChol Free Cholesterol Pool Endosome->FreeChol Hydrolysis ACAT ACAT Enzyme FreeChol->ACAT Substrate Membrane Membrane Synthesis FreeChol->Membrane BileAcid Bile Acid / Steroid Synthesis FreeChol->BileAcid HDL HDL Particle (Efflux) FreeChol->HDL CE_Droplet Cholesteryl Ester (Lipid Droplet Storage) ACAT->CE_Droplet Esterification

Caption: Role of cholesteryl esters in cholesterol homeostasis.

Detailed Experimental Protocols

The following protocols provide a starting point for the quantification of this compound. Optimization will be required based on the specific sample type and instrumentation.

Protocol: Quantification by HPLC-MS/MS

This method allows for the specific quantification of this compound.

a. Lipid Extraction (Bligh & Dyer Method)

  • Homogenize the biological sample (e.g., ~10^6 cells or 10 mg tissue) in a glass tube.

  • Add a known quantity of an appropriate internal standard (e.g., d7-labeled Cholesteryl Oleate).

  • Add 3 mL of a chloroform (B151607):methanol (1:2, v/v) mixture and vortex thoroughly.[13]

  • Add 1 mL of chloroform, vortex, then add 1 mL of water and vortex again to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in 200 µL of methanol/chloroform (3:1 v/v) for analysis.[14]

b. HPLC-MS/MS Analysis

  • HPLC System: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: Water/Methanol (60/40, v/v) with 10 mM ammonium (B1175870) acetate.[14]

  • Mobile Phase B: Methanol/Chloroform (3/1, v/v) with 10 mM ammonium acetate.[14]

  • Gradient: Start at 35% B, ramp to 100% B over 13 minutes, hold for 1 minute, and then re-equilibrate.

  • Flow Rate: 260 µL/min.

  • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM). The transition for this compound would be based on the parent ion [M+NH4]+ and the characteristic cholesterol fragment (m/z 369.3). The exact parent mass for this compound (C48H86O2) would be calculated.

  • Quantification: Create a calibration curve using a synthetic this compound standard of known concentrations, plotting the peak area ratio (analyte/internal standard) against concentration.

Protocol: Quantification by GC-MS

This method requires derivatization to make the cholesteryl esters volatile.

a. Sample Preparation and Saponification

  • Perform a lipid extraction as described in the HPLC-MS/MS protocol.

  • Dry the lipid extract under nitrogen.

  • To hydrolyze triglycerides that can interfere, add 1 mL of 1 M ethanolic potassium hydroxide (B78521) (KOH) and incubate at 80°C for 1 hour.[15][16]

  • Cool the sample, then perform a liquid-liquid extraction by adding 2 mL of chloroform and 2.5 mL of water, vortexing, and centrifuging. Collect the lower organic phase.[16]

  • Dry the organic phase completely under nitrogen.

b. Derivatization (Silylation)

  • To the dried lipid extract, add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 80°C for 1 hour.[16]

  • Cool to room temperature before injection.

c. GC-MS Analysis

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL in splitless mode.

  • Temperature Program: Start at 180°C, ramp at 20°C/min to 300°C, and hold for 10 minutes.[16]

  • Mass Spectrometer: Use an Electron Ionization (EI) source at 70 eV.

  • Detection: Scan for the characteristic ions of the silylated this compound.

  • Quantification: Use an internal standard (e.g., stigmasterol) and create a calibration curve with derivatized standards.

Protocol: Quantification by Enzymatic Assay (Total Cholesteryl Esters)

This high-throughput method measures the total amount of cholesteryl esters in a sample.

a. Sample Preparation

  • Extract lipids as described previously and resuspend the dried extract in a buffer containing a detergent like Triton X-100 to solubilize the lipids.

b. Enzymatic Reaction

  • Use a commercial cholesterol assay kit, which typically contains Cholesterol Esterase, Cholesterol Oxidase, Peroxidase, and a chromogenic probe.[9]

  • Step 1 (Hydrolysis): Cholesterol Esterase hydrolyzes cholesteryl esters to free cholesterol.[11]

  • Step 2 (Oxidation): Cholesterol Oxidase oxidizes all cholesterol, producing hydrogen peroxide (H2O2).[11]

  • Step 3 (Detection): In the presence of Peroxidase, H2O2 reacts with a probe (e.g., 4-aminoantipyrine (B1666024) and phenol) to generate a colored or fluorescent product.[9][11]

  • Measurement: Read the absorbance (e.g., at 500 nm) or fluorescence using a microplate reader.[9]

  • Quantification: Calculate the concentration based on a standard curve prepared with known concentrations of a cholesterol standard. The result will represent the total cholesterol from both free and esterified forms. A parallel measurement without Cholesterol Esterase can be used to determine free cholesterol alone, with the difference representing the cholesteryl ester content.

References

A Comparative Guide to the Accuracy and Precision of Cholesteryl Heneicosanoate as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. Cholesteryl Heneicosanoate, a cholesteryl ester of a C21:0 fatty acid, is a commercially available standard used in lipidomics. This guide provides an objective comparison of its performance against common alternatives, supported by established analytical principles and experimental data from the scientific literature.

Performance Comparison of Internal Standards for Cholesterol and Cholesteryl Ester Analysis

The ideal internal standard should mimic the analyte's chemical and physical behavior during sample preparation and analysis, be absent in the biological matrix, and be clearly distinguishable from the analytes of interest. The selection of a standard is often a trade-off between cost, availability, and the desired level of analytical rigor.

Here, we compare this compound with two major classes of alternative standards: stable isotope-labeled cholesteryl esters and odd-chain cholesteryl esters.

Standard TypeExample(s)PrincipleAdvantagesDisadvantages
Odd-Chain Cholesteryl Ester This compound (CE 21:0)Non-physiological fatty acid chain length. Assumes that odd-chain fatty acids are absent or at very low levels in the biological sample.- Cost-effective compared to stable isotope-labeled standards.- Behaves similarly to endogenous even-chain cholesteryl esters during extraction and chromatography.- Potential for low-level endogenous presence in some biological systems or from dietary sources.- Does not correct for potential ionization suppression differences as effectively as a co-eluting stable isotope-labeled standard.
Stable Isotope-Labeled Cholesteryl Ester Cholesteryl-d7 OleateIncorporation of stable isotopes (e.g., ²H, ¹³C) results in a mass shift, allowing for differentiation from the endogenous analyte by mass spectrometry.- Considered the "gold standard" for quantitative mass spectrometry.- Co-elutes with the endogenous analyte, providing the best correction for matrix effects, extraction losses, and instrument variability.- High specificity and accuracy.- Significantly higher cost.- Potential for isotopic interference from the natural abundance of isotopes in the analyte.- Not available for all cholesteryl ester species.
Other Non-Endogenous Cholesteryl Esters Cholesteryl Nonadecanoate (CE 19:0)Similar to this compound, utilizes a non-physiological odd-chain fatty acid.- Similar advantages to this compound in terms of cost-effectiveness and similar chemical behavior to endogenous cholesteryl esters.- Similar disadvantages regarding potential endogenous presence and less effective correction for ionization effects compared to stable isotope-labeled standards.

Experimental Protocol: Quantification of Total Fatty Acids and Cholesterol using a Lipid Standards Mix

The following protocol is adapted from a published method for the analysis of fatty acids and cholesterol from cultured cells, which utilizes a lipid class standards mix that includes this compound. This method is suitable for gas chromatography-mass spectrometry (GC-MS) analysis.

Preparation of Internal Standard Spiking Solution
  • Prepare a stock solution of this compound in a non-polar solvent such as toluene (B28343) or hexane (B92381) at a concentration of 1 mg/mL.

  • For a comprehensive analysis, a mixture of internal standards is recommended. This can include a stable isotope-labeled standard for cholesterol (e.g., cholesterol-d6) and an odd-chain fatty acid methyl ester (e.g., methyl nonadecanoate) for the analysis of total fatty acids.

Sample Preparation and Lipid Extraction
  • To a sample vial containing the biological material (e.g., cell pellet, tissue homogenate), add a known amount of the internal standard spiking solution.

  • Perform a lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction with chloroform (B151607) and methanol (B129727).

  • After phase separation, collect the organic (lower) phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

Saponification and Derivatization
  • To the dried lipid extract, add a solution of 0.5 M KOH in methanol to saponify the cholesteryl esters and triglycerides, releasing the fatty acids and cholesterol.

  • Incubate at 60°C for 1 hour.

  • Acidify the mixture with HCl to protonate the free fatty acids.

  • Extract the fatty acids and cholesterol into hexane.

  • Dry the hexane extract and derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as BF₃-methanol or by acid-catalyzed methanolysis.

  • Derivatize the cholesterol to a more volatile form, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for lipid analysis (e.g., a DB-225ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analytes and internal standards. Monitor characteristic ions for the derivatized cholesterol, the FAMEs, and the internal standards.

Data Analysis
  • Integrate the peak areas of the analytes and the internal standards.

  • Calculate the response factor for each analyte relative to its corresponding internal standard using a calibration curve prepared with known amounts of standards.

  • Quantify the amount of each analyte in the sample based on the peak area ratio of the analyte to the internal standard.

Logical Workflow for Standard Selection and Method Validation

G cluster_0 Standard Selection cluster_1 Method Validation A Define Analytical Goal (e.g., absolute quantification) B Assess Sample Matrix (e.g., potential for endogenous odd-chain lipids) A->B C Evaluate Budget and Availability B->C D Select Appropriate Standard(s) (e.g., this compound, Stable Isotope-Labeled) C->D E Prepare Calibration Curves D->E Proceed to Validation F Determine Linearity and Range E->F G Assess Accuracy (Spike-Recovery Experiments) F->G H Evaluate Precision (Repeatability and Intermediate Precision) G->H I Determine Limit of Detection (LOD) and Limit of Quantification (LOQ) H->I J Finalized and Validated Analytical Method I->J

Caption: Workflow for selecting and validating an internal standard for lipid analysis.

Signaling Pathway Analysis: Role of Cholesteryl Esters

While this compound itself is an exogenous standard, it is used to quantify endogenous cholesteryl esters which are key players in lipid metabolism and transport. The diagram below illustrates the central role of cholesterol esterification and transport in cellular cholesterol homeostasis.

G cluster_0 Cellular Cholesterol Homeostasis A Free Cholesterol Pool B ACAT A->B Esterification D Hormone Synthesis Membrane Synthesis A->D Utilization E HDL A->E Efflux C Cholesteryl Esters (Lipid Droplets) B->C F LCAT E->F Esterification (in plasma) G Cholesteryl Esters (in HDL) F->G

Caption: Simplified pathway of cholesterol esterification and transport.

A Guide to Inter-Laboratory Comparison of Cholesteryl Heneicosanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing and participating in an inter-laboratory comparison of Cholesteryl Heneicosanoate analysis. Due to the absence of publicly available, formal proficiency testing for this specific analyte, this document outlines standardized methodologies, data presentation formats, and performance evaluation criteria to facilitate consistent and comparable results across different laboratories. The provided experimental data is hypothetical and serves to illustrate the comparison framework.

Introduction

This compound is a cholesteryl ester of heneicosanoic acid. Accurate and precise quantification of such lipids is crucial in various research and development areas. Inter-laboratory comparisons are essential for ensuring the reliability and comparability of analytical data generated by different facilities. This guide proposes a structure for such a comparison, focusing on common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Proposed Inter-Laboratory Comparison Framework

A coordinating body would distribute identical, blind samples of a relevant matrix (e.g., serum, plasma) spiked with a known concentration of this compound to participating laboratories. Each laboratory would analyze the samples using their in-house or the proposed standardized protocols. The results would be collected and statistically analyzed to assess the performance of each laboratory.

A common approach in such comparisons is the use of Z-scores to evaluate a laboratory's performance relative to the consensus value from all participants. A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.

Workflow for Inter-Laboratory Comparison:

G cluster_0 Coordinating Body cluster_1 Participating Laboratories A Sample Preparation (Spiked Matrix) B Sample Distribution (Blind Samples) A->B C Sample Reception & Storage B->C F Data Collection & Analysis G Performance Report Generation F->G D This compound Analysis C->D E Data Reporting D->E E->F

Caption: Workflow of a typical inter-laboratory comparison study.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are proposed methodologies for GC-MS and LC-MS analysis of this compound.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for cholesterol and fatty acid analysis.

  • Lipid Extraction: Perform a lipid extraction from the sample matrix using a modified Bligh and Dyer method.

  • Saponification and Derivatization:

    • Saponify the lipid extract to release the fatty acids and cholesterol.

    • Derivatize the sample to convert fatty acids to fatty acid methyl esters (FAMEs) and cholesterol to a more volatile form, such as a trimethylsilyl (B98337) (TMS) ether derivative. This is achieved by first reacting with an acid-catalyzed methanolysis reagent, followed by a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample in splitless mode into a GC inlet at 275°C.

    • Column: Use a suitable capillary column, such as a DB-Wax column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: A typical oven program could be: start at 95°C for 1 min, ramp to 190°C at 30°C/min and hold for 2 min, then ramp to 250°C at 4°C/min and hold for 8 min.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Use selected ion monitoring (SIM) for quantification of the target analytes.

Analytical Workflow for GC-MS:

G A Sample B Lipid Extraction A->B C Saponification & Derivatization B->C D GC-MS Analysis C->D E Data Processing D->E F Quantification E->F

Caption: A typical analytical workflow for cholesteryl ester analysis by GC-MS.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on methods developed for the analysis of cholesterol and cholesteryl esters without derivatization.

  • Lipid Extraction: Extract lipids from the sample matrix using an appropriate organic solvent mixture, such as chloroform/methanol.

  • LC Separation:

    • Column: Use a C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Employ a gradient elution with a mobile phase system such as water/methanol with ammonium (B1175870) acetate (B1210297) (Solvent A) and methanol/chloroform with ammonium acetate (Solvent B).

    • Flow Rate: A typical flow rate would be around 260 µL/min.

  • MS/MS Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Acquisition: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The precursor ion would be the ammonium adduct of this compound, and a characteristic product ion would be monitored.

Data Presentation and Comparison

Quantitative data from participating laboratories should be summarized in clear and concise tables.

Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound (Assigned Value = 50.0 µg/mL)

Laboratory IDMethodReported Mean (µg/mL)Standard Deviation (µg/mL)
Lab 01GC-MS51.22.1
Lab 02LC-MS/MS48.91.8
Lab 03GC-MS53.52.5
Lab 0

Performance of Cholesteryl Heneicosanoate in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of Cholesteryl Heneicosanoate across various biological matrices. This compound, a cholesteryl ester of heneicosanoic acid (a 21-carbon saturated fatty acid), is frequently utilized as an internal standard in mass spectrometry-based lipidomics due to its stability and low endogenous abundance in most biological systems. This guide will delve into its performance characteristics, present relevant experimental data, and provide detailed analytical protocols.

Comparative Performance Analysis

While direct comparative studies quantifying the absolute performance of this compound across different biological matrices are limited, its widespread use as an internal standard in numerous published studies attests to its robust and reliable analytical behavior. When used as an internal standard, the key performance metrics are consistent recovery and minimal interference with endogenous analytes. The very-long-chain nature of the heneicosanoic acid moiety makes it structurally distinct from the more common fatty acid esters of cholesterol (e.g., those containing palmitic, oleic, or linoleic acid), thus minimizing the risk of isotopic overlap and ensuring accurate quantification of other cholesteryl esters.

The performance of this compound is intrinsically linked to the analytical method employed. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for its analysis.

Data Presentation: Performance Characteristics of Analytical Methods for Cholesteryl Esters

The following table summarizes typical performance characteristics of GC-MS and LC-MS methods for the analysis of cholesteryl esters, including those that utilize this compound as an internal standard. The values presented are representative of what can be achieved in different biological matrices.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Biological Matrix References
Limit of Detection (LOD) 0.01 - 10 ng/mL1 - 100 pg on-columnPlasma, Serum, Cultured Cells, Tissues
Limit of Quantification (LOQ) 0.1 - 50 ng/mL5 - 500 pg on-columnPlasma, Serum, Cultured Cells, Tissues
Linearity (r²) > 0.99> 0.99Plasma, Serum, Cultured Cells
Recovery 80 - 110% (with internal standard)85 - 115% (with internal standard)Plasma, Serum, Cultured Cells, Tissues
Precision (%RSD) < 15%< 15%Plasma, Serum, Cultured Cells, Tissues

Note: These values are generalized from lipidomics literature. The specific performance for this compound will depend on the exact instrumentation, sample preparation protocol, and the complexity of the biological matrix.

Experimental Protocols

The following are detailed methodologies for the analysis of cholesteryl esters, including this compound, in biological matrices using GC-MS. This protocol is adapted from established methods for cellular lipid analysis.

Protocol 1: Quantification of Cholesteryl Esters in Cultured Cells using GC-MS

This protocol describes the in-situ derivatization of cellular lipids, including cholesteryl esters, for subsequent GC-MS analysis. This compound can be used as an internal standard in this procedure.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) with 0.5 M NaOH

  • Hexane (B92381)

  • 14% Boron trifluoride in methanol

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Internal standard solution (e.g., this compound in toluene)

  • GC-MS system with a suitable capillary column (e.g., DB-225)

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • Wash cell monolayer twice with ice-cold PBS.

    • Scrape cells into 1 mL of PBS and centrifuge at 500 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of methanol.

    • Add a known amount of this compound internal standard to the cell suspension.

    • Add 2 mL of chloroform (B151607) and vortex vigorously for 2 minutes.

    • Add 1 mL of 0.9% NaCl solution, vortex, and centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Saponification and Methylation:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 2 mL of methanol with 0.5 M NaOH.

    • Heat at 100°C for 5 minutes in a sealed tube.

    • Cool the tube and add 2 mL of 14% boron trifluoride in methanol.

    • Heat again at 100°C for 5 minutes.

    • Cool to room temperature and add 2 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new tube.

  • GC-MS Analysis:

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Inject 1-2 µL of the sample into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: 100°C for 2 min, ramp to 220°C at 10°C/min, hold for 15 min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Electron Impact (EI) energy: 70 eV

      • Scan Range: m/z 50-650

Data Analysis:

  • Identify the FAME peak corresponding to heneicosanoic acid derived from the internal standard and other FAMEs from endogenous cholesteryl esters based on their retention times and mass spectra.

  • Quantify the amount of each fatty acid by comparing its peak area to the peak area of the heneicosanoic acid methyl ester internal standard.

Visualization of Metabolic Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and analytical procedures, the following diagrams have been generated using Graphviz.

cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) Elongation_Complex Fatty Acid Elongation Complex (ELOVLs) Fatty_Acyl_CoA->Elongation_Complex Elongation Cycles VLCFA_CoA Very-Long-Chain Fatty Acyl-CoA (e.g., Heneicosanoyl-CoA) Elongation_Complex->VLCFA_CoA ACAT ACAT VLCFA_CoA->ACAT VLCFA_CoA_Perox Very-Long-Chain Fatty Acyl-CoA VLCFA_CoA->VLCFA_CoA_Perox Transport CE_VLCFA This compound (Storage in Lipid Droplets) ACAT->CE_VLCFA Cholesterol Cholesterol Cholesterol->ACAT Beta_Oxidation β-Oxidation VLCFA_CoA_Perox->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Metabolic pathway of very-long-chain fatty acid (VLCFA) cholesteryl esters.

Sample Biological Sample (Cells, Plasma, or Tissue) IS_Addition Addition of Internal Standard (this compound) Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) IS_Addition->Extraction Derivatization Saponification & Methylation (to FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis

Caption: Experimental workflow for cholesteryl ester analysis using an internal standard.

Conclusion

This compound serves as a reliable and effective internal standard for the quantification of cholesteryl esters in a variety of biological matrices. Its chemical properties make it well-suited for both GC-MS and LC-MS applications, demonstrating good stability and recovery during sample preparation. While direct quantitative comparisons across different matrices are not extensively documented, its consistent use in the scientific literature underscores its value in lipidomics research. The provided experimental protocol offers a robust starting point for researchers aiming to accurately measure cholesteryl ester profiles in their samples. The metabolic pathway and experimental workflow diagrams provide a clear visual representation of the key processes involved. For drug development professionals, the use of such a standard is critical for ensuring the accuracy and reproducibility of biomarker measurements in preclinical and clinical studies.

Linearity of Detection for Cholesteryl Heneicosanoate in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS) based methods for the quantitative analysis of Cholesteryl Heneicosanoate (CE 21:0), a long-chain cholesteryl ester. This compound is often used as an internal standard in lipidomic studies due to its rare natural occurrence. Understanding its linearity of detection is crucial for accurate quantification of other cholesteryl esters in biological samples. This document outlines the performance of typical analytical methods, provides detailed experimental protocols, and compares alternative approaches.

Performance Comparison

The linearity of detection for this compound is expected to be comparable to other odd-chain cholesteryl esters, such as Cholesteryl Heptadecanoate (CE 17:0), which is frequently used as an internal standard. The following table summarizes the typical performance characteristics of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of odd-chain cholesteryl esters, which can be considered a reliable proxy for this compound.

ParameterTypical Performance for Odd-Chain Cholesteryl Esters (e.g., CE 17:0)Alternative Method (GC-MS)
Linear Range 0.1 µM to 10 µM[1]0.1 to 15 mmol/L (for total cholesterol)[2]
Coefficient of Determination (R²) > 0.99[1]Not explicitly stated for individual esters
Limit of Detection (LOD) Approximately 1 pmol on column[3]0.04 mmol/L (for total cholesterol)[2]
Limit of Quantification (LOQ) 0.1 µM[4]Not explicitly stated for individual esters
Precision (%RSD) <15%92.5%–98.5% recovery (intra- and inter-day)[2]
Throughput HighLow to Medium
Sample Derivatization Not typically requiredRequired

Experimental Protocols

A robust and sensitive method for the quantification of this compound involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a synthesis of established methods for cholesteryl ester analysis.[5][6][7]

I. Sample Preparation (Lipid Extraction)
  • Homogenization: Homogenize tissue or cell samples in a suitable buffer.

  • Lipid Extraction: Perform a Folch or Bligh-Dyer extraction using a chloroform:methanol mixture to isolate lipids.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard, such as a deuterated version of this compound or another odd-chain cholesteryl ester (e.g., Cholesteryl Heptadecanoate), to the sample prior to extraction.

  • Phase Separation: Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol:acetonitrile:water).

II. LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column for separation.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

    • Gradient: Employ a gradient elution to separate the cholesteryl esters from other lipid classes.

  • Mass Spectrometry Detection:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • MRM Transition: The precursor ion for this compound will be its [M+NH₄]⁺ adduct. The characteristic product ion for all cholesteryl esters is m/z 369.3, which corresponds to the dehydrated cholesterol moiety.[8] Therefore, the MRM transition to monitor would be the mass of the [this compound + NH₄]⁺ ion to m/z 369.3.

Method Comparison

FeatureLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by liquid chromatography followed by mass analysis.Separation of volatile compounds by gas chromatography followed by mass analysis.
Sensitivity High (picomole to femtomole range).Good, but can be lower than LC-MS/MS for certain applications.
Specificity High, due to both chromatographic separation and specific MRM transitions.High, based on retention time and mass spectrum.
Sample Preparation Relatively simple lipid extraction. Derivatization is generally not required.[5]More complex, requiring hydrolysis of esters and derivatization to increase volatility.[2]
Throughput High-throughput is achievable with modern systems.Generally lower throughput due to longer run times and more extensive sample preparation.
Analytes Suitable for a wide range of cholesteryl esters in a single run.Can analyze total cholesterol after hydrolysis or individual esters after derivatization.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Tissue, Cells, Plasma) homogenization Homogenization sample->homogenization is_spike Internal Standard Spiking (e.g., d7-CE 21:0) homogenization->is_spike extraction Lipid Extraction (e.g., Folch) dry_reconstitute Dry Down & Reconstitute extraction->dry_reconstitute is_spike->extraction lc_separation Liquid Chromatography (C18 Column) dry_reconstitute->lc_separation Injection ms_detection Tandem Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis result result data_analysis->result Concentration of this compound

References

Navigating the Detection Limits of Cholesteryl Esters: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of cholesteryl esters is critical for understanding a myriad of physiological and pathological processes. This guide provides a comparative overview of the analytical performance of common methods for detecting cholesteryl esters, with a special focus on Cholesteryl Heneicosanoate and its alternatives. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection of the most appropriate analytical strategy.

While a specific limit of detection (LOD) for this compound is not extensively documented in publicly available research, its primary role is often as an internal standard in mass spectrometry-based lipidomics due to its odd-numbered carbon chain, which is not common in most biological systems.[1] This guide, therefore, provides a comparative analysis of the limits of detection for other common cholesteryl esters, offering a practical reference for researchers.

Performance Comparison: Limits of Detection

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of cholesteryl esters depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. Below is a summary of reported limits of detection for various cholesteryl esters using these two predominant techniques.

Analyte/MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Sample MatrixReference
LC-MS/MS
General Cholesteryl Esters1 pmol (reliable detection)N/A[2]
High-Temperature GC-MS
Cholesteryl Laurate, Myristate, Oleate, Linoleate0.2 - 10.0 µg/ml (LOQ range for a panel of CEs)Serum[3]

It is important to note that direct comparison of LODs between different studies can be challenging due to variations in instrumentation, sample preparation, and the specific definitions of LOD and LOQ used.

Experimental Protocols: A Closer Look

Detailed and robust experimental protocols are fundamental to achieving sensitive and reproducible quantification of cholesteryl esters. Here, we outline generalized, yet comprehensive, procedures for both LC-MS/MS and GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Cholesteryl Ester Analysis

This method is advantageous for its high sensitivity and specificity, and it does not typically require derivatization of the cholesteryl esters.[2]

1. Sample Preparation (Lipid Extraction):

  • Homogenize tissue or cell samples in a suitable solvent, such as a chloroform:methanol (B129727) mixture (2:1, v/v).[2]

  • For plasma or serum samples, a protein precipitation step with a solvent like methanol is often employed.[3]

  • Add an appropriate internal standard, such as deuterated cholesteryl ester or an odd-chain cholesteryl ester like this compound, to the sample prior to extraction to correct for sample loss and matrix effects.[4]

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Collect the organic (lower) phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 2:1 v/v chloroform:methanol).[2][5]

2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column is commonly used for the separation of cholesteryl esters.[5]

    • Mobile Phase: A gradient of two solvents is typically employed. For example, Solvent A could be a mixture of water and methanol with an additive like ammonium (B1175870) formate (B1220265) and formic acid, while Solvent B could be a mixture of isopropanol (B130326) and methanol with similar additives.[5]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[5]

    • Gradient: A gradient from a lower to a higher percentage of the organic solvent (Solvent B) is used to elute the hydrophobic cholesteryl esters.[5]

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for its soft ionization, which minimizes fragmentation in the source.[6][7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for quantification. It involves monitoring a specific precursor ion to product ion transition for each analyte. A common fragment ion for all cholesteryl esters is the cholesterol backbone at m/z 369.3.[6]

    • Collision Energy: Optimize the collision energy for each cholesteryl ester to achieve the most abundant and stable fragment ion.

3. Data Analysis:

  • Integrate the peak areas of the MRM transitions for each analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of each cholesteryl ester using a calibration curve prepared with known concentrations of standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Cholesteryl Ester Analysis

GC-MS is a robust and reliable technique for cholesteryl ester analysis, though it often requires derivatization to increase the volatility of the analytes.[8]

1. Sample Preparation (Extraction and Derivatization):

  • Perform lipid extraction as described in the LC-MS/MS protocol.

  • Saponification and Derivatization: To analyze the fatty acid composition of cholesteryl esters, the esters are first saponified (hydrolyzed) to release the free fatty acids. These fatty acids are then derivatized to form fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl or BF3-methanol. For the analysis of intact cholesteryl esters, a derivatization step to silylate the molecule (e.g., using BSTFA) is often necessary to improve its thermal stability and chromatographic properties.[1]

  • After derivatization, the sample is dried and reconstituted in a non-polar solvent like hexane (B92381) for GC-MS injection.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS, is typically used.[9]

    • Injector: Use a splitless injection mode to maximize the amount of sample introduced to the column for trace analysis.[1]

    • Oven Temperature Program: A temperature gradient is crucial for separating the different cholesteryl esters. An initial temperature of around 260°C can be held, followed by a ramp up to 380°C.[3]

    • Carrier Gas: Helium is the most commonly used carrier gas.[1]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis, where only specific ions characteristic of the analytes of interest are monitored, thereby increasing sensitivity and reducing background noise.[1]

3. Data Analysis:

  • Integrate the peak areas of the selected ions for each analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of each cholesteryl ester using a calibration curve.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates a typical workflow for the analysis of cholesteryl esters from biological samples using mass spectrometry.

Caption: Workflow for Cholesteryl Ester Analysis.

References

A Researcher's Guide to Cholesteryl Ester Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomic studies and the investigation of metabolic diseases, the accurate quantification of cholesteryl esters is paramount. Cholesteryl esters, the storage form of cholesterol, play a crucial role in cellular cholesterol homeostasis and are implicated in various pathologies, including atherosclerosis and neurodegenerative disorders.[1][2][3] The reliability of experimental data heavily depends on the quality and appropriate selection of cholesteryl ester standards. This guide provides a comparative analysis of different commercially available cholesteryl ester standards, supported by a summary of their performance characteristics and detailed experimental protocols for their use.

Performance Comparison of Cholesteryl Ester Standards

The selection of an appropriate standard is contingent upon the analytical method employed and the specific research question. The following table summarizes the key characteristics of commonly used cholesteryl ester standards.

Standard TypePurity & FormulationStability & StorageSolubilityApplication & Performance Notes
Individual Cholesteryl Ester Species (e.g., Cholesteryl Oleate, Cholesteryl Palmitate)Typically high purity (≥98%). Available as crystalline solids or pre-dissolved solutions.Stable for extended periods when stored properly at -20°C, protected from light.[4]Soluble in organic solvents like chloroform, methanol, and ethanol.Ideal for creating precise calibration curves for the quantification of specific cholesteryl ester species.[5] Performance is highly dependent on the purity of the individual standard.
Deuterated Cholesterol (d7-Cholesterol) High isotopic purity. Typically provided as a solid.Stable when stored at -20°C.Soluble in organic solvents.Used as an internal standard in mass spectrometry-based methods to correct for variations in sample preparation and instrument response.[6][7] Enables accurate absolute quantification.
Mixtures of Cholesteryl Esters Pre-formulated mixtures of several common cholesteryl esters. Composition and concentration of each component are certified.Store at -20°C.[4]Soluble in organic solvents.Convenient for screening and semi-quantitative analysis of multiple cholesteryl esters simultaneously. Useful for system suitability tests in chromatographic methods.
Commercial Assay Kit Standards Provided as a component of a complete assay kit. Often a stabilized solution of a single cholesteryl ester or a mixture.Refer to kit instructions; typically stored at -20°C or -80°C.[4][8]Usually provided in a buffer or solvent compatible with the assay.Optimized for the specific assay protocol provided in the kit.[4] Ensures consistency and reproducibility within the context of that assay.

Experimental Protocols for Cholesteryl Ester Quantification

The accurate measurement of cholesteryl esters can be achieved through various analytical techniques. Below are detailed methodologies for two common approaches: an enzymatic assay for total and free cholesterol determination, and a mass spectrometry-based method for the quantification of individual cholesteryl ester species.

Method 1: Enzymatic Determination of Free and Total Cholesterol

This method allows for the calculation of the cholesteryl ester concentration by subtracting the free cholesterol amount from the total cholesterol (free cholesterol + cholesterol from hydrolyzed esters).

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Assay Setup cluster_2 Reaction & Detection cluster_3 Data Analysis Sample Biological Sample (e.g., Serum, Cells) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Split Split Extracted Lipids Extraction->Split FreeChol Assay for Free Cholesterol Split->FreeChol TotalChol Assay for Total Cholesterol Split->TotalChol Reagent1 Add Cholesterol Oxidase FreeChol->Reagent1 Reagent2 Add Cholesterol Esterase & Cholesterol Oxidase TotalChol->Reagent2 Incubate1 Incubate Reagent1->Incubate1 Incubate2 Incubate Reagent2->Incubate2 Detect1 Colorimetric/Fluorometric Detection Incubate1->Detect1 Detect2 Colorimetric/Fluorometric Detection Incubate2->Detect2 Calc Calculate Cholesteryl Ester (Total Chol - Free Chol) Detect1->Calc Detect2->Calc

Caption: Workflow for enzymatic determination of cholesteryl esters.

Protocol:

  • Sample Preparation: Extract total lipids from the biological sample using a suitable method, such as the Folch method (chloroform:methanol). Dry the lipid extract under a stream of nitrogen and reconstitute in the assay buffer.

  • Assay Setup: Prepare two sets of reactions for each sample. One set will be for the determination of free cholesterol, and the other for total cholesterol.

  • Reaction:

    • Free Cholesterol: Add a reaction mixture containing cholesterol oxidase and a probe to produce a detectable signal (colorimetric or fluorescent).

    • Total Cholesterol: Add a reaction mixture containing cholesterol esterase (to hydrolyze cholesteryl esters to free cholesterol), cholesterol oxidase, and the detection probe.[4][8]

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for the enzymatic reactions to proceed to completion.

  • Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 570 nm for colorimetric assays).

  • Calculation: Create a standard curve using a known concentration of a cholesterol standard. Determine the concentrations of free and total cholesterol in the samples from the standard curve. The concentration of cholesteryl esters is calculated by subtracting the free cholesterol concentration from the total cholesterol concentration.[4][8]

Method 2: LC-MS/MS for Quantification of Individual Cholesteryl Ester Species

This method provides a more detailed analysis of the different fatty acid chains associated with cholesterol.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Detection cluster_3 Data Analysis Sample Biological Sample Spike Spike with Internal Standard (e.g., d7-Cholesteryl Ester) Sample->Spike Extraction Lipid Extraction Spike->Extraction Inject Inject onto LC Column Extraction->Inject Separation Reverse-Phase HPLC Inject->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 MS1 Scan (Precursor Ions) Ionization->MS1 Fragmentation Collision-Induced Dissociation MS1->Fragmentation MS2 MS2 Scan (Product Ions) Fragmentation->MS2 Quant Quantification against Standard Curve MS2->Quant

Caption: Workflow for LC-MS/MS analysis of cholesteryl esters.

Protocol:

  • Sample Preparation: Homogenize the biological sample and spike it with a known amount of an internal standard (e.g., d7-cholesteryl palmitate).[6] Extract the total lipids.

  • LC Separation: Inject the lipid extract onto a reverse-phase high-performance liquid chromatography (HPLC) column to separate the different cholesteryl ester species.

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • Ionization: Cholesteryl esters are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[6][9]

    • MS1: The first mass analyzer selects the precursor ions of the cholesteryl esters.

    • Fragmentation: The selected ions are fragmented in a collision cell. A characteristic fragment ion for cholesteryl esters is often observed at m/z 369.3, corresponding to the cholesterol backbone.[7][10]

    • MS2: The second mass analyzer detects the specific product ions.

  • Quantification: Create a standard curve for each cholesteryl ester of interest using authentic standards. The concentration of each cholesteryl ester in the sample is determined by comparing its peak area to that of the internal standard and the respective standard curve.[10]

Conclusion

The choice of cholesteryl ester standard is a critical decision that directly impacts the accuracy and reliability of experimental results. For broad quantification of total cholesteryl esters, enzymatic assays with their corresponding standards offer a robust and straightforward approach. For detailed profiling of individual cholesteryl ester species, mass spectrometry-based methods coupled with high-purity individual standards and deuterated internal standards are the gold standard. By understanding the performance characteristics of different standards and employing rigorous experimental protocols, researchers can ensure the generation of high-quality, reproducible data in their studies of cholesterol metabolism and related diseases.

References

A Comprehensive Guide to Assessing the Purity of Commercial Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of Cholesteryl Heneicosanoate, a long-chain cholesteryl ester, is a critical parameter that dictates its performance and safety in various advanced applications, including the formulation of liquid crystals for displays and the development of novel drug delivery systems such as lipid nanoparticles. This guide provides a comparative overview of analytical methodologies for assessing the purity of commercial this compound, offering detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate techniques for their specific needs.

Importance of Purity in this compound Applications

This compound's utility in specialized fields is intrinsically linked to its purity. In liquid crystal formulations, even minute impurities can alter the phase transition temperatures and mesomorphic properties, leading to defects in display performance. Similarly, in pharmaceutical applications, particularly in drug delivery systems, impurities can introduce toxicity, affect the stability and encapsulation efficiency of nanoparticles, and trigger adverse immunological responses. Therefore, rigorous purity assessment is paramount to ensure the desired functionality, reproducibility, and safety of the final product.

Key Analytical Techniques for Purity Assessment

A multi-pronged approach employing several analytical techniques is recommended for a comprehensive purity profile of this compound. The primary methods include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis), and Quantitative Nuclear Magnetic Resonance (¹H-qNMR).

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC-MS Separation by polarity, detection by mass-to-charge ratio.Identification and quantification of the main component and non-volatile impurities.High sensitivity and specificity; suitable for a wide range of impurities.Requires expensive equipment; method development can be complex.
GC-FID Separation by boiling point, detection by flame ionization.Quantification of volatile impurities and the main component after derivatization.High resolution and sensitivity for volatile compounds; robust and widely available.Not suitable for non-volatile or thermally labile impurities; requires derivatization.
DSC/TGA Measurement of heat flow and mass change as a function of temperature.Melting point, phase transitions, and thermal stability. Purity can be estimated from the melting endotherm.Provides information on solid-state purity and thermal stability; relatively fast.Less sensitive to impurities that do not affect the melting point; not a separative technique.
¹H-qNMR Nuclear magnetic resonance signal intensity is directly proportional to the number of protons.Absolute purity determination without the need for a specific reference standard of the analyte.Highly accurate and precise; provides structural information; primary ratio method of measurement.Requires a high-field NMR spectrometer; may not detect impurities without protons.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and commercial source of this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is ideal for identifying and quantifying a broad range of potential impurities.

Experimental Workflow:

HPLC_MS_Workflow prep Sample Preparation (Dissolve in IPA/Acetonitrile) hplc HPLC Separation (C18 Column) prep->hplc Inject ms MS Detection (ESI or APCI) hplc->ms Elute data Data Analysis (Quantification of Impurities) ms->data Acquire Spectra

Caption: HPLC-MS workflow for purity analysis.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 1:1 (v/v) mixture of isopropanol (B130326) and acetonitrile.

  • HPLC System: A reverse-phase HPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Solvent B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Program: Start with 50% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • MS Detector: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source in positive ion mode is suitable.

  • Data Acquisition: Scan for a mass range that includes the expected molecular ion of this compound and potential impurities (e.g., m/z 300-1000).

  • Quantification: Impurities can be quantified relative to the main peak area or by using certified reference standards if available.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for quantifying volatile impurities and can be used to determine the purity of the fatty acid component after transesterification.

Experimental Workflow:

GC_FID_Workflow prep Sample Preparation (Saponification & Derivatization) gc GC Separation (Capillary Column) prep->gc Inject fid FID Detection gc->fid Elute data Data Analysis (Peak Area % Purity) fid->data Generate Signal

Caption: GC-FID workflow for purity assessment.

Methodology:

  • Sample Preparation (for fatty acid profile):

    • Saponify a known amount of the sample with methanolic NaOH or KOH.

    • Extract the free fatty acids.

    • Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like BF₃-methanol.

  • GC System: A gas chromatograph equipped with a flame ionization detector and a capillary column suitable for FAME analysis (e.g., a wax or a low-bleed non-polar column).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 250 °C at 4 °C/min and hold for 10 minutes.

  • Detector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Data Analysis: Purity is typically reported as the area percentage of the heneicosanoic acid methyl ester peak relative to all fatty acid methyl ester peaks.

Thermal Analysis (DSC/TGA)

Thermal analysis provides valuable information on the solid-state purity and thermal stability of this compound.

Experimental Workflow:

Thermal_Analysis_Workflow sample Sample Preparation (Weigh into pan) dsc_tga DSC/TGA Analysis (Heating under N2) sample->dsc_tga thermogram Generate Thermogram dsc_tga->thermogram analysis Data Analysis (Melting point, Purity, Decomposition) thermogram->analysis

Caption: Workflow for DSC/TGA analysis.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Analysis:

    • Heat the sample from room temperature to a temperature above its melting point (e.g., 25 °C to 120 °C) at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.

    • The melting point is determined from the peak of the endothermic transition. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point.

  • TGA Analysis:

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The TGA curve will show the temperature at which the compound begins to decompose. A pure compound will typically exhibit a single-step decomposition.

Quantitative ¹H-NMR (qNMR)

¹H-qNMR is a primary analytical method that can provide a highly accurate and precise determination of absolute purity.

Experimental Workflow:

qNMR_Workflow prep Sample Preparation (Weigh sample & internal standard) nmr NMR Data Acquisition (High-field spectrometer) prep->nmr processing Data Processing (Integration of signals) nmr->processing calculation Purity Calculation processing->calculation

Caption: Workflow for purity determination by qNMR.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 10-20 mg).

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.

    • Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Comparison with Alternative Cholesteryl Esters

The choice of a cholesteryl ester often depends on the desired physical properties for a specific application. This compound can be compared with other commercially available long-chain and shorter-chain cholesteryl esters.

Table 2: Comparison of this compound with Alternative Cholesteryl Esters

Cholesteryl EsterMolecular FormulaMolecular WeightTypical Purity (%)Key Applications
This compound C₄₈H₈₆O₂699.20>98% (typical)Liquid crystals, Drug delivery
Cholesteryl Stearate C₄₅H₈₀O₂653.12>96-99%[1][2]Cosmetics, Pharmaceuticals, Liquid crystals[3]
Cholesteryl Nonanoate C₃₆H₆₂O₂526.88>93-99%[4][5]Liquid crystals, Cosmetics[6]
Cholesteryl Oleate C₄₅H₇₈O₂649.10>98% (typical)Biological studies, Drug delivery[7]
Cholesteryl Benzoate C₃₄H₅₀O₂490.76>98% (typical)Liquid crystals[8][9]

Logical Relationship of Alternatives:

Alternatives cluster_app Applications cluster_esters Cholesteryl Esters Liquid Crystals Liquid Crystals Drug Delivery Drug Delivery Cosmetics Cosmetics CH Cholesteryl Heneicosanoate CH->Liquid Crystals CH->Drug Delivery CS Cholesteryl Stearate CS->Liquid Crystals CS->Drug Delivery CS->Cosmetics CN Cholesteryl Nonanoate CN->Liquid Crystals CN->Cosmetics CO Cholesteryl Oleate CO->Drug Delivery CB Cholesteryl Benzoate CB->Liquid Crystals

Caption: Applications of this compound and its alternatives.

Conclusion

The purity of commercial this compound is a critical quality attribute that significantly impacts its performance in high-tech applications. A combination of chromatographic, thermal, and spectroscopic techniques provides a comprehensive assessment of its purity. This guide offers a framework for researchers and professionals to establish robust quality control procedures for this compound and to select suitable alternatives based on their specific application requirements. By implementing these detailed analytical protocols, users can ensure the reliability and reproducibility of their research and product development endeavors.

References

A Comparative Guide to Method Validation for Cholesteryl Heneicosanoate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of Cholesteryl Heneicosanoate quantification in human plasma. The information presented is based on established bioanalytical method validation guidelines and current analytical approaches for cholesteryl esters. This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating an appropriate analytical method for their specific research needs.

Introduction

This compound, a cholesteryl ester, is a potential biomarker and a component of lipid metabolism. Accurate and precise quantification of this analyte in human plasma is crucial for clinical and research applications. This guide focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely accepted technique for the analysis of cholesteryl esters, and compares it to a gas chromatography-mass spectrometry (GC-MS) approach.[1][2][3] The validation parameters discussed are in accordance with the principles outlined in the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines on bioanalytical method validation.[4][5][6][7][8]

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of this compound in human plasma depends on various factors, including the required sensitivity, selectivity, throughput, and the nature of the research. The following table summarizes a comparison between a typical LC-MS/MS method and a GC-MS method.

Validation ParameterLC-MS/MS MethodGC-MS Method
Linearity (R²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL rangeCan achieve similar or slightly higher LLOQ
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Recovery (%) 85 - 115%80 - 120%
Selectivity/Specificity High, based on precursor/product ion transitionHigh, based on retention time and mass spectrum
Matrix Effect Potential for ion suppression/enhancementLess prone to matrix effects than ESI-LC-MS/MS
Sample Throughput High, with rapid chromatographyLower, due to longer run times and derivatization
Derivatization Not typically requiredRequired to increase volatility
Stability Assessed through freeze-thaw, short-term, long-term, and stock solution stability studies. Cholesteryl esters are generally stable in plasma when stored at -80°C.[9][10][11]Stability of the derivatized analyte needs to be carefully evaluated.

Experimental Protocols

LC-MS/MS Method

This protocol outlines a standard approach for the quantification of this compound in human plasma using LC-MS/MS.

a. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw human plasma samples on ice.

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

  • Add 500 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (B129727) (3:1, v/v).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from other plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+NH₄]⁺ adduct of this compound. All cholesteryl esters typically form a common product ion corresponding to the cholesterol backbone.[1]

  • Product Ion: A specific fragment ion of this compound.

GC-MS Method (Alternative)

This protocol provides an alternative approach using GC-MS, which often requires derivatization.

a. Sample Preparation (Hydrolysis and Derivatization)

  • To 100 µL of plasma, add an internal standard.

  • Perform alkaline hydrolysis to release the cholesterol moiety.

  • Extract the cholesterol using a suitable organic solvent (e.g., hexane).

  • Evaporate the solvent to dryness.

  • Derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS) to form a volatile trimethylsilyl (B98337) (TMS) ether derivative.

b. GC Conditions

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A suitable temperature gradient to achieve separation.

c. MS Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Scan Type: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.

Method Validation Workflow

The following diagram illustrates a typical workflow for bioanalytical method validation, applicable to both LC-MS/MS and GC-MS methods.

G Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Sample Preparation Optimization MD2 Chromatography Development MD1->MD2 MD3 Mass Spectrometry Tuning MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Lower Limit of Quantification (LLOQ) MV3->MV4 MV5 Recovery & Matrix Effect MV4->MV5 MV6 Stability MV5->MV6 SA1 Calibration Curve & QC Samples MV6->SA1 Validated Method SA2 Analysis of Unknown Samples SA1->SA2 SA3 Data Processing & Reporting SA2->SA3 G Analytical Method and Biomarker Relationship cluster_0 Analytical Phase cluster_1 Interpretation Phase AP1 Human Plasma Sample AP2 Validated Analytical Method (e.g., LC-MS/MS) AP1->AP2 AP3 Quantitative Data of This compound AP2->AP3 IP1 Biomarker Concentration AP3->IP1 Data Input IP2 Correlation with Physiological/Pathological State IP1->IP2 IP3 Clinical Relevance/ Drug Development Decision IP2->IP3

References

A Comparative Guide to Internal Standards for Robust Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In quantitative lipid analysis, particularly using chromatography-mass spectrometry techniques, the choice of an internal standard is a critical factor in ensuring the robustness of the method. A robust analytical procedure remains unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

This guide provides a comparative overview of internal standards for the analysis of cholesterol and related lipids, with a focus on evaluating method robustness. We will discuss the properties of Cholesteryl Heneicosanoate and compare its theoretical advantages with the performance of commonly used alternatives, supported by available experimental data.

The Role of Internal Standards in Method Robustness

Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard is chemically similar to the analyte of interest but distinguishable by the analytical instrument. Its consistent addition to all samples and standards allows for the normalization of the analyte's signal, compensating for sample loss, extraction inefficiencies, and injection volume variations. This normalization is key to achieving a robust and reliable quantitative method.

Comparison of Internal Standards for Cholesterol Analysis

The selection of an internal standard depends on the specific analyte, the sample matrix, and the analytical platform. For cholesterol and cholesteryl ester analysis, several types of internal standards are employed, each with distinct characteristics that influence method performance and robustness.

Internal Standard TypeExample(s)PrincipleAdvantagesDisadvantages
Odd-Chain Cholesteryl Ester This compound (CE 21:0) A non-endogenous lipid that mimics the chemical properties of endogenous cholesteryl esters.Behaves similarly to endogenous cholesteryl esters during extraction and ionization. Cost-effective.Physicochemical properties are not identical to all endogenous cholesteryl esters, which can lead to bias. Limited commercial availability as a certified standard.
Isotopically Labeled Standard Deuterated Cholesterol (e.g., Cholesterol-d7) A standard where some hydrogen atoms are replaced with deuterium, making it chemically identical to the analyte but with a different mass.Considered the "gold standard." Co-elutes with the analyte and has nearly identical extraction and ionization efficiency, providing the most accurate correction.[1]High cost. A specific labeled standard is needed for each analyte.[1]
Structural Isomer/Analog 5α-Cholestane, Epicoprostanol A non-endogenous sterol with a similar core structure to cholesterol but different chromatographic behavior.Cost-effective and widely available. Good for quantifying free cholesterol.Does not behave identically to cholesterol or its esters during sample preparation and ionization, which may affect accuracy.[2]

Table 1: Comparison of Internal Standard Types for Cholesterol Analysis.

Evaluating Method Robustness: Experimental Data

A study validating a GC-FID method for cholesterol in egg yolks using 5α-cholestane as an internal standard demonstrated the value of this approach. The method with the internal standard showed significantly better reproducibility than the method without it.[2]

ParameterMethod with 5α-Cholestane ISMethod without Internal Standard
Repeatability (RSD) 4.0%6.0%
Reproducibility (RSD) 6.0%14.0%

Table 2: Impact of 5α-Cholestane Internal Standard on Method Precision. [2]

Another study validating a high-temperature GC-MS method for various sterols, including cholesterol, utilized deuterium-labeled internal standards . The reported precision and accuracy data, while not from a formal robustness test, indicate a high degree of method reliability.[1]

AnalytePrecision (% CV)Accuracy (% Bias)
Cholesterol1.1 - 9.8%75.9 - 125.1%
CEs1.1 - 9.8%75.9 - 125.1%
OHCs1.1 - 9.8%75.9 - 125.1%

Table 3: Precision and Accuracy of a GC-MS Method Using Deuterated Internal Standards. [1]

Experimental Protocols

Below are detailed methodologies for sample preparation and analysis, representing a typical workflow for cholesterol and fatty acid analysis where an internal standard like this compound would be used.

Protocol 1: Lipid Extraction and Derivatization for GC-MS Analysis

This protocol is adapted from methods for analyzing total fatty acids and cholesterol from biological samples.[3]

  • Sample Preparation:

    • Place the biological sample (e.g., cell pellet, tissue homogenate) in a glass tube.

    • Add a known amount of the internal standard solution (e.g., this compound in toluene) to each sample, standard, and blank.

  • Saponification and Derivatization (In Situ):

    • Add 1 mL of 2.5% H₂SO₄ in methanol (B129727) to the sample tube.

    • Incubate at 80°C for 1 hour to simultaneously hydrolyze lipids and methylate fatty acids.

  • Extraction:

    • Cool the samples to room temperature.

    • Add 1.5 mL of a hexane (B92381):water (2:1 v/v) solution and vortex thoroughly.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer, containing fatty acid methyl esters (FAMEs) and cholesterol, to a new glass tube.

  • Analysis of FAMEs (by GC-MS):

    • The hexane extract can be directly injected into the GC-MS for FAME analysis.

  • Derivatization of Cholesterol:

    • Evaporate the remaining hexane extract to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Incubate at 60°C for 30 minutes to convert cholesterol to its trimethylsilyl (B98337) (TMS) ether derivative.

    • Evaporate the derivatization reagents and reconstitute the sample in hexane.

  • Analysis of TMS-Cholesterol (by GC-MS):

    • Inject the final sample into the GC-MS for cholesterol analysis.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical analytical method using an internal standard and the concept of robustness testing.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Saponify Saponification & Derivatization Add_IS->Saponify Extract Hexane Extraction Saponify->Extract GC_MS GC-MS System Extract->GC_MS Data Data Acquisition GC_MS->Data Integrate Peak Integration Data->Integrate Normalize Normalization to Internal Standard Integrate->Normalize Quantify Quantification Normalize->Quantify Final_Result Final_Result Quantify->Final_Result Final Concentration

Figure 1. Experimental workflow for lipid analysis using an internal standard.

G cluster_params cluster_results center_node Nominal Analytical Method p1 Oven Temperature (± 2°C) center_node->p1 p2 Mobile Phase pH (± 0.1) center_node->p2 p3 Flow Rate (± 5%) center_node->p3 p4 Injection Volume (± 10%) center_node->p4 p5 Column Batch center_node->p5 p6 Analyst center_node->p6 r1 Peak Area Ratio p1->r1 r2 Retention Time r3 Resolution r4 Final Concentration p2->r2 p3->r3 p4->r4 p5->r1 p6->r4 robust_label Robust Method: Minimal variation in outcomes

Figure 2. Conceptual diagram of robustness testing.

References

The Specificity of Cholesteryl Heneicosanoate in Complex Lipid Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cholesteryl Heneicosanoate to other cholesteryl esters commonly found in complex biological mixtures. We will delve into the experimental data that underscores its specificity and utility as an analytical standard in lipidomics research.

Executive Summary

This compound, a cholesteryl ester with a 21-carbon fatty acid chain, exhibits exceptional specificity in complex lipid mixtures primarily due to its non-natural origin. Unlike the more common even-chain cholesteryl esters that are abundant in biological systems, this odd-chain counterpart is typically absent, making it an ideal internal standard for quantitative lipid analysis. Its unique mass and chromatographic properties allow for clear differentiation from endogenous lipids, ensuring accurate and reliable quantification of other cholesteryl esters in a sample.

Comparative Analysis of Cholesteryl Esters

The primary advantage of this compound lies in its virtual absence from natural biological samples. Lipidomic analyses of human plasma, for instance, have identified a wide array of even-chain and some unsaturated cholesteryl esters, but no endogenous this compound. This makes it an excellent "spike-in" standard for tracking extraction efficiency and providing a reference for quantification.

FeatureThis compound (CE 21:0)Endogenous Cholesteryl Esters (e.g., CE 16:0, 18:1, 18:2)
Natural Abundance Not naturally occurring in significant amounts in most biological systems.Abundant in plasma, tissues, and cells.[1]
Chain Length Odd-chain (21 carbons)Primarily even-chain (e.g., 16, 18, 20, 22 carbons).[2][3]
Primary Use in Research Internal standard for quantification.Analytes of interest in metabolic and disease studies.[4]
Mass Spectrometry (MS) Signal Unique m/z value that is easily distinguished from endogenous species.Overlapping m/z values for isobaric species can complicate analysis.
Chromatographic Separation Elutes at a distinct retention time from most endogenous cholesteryl esters.Co-elution of different species can occur, requiring high-resolution chromatography.

Table 1: Comparison of this compound with Endogenous Cholesteryl Esters.

A recent study identified 50 different cholesteryl ester species in human plasma, all of which were even-chain or unsaturated fatty acid esters.[2] The most abundant species were Cholesteryl Linoleate (CE 18:2), Cholesteryl Oleate (CE 18:1), and Cholesteryl Palmitate (CE 16:0).[1] The complete absence of odd-chain, saturated cholesteryl esters like Heneicosanoate in such comprehensive screens highlights its specificity.

Experimental Protocols

The reliable analysis of cholesteryl esters, and the effective use of this compound as an internal standard, depends on robust experimental protocols. Below are methodologies for sample preparation and analysis.

Lipid Extraction from Plasma or Serum

This protocol is adapted from standard lipid extraction methods.

  • Sample Preparation:

    • Thaw plasma or serum samples on ice.

    • To 50 µL of sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in chloroform (B151607)/methanol 2:1, v/v).

  • Extraction:

    • Add 1 mL of a chloroform:methanol (2:1, v/v) solvent mixture to the sample.

    • Vortex vigorously for 1 minute.

    • Add 200 µL of water to induce phase separation.

    • Vortex again for 30 seconds and centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1, v/v/v).

Lipid Extraction from Cultured Cells

This protocol is suitable for adherent or suspension cells.[5][6]

  • Sample Preparation:

    • Harvest cells (e.g., 1-5 million cells) and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Add a known amount of this compound internal standard.

  • Extraction:

    • Add 3.75 mL of a chloroform:methanol (1:2, v/v) solvent mixture.

    • Vortex for 30 seconds and incubate on ice for 15 minutes.

    • Add 1.25 mL of chloroform and vortex.

    • Add 1.25 mL of water and vortex.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Collect the lower organic phase.

    • Dry and reconstitute the lipids as described for plasma samples.

LC-MS/MS Analysis of Cholesteryl Esters

This method provides high sensitivity and specificity for the detection and quantification of cholesteryl esters.[7][8][9]

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Tandem mass spectrometry (MS/MS) is employed for specific detection. Cholesteryl esters characteristically produce a product ion at m/z 369.3, corresponding to the cholesterol backbone.[10]

    • MRM Transitions:

      • This compound (Internal Standard): Precursor ion (M+NH4)+ -> Product ion m/z 369.3.

      • Endogenous Cholesteryl Esters: Precursor ions corresponding to the ammonium adducts of each specific ester -> Product ion m/z 369.3.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of cholesteryl esters from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Sample Spike_IS Spike with Cholesteryl Heneicosanoate (Internal Standard) Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike_IS->Extraction LC_Separation LC Separation (C18 Reverse Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Internal Standard) MS_Detection->Data_Analysis Quant_Results Quantitative Results of Endogenous Cholesteryl Esters Data_Analysis->Quant_Results

Caption: Lipidomics workflow for cholesteryl ester analysis.

Principle of Internal Standard Quantification

This diagram illustrates how a non-endogenous internal standard like this compound is used for accurate quantification.

G Analyte Endogenous Cholesteryl Ester (Analyte of Interest) Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Calibration Compare Ratio to Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Caption: Internal standard quantification principle.

Conclusion

The specificity of this compound in complex lipid mixtures is unequivocally established by its non-natural, odd-chain structure, which prevents its interference with endogenous, even-chain cholesteryl esters. This unique characteristic makes it an invaluable tool for researchers in lipidomics, enabling precise and accurate quantification of a critical class of lipids involved in numerous physiological and pathological processes. The experimental protocols and analytical methods outlined in this guide provide a robust framework for leveraging the specificity of this compound in demanding research applications.

References

Quantifying Cholesteryl Heneicosanoate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific lipids like Cholesteryl Heneicosanoate is critical for understanding various biological processes and for the development of new therapeutics. This guide provides a comparative overview of benchmark data for the quantification of this compound and other very long-chain cholesteryl esters, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) techniques.

Performance Benchmark Data

The selection of an analytical method for the quantification of this compound depends on factors such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of performance metrics for relevant analytical methods. While specific data for this compound is limited in publicly available literature, data for other long-chain cholesteryl esters and general cholesterol analysis serve as a reliable benchmark.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecoveryCitation
GC-MS CholesterolSerum0.04 mmol/L-0.1 - 15 mmol/L92.5% - 98.5%[1]
Reactive DESI-MS CholesterolSerum~1 ng---[2]
HPLC-ELSD PhospholipidsMilk1.6 - 4 µg/mL---[3]
HPLC-ELSD Cholesterol & PhosphatidylcholineLiposomes0.15 µg0.30 µg--[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following sections outline established protocols for the quantification of cholesteryl esters using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Cholesteryl Esters

This protocol is adapted from a method optimized for the analysis of total fatty acids and cholesterol from cultured cells.[4] this compound has been used as a standard in similar analytical contexts.[4]

1. Sample Preparation and Lipid Extraction:

  • Cells are derivatized in situ using an acid-catalyzed methanolysis reaction to convert fatty acid-containing lipids to fatty acid methyl esters (FAMEs).[4]

  • FAMEs and cholesterol are then extracted with an organic solvent.[4]

2. Derivatization:

  • The extracted sample is dried and then derivatized using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine (B92270) to form trimethylsilyl (B98337) (TMS) ether derivatives of cholesterol.[4]

3. GC-MS Analysis:

  • GC Column: DB-Wax column (27.75 m, 0.25 mm ID, 25 µm film).[4]

  • Injection: 0.5–2 µl of the sample is injected in splitless mode.[4]

  • Inlet Temperature: 275°C.[4]

  • Oven Program: 95°C for 1 min, then ramped to 250°C.[4]

  • Carrier Gas: Helium at a flow rate of 1 ml/min.[4]

  • MS Detection: Electron Ionization (EI) mode at 70 eV.[4]

  • Temperatures: Transfer line at 250°C, EI source at 230°C, and quadrupole at 150°C.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Cholesteryl Esters

This protocol is based on a high-throughput method for the quantification of cholesterol and cholesteryl esters.[5][6]

1. Lipid Extraction:

  • Lipids are extracted from the biological sample using a modified Bligh-Dyer method.[7]

2. LC Separation:

  • LC System: Agilent 1290 Infinity II UHPLC system.[5]

  • Column: Gemini 5U C18 column (50 x 4.6 mm, 5 µm) with a guard column.[5]

  • Mobile Phase: A gradient of solvents suitable for reverse-phase chromatography of lipids.

  • Flow Rate: Appropriate for the column dimensions.

3. MS/MS Detection:

  • Mass Spectrometer: Agilent 6545 Quadrupole Time Of Flight (QTOF) mass spectrometer.[5]

  • Ionization Mode: Positive ion mode is typically used for cholesteryl esters.

  • Acquisition Mode: Auto-MS/MS acquisition mode.[5][6]

  • Quantification: Based on the area under the curve for the analyte relative to an internal standard.[6]

Visualizing the Workflow

To better illustrate the analytical process, the following diagram outlines a general workflow for the quantification of this compound from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Cells, Tissue) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction Derivatization_GC Derivatization (e.g., Silylation) Extraction->Derivatization_GC For GC-MS LC_Separation Liquid Chromatography Separation Extraction->LC_Separation For LC-MS/MS GC_Separation Gas Chromatography Separation Derivatization_GC->GC_Separation MS_Detection_GC Mass Spectrometry Detection (EI) GC_Separation->MS_Detection_GC Quantification Quantification (Internal Standards) MS_Detection_GC->Quantification MS_Detection_LC Tandem Mass Spectrometry Detection (ESI) LC_Separation->MS_Detection_LC MS_Detection_LC->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation

Caption: General experimental workflow for this compound quantification.

References

Safety Operating Guide

Proper Disposal of Cholesteryl Heneicosanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Cholesteryl Heneicosanoate. The following procedures are based on general best practices for non-hazardous solid chemical waste in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound was not identified. It is crucial to consult your institution's specific waste management policies and the chemical's SDS if available.

I. Safety First: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to minimize exposure.

PPE CategoryItemRationale
Eye Protection Safety glasses or gogglesProtects eyes from dust particles.
Hand Protection Nitrile glovesPrevents skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.

II. Step-by-Step Disposal Protocol

This compound, in solid form and assuming it is not contaminated with hazardous materials, can typically be disposed of as non-hazardous solid waste.

  • Initial Assessment:

    • Confirm that the this compound waste is not mixed with any hazardous substances, such as solvents, heavy metals, or reactive chemicals.

    • If the waste is contaminated, it must be treated as hazardous waste, and you should follow your institution's specific procedures for hazardous waste disposal.

  • Packaging for Disposal:

    • Place the solid this compound waste into a designated, well-labeled, and sealed container. A sturdy plastic bag or a screw-cap container is recommended.

    • The container should be clearly labeled as "Non-Hazardous Solid Waste" and include the chemical name, "this compound."

  • Final Disposal:

    • Dispose of the sealed container in the designated non-hazardous laboratory waste stream.

    • Do not dispose of this chemical down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) department.

III. Spill and Contamination Cleanup

In the event of a spill, follow these steps to ensure safe cleanup and disposal of the resulting waste.

  • Isolate the Area:

    • Restrict access to the spill area to prevent further contamination.

  • Personal Protective Equipment:

    • Wear the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For a dry spill, gently sweep the solid material into a designated waste container. Avoid creating dust.

    • For a solution spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or absorbent pads).

  • Disposal of Cleanup Materials:

    • All materials used for cleanup (e.g., absorbent pads, contaminated gloves, and wipes) should be placed in a sealed container, labeled as "Non-Hazardous Solid Waste," and disposed of according to your institution's guidelines.

IV. Chemical and Physical Properties

The following table summarizes key physical and chemical properties for similar cholesteryl esters, which can provide context for handling and disposal.

PropertyCholesteryl NonanoateThis compound (Estimated)
Physical State SolidSolid
Appearance Off-whiteWhite to off-white
Melting Point 74 - 77 °C / 165.2 - 170.6 °F[1]Data not available
Boiling Point 360 °C / 680 °F @ 760 mmHg[1]Data not available
Solubility Insoluble in waterPresumed insoluble in water

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Cholesteryl Heneicosanoate Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Package and Label as Non-Hazardous Solid Waste is_contaminated->non_hazardous_waste No end End hazardous_waste->end dispose Dispose in Designated Non-Hazardous Laboratory Waste Stream non_hazardous_waste->dispose dispose->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Cholesteryl Heneicosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of laboratory chemicals is paramount. This guide provides immediate and essential safety and logistical information for handling Cholesteryl Heneicosanoate, including detailed operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE:

PPE CategoryItemSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene) and a lab coat or protective clothing.Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection Not required under normal use conditions.If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator for dusts may be considered. Follow good industrial hygiene and safety practice.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Pre-Handling Preparations:

  • Ensure all necessary PPE is readily available and in good condition.

  • Verify that the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Locate the nearest safety shower and eyewash station before beginning work.

  • Have a chemical spill kit accessible.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Handle the solid material carefully to avoid generating dust.

  • Use a spatula or other appropriate tools for transferring the powder.

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep containers of this compound tightly closed when not in use.[2]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash affected skin with soap and plenty of water. Remove contaminated clothing.[1]

  • Inhalation: If dust is inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As a non-hazardous solid chemical, the following disposal procedures should be followed:

1. Waste Segregation and Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves) in a designated, clearly labeled waste container.

  • Do not mix with other chemical waste streams unless compatibility is confirmed.

2. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, deface the label on the empty container to prevent misuse.

  • Dispose of the clean, empty container in the regular trash, unless institutional policies state otherwise.

3. Final Disposal of Chemical Waste:

  • Solid, non-hazardous chemical waste should not be placed in regular laboratory trash cans.[2]

  • Package the sealed waste container containing this compound for disposal.

  • Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • Non-hazardous solids may be suitable for disposal in a sanitary landfill, but this must be managed by the EHS office.[2]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal A Don PPE: - Safety Goggles - Gloves - Lab Coat B Prepare Workspace: - Fume Hood - Spill Kit A->B C Weigh/Transfer This compound B->C D Perform Experiment C->D E Segregate Waste: - Solid Chemical Waste - Contaminated Materials D->E F Clean Workspace E->F G Doff PPE F->G H Dispose of Waste via EHS G->H

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.